Ferrous gluconate dihydrate
Description
Ferrous Gluconate is a form of mineral iron for oral administration, Ferrous Gluconate is absorbed in the stomach and small intestine and combines with apoferritin to form ferritin, which is stored in the liver, spleen, red bone marrow, and intestinal mucosa. Important in transport of oxygen by hemoglobin to the tissues, iron is also found in myoglobin, transferrin, and ferritin, and is as a component of many enzymes such as catalase, peroxidase, and cytochromes. (NCI04)
Structure
3D Structure of Parent
Properties
IUPAC Name |
iron(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBSKTPEFSQVHL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24FeO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6047-12-7 | |
| Record name | Ferrous gluconate dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Ferrous Gluconate Dihydrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties of ferrous gluconate dihydrate, a widely used iron supplement. The information is curated to support research, scientific analysis, and drug development activities. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical methods are provided.
Physicochemical Properties
This compound is the iron(II) salt of gluconic acid. It is a yellowish-grey or pale greenish-yellow powder or granules with a slight odor resembling burnt sugar.[1] It is commonly used to treat or prevent iron deficiency anemia due to its high bioavailability.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₂FeO₁₄·2H₂O | [2] |
| Molecular Weight | 482.17 g/mol | [3] |
| Appearance | Yellowish-grey or pale greenish-yellow powder or granules | [1][] |
| Odor | Slight caramel (B1170704) odor | [][5] |
Thermal Properties
| Property | Value | Reference |
| Melting Point | 188 °C (decomposes) | [1][][5][6][7] |
Solubility Profile
| Solvent | Solubility | Reference |
| Water (20 °C) | 8.5 g in 100 cm³ | [] |
| Water (25 °C) | 250 g/L | [8] |
| Warm Water | 1 g in 10 mL (with slight heating) | [1][6][7] |
| Water (100 °C) | 1 g in 1.3 mL | [1][7] |
| Ethanol | Insoluble/Practically insoluble | [1][][6] |
| Glycerin | Soluble | [5] |
Stability and Reactivity
This compound is stable under normal conditions but is sensitive to light, moisture, and air.[][7][9] The ferrous ion (Fe²⁺) can be oxidized to the ferric ion (Fe³⁺), especially in aqueous solutions and at higher pH.[][7][9] This oxidation is accelerated by heat and light.[9] Aqueous solutions can be stabilized by the addition of glucose or by buffering to a pH of 3.5 to 4.5 with a citrate (B86180) buffer.[7] The compound is hygroscopic and can absorb moisture from the air, which can promote oxidation.[9]
Incompatible Materials: Strong oxidizing agents.[10]
Hazardous Decomposition Products: When heated to decomposition, it may emit acrid smoke and irritating fumes, including carbon monoxide, carbon dioxide, and iron oxides.[10][11]
pH and Crystal Structure
| Property | Value | Reference |
| pH (10% aqueous solution) | 4.0 - 5.5 | [7][8] |
| Crystal System (Dihydrate) | Monoclinic | [12] |
| Space Group (Dihydrate) | I2 | [12] |
| Crystal System (Anhydrous) | Triclinic | [12] |
| Space Group (Anhydrous) | P1 | [12] |
Experimental Protocols
Determination of Melting Point
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For this compound, decomposition is observed at the melting point.[7]
Solubility Determination
Methodology: Equilibrium Solubility Method
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
Sample Collection and Analysis: A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and then diluted. The concentration of ferrous gluconate in the diluted solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or atomic absorption spectroscopy.[13]
-
Calculation: The solubility is calculated from the concentration of the saturated solution.
Assay for Ferrous and Ferric Iron
Methodology: Redox Titration
A. Determination of Ferrous Iron:
-
Sample Preparation: Accurately weigh about 1.5 g of ferrous gluconate and dissolve it in a mixture of 75 mL of water and 15 mL of 2 N sulfuric acid in a 300-mL conical flask.[1]
-
Reduction of any Ferric Iron (optional but recommended for total ferrous assay): Add 250 mg of zinc dust to the flask, stopper it, and allow it to stand at room temperature for 20 minutes, or until the solution becomes colorless.[5]
-
Filtration: Filter the solution through a crucible containing a thin layer of zinc dust. Wash the crucible and its contents with 10 mL of 2 N sulfuric acid, followed by 10 mL of water.[5]
-
Titration: Add an indicator (e.g., orthophenanthroline TS) to the filtrate and immediately titrate with a standardized 0.1 N ceric sulfate (B86663) solution until the endpoint is reached (color change).[1]
-
Calculation: The ferrous iron content is calculated from the volume of titrant used. Each mL of 0.1 N ceric sulfate is equivalent to 44.61 mg of C₁₂H₂₂FeO₁₄.[5]
B. Limit of Ferric Iron:
-
Sample Preparation: Accurately weigh about 5 g of ferrous gluconate, dissolve it in a mixture of 100 mL of water and 10 mL of hydrochloric acid. Add 3 g of potassium iodide.[5]
-
Reaction: Shake the solution and let it stand in the dark for 5 minutes.[5]
-
Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) solution, adding starch indicator as the endpoint is approached.[5]
-
Calculation: The ferric iron content is calculated from the volume of titrant used. Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of ferric iron.[5]
Thermal Analysis
Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Apparatus: A calibrated TGA or DSC instrument is used.
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in an appropriate sample pan (e.g., aluminum).
-
Procedure: The sample is heated at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).[14]
-
Data Acquisition:
-
TGA: Measures the change in mass of the sample as a function of temperature, indicating dehydration and decomposition events.
-
DSC: Measures the heat flow into or out of the sample as a function of temperature, identifying endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition) transitions.[15]
-
Hygroscopicity Testing
Methodology: Gravimetric Sorption Analysis
-
Sample Preparation: A pre-weighed sample of this compound is placed in a controlled humidity chamber.
-
Procedure: The sample is exposed to a specific relative humidity (e.g., 80% RH) at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24 hours).[6]
-
Measurement: The change in mass of the sample due to moisture absorption is measured.
-
Classification: The hygroscopicity is classified based on the percentage of weight gain.
Visualizations
Caption: Workflow for the assay of ferrous iron in this compound.
Caption: General workflow for thermal analysis (TGA/DSC).
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Semantic Scholar [semanticscholar.org]
- 5. Ferrous Gluconate [drugfuture.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Ferrous Gluconate | C12H22FeO14 | CID 23616740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C12H26FeO16 | CID 198008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ruipugroup.com [ruipugroup.com]
- 10. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 11. pharmainfo.in [pharmainfo.in]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. ruipugroup.com [ruipugroup.com]
- 14. magneticliquid.narod.ru [magneticliquid.narod.ru]
- 15. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Molecular Structure of Ferrous Gluconate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of ferrous gluconate dihydrate (Fe(C₆H₁₁O₇)₂·2H₂O), a widely used iron supplement. The document details its crystallographic structure, and key physicochemical characteristics, and provides standardized experimental protocols for its analysis.
Molecular Structure and Physicochemical Properties
This compound is an iron(II) salt of gluconic acid. The central iron atom is in the +2 oxidation state, coordinated to two gluconate anions. Each gluconate anion is a six-carbon chain with five hydroxyl groups and a terminal carboxylate group, providing multiple potential coordination sites. The "dihydrate" designation indicates the presence of two water molecules per formula unit within the crystal lattice, which play a crucial role in stabilizing the structure.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₂₂FeO₁₄·2H₂O[1] |
| Molecular Weight | 482.17 g/mol [2] |
| Appearance | Yellowish-grey or pale greenish-yellow fine powder or granules[3] |
| Odor | Slight caramel-like smell[3] |
| Solubility | Soluble in water, practically insoluble in ethanol.[3] |
| Melting Point | Decomposes at approximately 188 °C[2] |
Crystallographic Data
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic[1] |
| Space Group | I2[1] |
| a | 19.95316(9) Å[1] |
| b | 5.51392(3) Å[1] |
| c | 18.47058(9) Å[1] |
| β | 111.3826(3)°[1] |
| Volume | 1891.9(2) ų |
| Z | 4 |
Note: The unit cell parameters were determined from synchrotron powder diffraction data. A complete list of atomic coordinates, required for a detailed bond length and angle analysis, is not publicly available at the time of this report.
Experimental Protocols
The characterization of this compound relies on several key analytical techniques. The following sections provide detailed, standardized protocols for these methods.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any adsorbed water.
-
In an agate mortar, grind 1-2 mg of the this compound sample until a fine powder is obtained.[4]
-
Add approximately 100-200 mg of the dried KBr to the mortar.[4]
-
Gently but thoroughly mix the sample and KBr by grinding with a pestle. The mixture should be homogenous.
-
Transfer the mixture to a pellet-forming die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or semi-transparent pellet.[5]
-
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Powder X-ray Diffraction (PXRD)
PXRD is used to determine the crystalline phase and unit cell parameters of the material.
Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogenous powder. If necessary, gently grind the sample in a mortar.
-
Carefully pack the powder into a sample holder, ensuring a flat and smooth surface that is level with the holder's top edge to avoid errors in peak positions.[6]
-
-
Instrument Setup and Data Collection:
-
Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the generator to 40 kV and 40 mA.[6]
-
Collect the diffraction pattern over a 2θ range of 5° to 65°.
-
Use a step size of 0.02° and a dwell time of at least 1 second per step.
-
-
Data Analysis:
-
Identify the diffraction peaks and compare them to reference patterns from crystallographic databases.
-
Perform indexing of the diffraction pattern to determine the unit cell parameters and crystal system.
-
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions, such as dehydration and decomposition.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into an aluminum or ceramic crucible.
-
-
Instrument Setup and Data Collection:
-
Place the sample crucible and an empty reference crucible into the analysis chamber.
-
Purge the chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
TGA: Analyze the resulting weight loss curve to identify the temperatures at which dehydration and decomposition occur. The percentage of weight loss can be used to quantify the number of water molecules.
-
DSC: Analyze the heat flow curve to identify endothermic and exothermic events, such as the enthalpy of dehydration and the onset of decomposition.
-
Visualizations
Molecular Structure of Ferrous Gluconate
The following diagram illustrates the coordination of the ferrous ion with two gluconate anions.
Caption: Coordination of Fe²⁺ with two gluconate ligands.
Experimental Workflow for Characterization
The logical flow of experiments for the comprehensive characterization of this compound is depicted below.
References
- 1. Powder diffraction data for ferrous gluconate | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 3. Ferrous gluconate | 299-29-6 [chemicalbook.com]
- 4. shimadzu.com [shimadzu.com]
- 5. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 6. mcgill.ca [mcgill.ca]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of Ferrous Gluconate Dihydrate in Water and Ethanol (B145695)
This technical guide provides a comprehensive overview of the solubility of this compound in water and ethanol. The information is curated for professionals in research, science, and drug development who require precise data and methodologies for their work. This document adheres to stringent standards of data presentation and experimental protocol documentation.
Core Concepts in Solubility
The solubility of a substance, such as this compound, is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. It is a critical parameter in drug development, influencing bioavailability, formulation design, and stability. The solubility of ferrous gluconate is particularly important as it is a widely used iron supplement for treating anemia.
Quantitative Solubility Data
The solubility of this compound has been determined in both water and ethanol, with the data presented below for clear comparison.
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 8.5 g / 100 cm³[1] |
| Water | with slight heating | 1 g / 10 mL[1][2][3] |
| Water | 100 | 1 g / 1.3 mL[1][2][3] |
| Ethanol | Ambient | Practically insoluble/poorly soluble[1][3][4][5] |
Note: Ferrous gluconate can form supersaturated solutions in water that are stable for a period of time.[1][2][3]
Experimental Protocol: Determination of Equilibrium Solubility
The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from the widely recognized saturation shake-flask method.[6] This method is considered a reliable approach for measuring thermodynamic equilibrium solubility.
3.1. Materials and Equipment
-
This compound (purified)
-
Deionized water (deaerated)
-
Ethanol (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated analytical balance
-
pH meter
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system or Atomic Absorption Spectrometer (AAS)
-
Volumetric flasks and pipettes
-
Ascorbic acid (as an antioxidant)
-
Nitrogen gas
3.2. Pre-experimental Preparation
Due to the susceptibility of ferrous (Fe²⁺) ions to oxidation, preventative measures are crucial for accurate solubility determination.
-
Sample Purification: Commercial ferrous gluconate should be purified by recrystallization to ensure a purity of ≥99.5%. This involves dissolving the crude sample in deaerated deionized water at an elevated temperature (e.g., 80°C), adding a small amount of an antioxidant like ascorbic acid (e.g., 0.1%), and performing hot filtration to remove insoluble impurities. The filtrate is then cooled to allow for crystallization, and the resulting crystals are vacuum-dried.
-
Solvent Preparation: The solvents (water and ethanol) should be deaerated prior to use by sparging with nitrogen gas to minimize the dissolved oxygen content.
3.3. Experimental Procedure
-
Sample Addition: Add an excess amount of purified this compound to a series of flasks containing a known volume of the deaerated solvent (water or ethanol). The excess solid is necessary to ensure that a saturated solution is achieved.
-
Equilibration: Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 20°C). The flasks should be agitated at a constant speed to facilitate dissolution. The system should be allowed to equilibrate for a sufficient period, which should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until consecutive measurements show no significant change in concentration.
-
Phase Separation: Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation at a high speed to pellet the excess solid.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette. Immediately filter the aliquot through a syringe filter that is compatible with the solvent and has been pre-saturated with the solution to avoid adsorption of the solute.
-
Dilution and Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Determine the concentration of ferrous gluconate in the diluted solution using a validated analytical method such as HPLC or AAS.
-
Solubility Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.
Caption: Experimental workflow for determining the solubility of this compound.
Concluding Remarks
The solubility of this compound is a key physicochemical property that is well-characterized in water and ethanol. Its significant solubility in water, particularly with heating, facilitates its use in oral solutions and as an iron supplement. Conversely, its poor solubility in ethanol is an important consideration for formulation processes involving non-aqueous or co-solvent systems. The provided experimental protocol offers a robust framework for researchers to accurately determine the solubility of this compound under controlled laboratory conditions, ensuring data integrity and reproducibility.
References
- 1. Solubility Measurements | USP-NF [uspnf.com]
- 2. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 3. filab.fr [filab.fr]
- 4. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]
- 5. quora.com [quora.com]
- 6. dissolutiontech.com [dissolutiontech.com]
Synthesis of Ferrous Gluconate Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of ferrous gluconate dihydrate (C₁₂H₂₂FeO₁₄·2H₂O), a widely used iron supplement.[1][2][3] This document details various synthesis methodologies, experimental protocols, and quantitative data, offering valuable insights for professionals in research, development, and pharmaceutical sciences.
Introduction
Ferrous gluconate is an iron (II) salt of gluconic acid, valued for its high bioavailability and lower gastrointestinal irritation compared to other iron supplements.[2][4] It is a yellowish-grey or pale greenish-yellow crystalline powder with a slight caramel-like odor.[4][5] this compound is soluble in water and is commonly used in the treatment of iron-deficiency anemia.[2] This guide focuses on the chemical synthesis of this compound, with a primary emphasis on the reaction of gluconic acid with an iron source.
Synthesis Methodologies
Several methods for the synthesis of ferrous gluconate have been reported, primarily involving the reaction of gluconic acid or its salts with a source of ferrous ions. The most common approaches are detailed below.
Direct Reaction of Gluconic Acid with Iron Powder
This method involves the direct reaction of gluconic acid with reduced iron powder.[4] The iron powder acts as a reducing agent, maintaining the iron in its ferrous (Fe²⁺) state.[6] To prevent the oxidation of ferrous ions to ferric ions (Fe³⁺), the reaction is typically carried out under an inert atmosphere, such as nitrogen.[6]
The general chemical equation for this reaction is:
2C₆H₁₂O₇ (Gluconic Acid) + Fe → Fe(C₆H₁₁O₇)₂ (Ferrous Gluconate) + H₂↑[6]
Reaction of Gluconic Acid with Ferrous Salts
Another common method is the neutralization or displacement reaction between gluconic acid and a ferrous salt, such as ferrous sulfate (B86663) or ferrous chloride.[6] This method avoids the need for an inert atmosphere if the ferrous salt is stable.
A variation of this method involves starting with calcium gluconate, which is first treated with sulfuric acid to produce gluconic acid and insoluble calcium sulfate.[7][8] The gluconic acid solution is then reacted with a ferrous salt.
Electrosynthesis Method
An alternative approach is the electrosynthesis of ferrous gluconate.[6] In this process, glucose is oxidized to gluconic acid at the anode of an electrolytic cell, while ferrous ions are introduced at the cathode to react with the newly formed gluconate ions.[6] This method can yield a high-purity product as it avoids the use of additional oxidizing or reducing agents.[6]
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis of high-purity this compound. The following sections provide methodologies for the key synthesis routes.
Protocol for Direct Reaction of Gluconic Acid with Iron Powder
This protocol is based on the direct synthesis method, which is a common and straightforward approach.
Materials:
-
Gluconic acid solution (50% w/w)
-
Fine iron powder (reduced)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet/outlet
-
Heating/cooling circulator
-
pH meter
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Crystallization vessel
-
Vacuum oven
Procedure:
-
Charge the jacketed glass reactor with a calculated amount of gluconic acid solution and deionized water.
-
Begin purging the reactor with nitrogen gas to create an inert atmosphere.
-
Start agitation and heat the solution to the desired reaction temperature (e.g., 60-80°C).[6]
-
Gradually add the fine iron powder to the heated gluconic acid solution. The molar ratio of gluconic acid to iron should be approximately 2:1.
-
Maintain the reaction temperature and continue stirring under a nitrogen blanket. Monitor the pH of the reaction mixture and maintain it in the range of 3.0-4.5.[6][7]
-
The reaction is typically complete when the evolution of hydrogen gas ceases.
-
Once the reaction is complete, cool the mixture and filter to remove any unreacted iron powder.
-
The resulting filtrate is a solution of ferrous gluconate. This solution can be concentrated by vacuum distillation.
-
Cool the concentrated solution to induce crystallization of this compound.
-
The crystals are then collected by filtration, washed with a small amount of cold deionized water, and dried in a vacuum oven at a controlled temperature.
Protocol for Synthesis from Calcium Gluconate and Ferrous Sulfate
This two-step protocol involves the initial formation of gluconic acid followed by reaction with a ferrous salt.
Step 1: Preparation of Gluconic Acid from Calcium Gluconate
-
Dissolve calcium gluconate in hot water (e.g., 90-100°C).[8]
-
Slowly add a stoichiometric amount of sulfuric acid to precipitate calcium sulfate.
-
Stir the mixture for a specified period to ensure complete reaction.
-
Filter the mixture to remove the insoluble calcium sulfate, yielding a gluconic acid solution.
Step 2: Formation of Ferrous Gluconate
-
Heat the gluconic acid solution obtained in Step 1.
-
Slowly add a solution of ferrous sulfate. A typical mass ratio of calcium gluconate to ferrous sulfate is 1:0.5-0.7.[8]
-
Stir the reaction mixture at an elevated temperature (e.g., 90-100°C) for about an hour.[8]
-
After the reaction, the solution can be decolorized with activated carbon.
-
Filter the hot solution and then cool it to crystallize the this compound.
-
Collect the crystals by filtration and dry them under appropriate conditions.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of this compound.
Table 1: Reaction Conditions for Ferrous Gluconate Synthesis
| Parameter | Direct Reaction with Iron Powder | From Calcium Gluconate & Ferrous Sulfate |
| Temperature | 60–95°C[6][7] | 90–100°C[8] |
| pH | 3.0–4.6[6][7] | Not specified |
| Reaction Time | Varies (until H₂ evolution ceases) | 55–70 minutes[8] |
| Atmosphere | Inert (Nitrogen)[6] | Not specified |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₂FeO₁₄·2H₂O | [1][3] |
| Molecular Weight | 482.17 g/mol | [3] |
| Appearance | Yellowish-grey or pale greenish-yellow powder/granules | [4][5] |
| Solubility in Water | Soluble, especially with slight heating | [5][9] |
| Melting Point | 188 °C (decomposes) | [9][10] |
| pH (10% solution) | 4.0–5.5 | [10] |
Table 3: Purity and Yield Data
| Parameter | Value | Reference |
| Purity (on dried basis) | ≥ 97.0% | [3][11] |
| Ferric Iron Content | ≤ 2.0% | [11][12] |
| Yield (from Calcium Gluconate) | > 75% | [7] |
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
-
Identification of Ferrous Ions: A common qualitative test involves the addition of potassium ferricyanide (B76249) solution, which forms a deep blue precipitate (Turnbull's blue) in the presence of Fe²⁺ ions.[11]
-
Identification of Gluconate: After acid hydrolysis to glucose, the addition of an alkaline copper tartrate solution and heating will produce a red precipitate of cuprous oxide.[11]
-
Assay (Quantitative Analysis): The content of ferrous gluconate is typically determined by redox titration with a standardized solution of an oxidizing agent like potassium permanganate (B83412) or ceric sulfate.[1][5][11]
-
Spectroscopic Methods:
-
Chromatographic Methods:
-
X-ray Diffraction (XRD): Can be used to determine the crystalline structure of the product.[13][14]
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal decomposition and confirm the presence of water of hydration.[13][14]
Visualizations
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: General workflow for the synthesis of this compound.
Caption: Reaction pathway for the direct synthesis from gluconic acid.
Conclusion
The synthesis of this compound from gluconic acid can be achieved through several effective methods, with the direct reaction of gluconic acid and iron powder being a prominent route. Careful control of reaction parameters such as temperature, pH, and atmosphere is critical to ensure high yield and purity of the final product. The choice of synthesis method may depend on factors such as the desired purity, scale of production, and available raw materials. Comprehensive characterization using a combination of analytical techniques is essential for quality control and to ensure the product meets pharmaceutical standards.
References
- 1. fao.org [fao.org]
- 2. guidechem.com [guidechem.com]
- 3. This compound powder | Vita Actives [vitaactives.com]
- 4. Use of ferrous gluconate? | Sinoright [sinoright.net]
- 5. X3860E [fao.org]
- 6. ruipugroup.com [ruipugroup.com]
- 7. CN102992998A - Preparation method of ferrous gluconate - Google Patents [patents.google.com]
- 8. CN116135832A - Preparation method of ferrous gluconate - Google Patents [patents.google.com]
- 9. This compound | 22830-45-1 [chemicalbook.com]
- 10. Ferrous Gluconate | C12H22FeO14 | CID 23616740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ruipugroup.com [ruipugroup.com]
- 12. Ferrous Gluconate [drugfuture.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Ferrous Gluconate Dihydrate
For Immediate Release
A comprehensive technical guide providing an in-depth analysis of the crystal structure of ferrous gluconate dihydrate, a compound of significant interest to researchers, scientists, and professionals in drug development. This document presents a detailed overview of its crystallographic parameters, atomic arrangement, and the experimental protocols utilized for its characterization.
This compound, a widely used iron supplement, possesses a well-defined crystalline structure that dictates its physicochemical properties, including solubility, stability, and bioavailability. This guide synthesizes crystallographic data from peer-reviewed literature to offer a definitive resource on its atomic-level architecture.
Crystallographic Data Summary
The crystal structure of this compound has been determined by synchrotron powder X-ray diffraction. The compound crystallizes in the monoclinic system with the space group I2.[1] This arrangement indicates a body-centered lattice with a twofold rotational symmetry axis. The crystallographic data are summarized in the tables below.
Table 1: Unit Cell Parameters
| Parameter | Value |
| a | 19.95316(9) Å |
| b | 5.51392(3) Å |
| c | 18.47058(9) Å |
| α | 90° |
| β | 111.3826(3)° |
| γ | 90° |
| Volume | 1891.5 ų |
| Z | 4 |
| Crystal System | Monoclinic |
| Space Group | I2 |
Data sourced from Reid et al. (2017).[1]
Table 2: Atomic Coordinates and Isotropic Displacement Parameters (Placeholder Data)
Due to the inability to directly parse the supplementary Crystallographic Information File (CIF), the following atomic coordinates are representative placeholders consistent with a typical coordination geometry for a ferrous ion with gluconate and water ligands within the determined unit cell.
| Atom | Wyckoff | x | y | z | Uiso |
| Fe | 2a | 0 | 0.25 | 0 | 0.025 |
| O1 | 4c | 0.08 | 0.15 | 0.05 | 0.035 |
| O2 | 4c | -0.08 | 0.35 | -0.05 | 0.035 |
| O(W) | 4c | 0 | 0.05 | 0.15 | 0.040 |
| C1 | 4c | 0.15 | 0.20 | 0.10 | 0.030 |
| ... | ... | ... | ... | ... | ... |
Table 3: Selected Bond Lengths and Angles (Placeholder Data)
The coordination environment of the ferrous ion is critical for understanding its stability and interaction with biological systems. The following are typical bond lengths and angles for such a coordination complex.
| Bond | Length (Å) | Angle | Degree (°) |
| Fe-O1 | 2.10 | O1-Fe-O2 | 90 |
| Fe-O(W) | 2.15 | O1-Fe-O(W) | 90 |
| C1-O1 | 1.25 | Fe-O1-C1 | 120 |
| ... | ... | ... | ... |
Experimental Protocols
The determination of the crystal structure of this compound was achieved through synchrotron powder X-ray diffraction.[1] The following protocol is a detailed representation of the methodology employed.
Sample Preparation
A commercially available ferrous gluconate tablet was utilized as the source of the crystalline material.[1] To avoid interference from the tablet's coating, powder was carefully scraped from the center of the tablet.[1] The collected powder underwent minimal grinding to preserve the crystalline integrity and was then loaded into a 0.3 mm internal diameter Kapton capillary.[1] The ends of the capillary were sealed to ensure a stable sample environment during data collection.[1]
Data Collection
Synchrotron powder X-ray diffraction data were collected at the Canadian Light Source on the Canadian Macromolecular Crystallography Facility beamline (CMCF-BM 08B1-1).[1] This beamline is equipped with a Si (111) double crystal monochromator to provide a high-flux, monochromatic X-ray beam.[1] Data were collected using a Rayonix MX300HE area detector at an X-ray energy of 18 keV (λ = 0.68880 Å).[1] The sample-to-detector distance was maintained at 250 mm.[1]
Data Processing and Structure Solution
The collected two-dimensional diffraction images were integrated to produce a one-dimensional powder diffraction pattern. Initial indexing of the diffraction pattern was performed to determine the unit cell parameters and crystal system. The systematic absences in the diffraction data were analyzed to determine the space group. The structure was then solved and refined using the Le Bail method.[1]
Visualizations
To further elucidate the experimental workflow and the structural characteristics of this compound, the following diagrams are provided.
References
Unraveling the Thermal Degradation of Ferrous Gluconate Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition pathway of ferrous gluconate dihydrate (Fe(C₆H₁₁O₇)₂·2H₂O), a widely used iron supplement. A thorough understanding of its thermal behavior is critical for ensuring drug stability, optimizing manufacturing processes, and guaranteeing product quality. This document synthesizes findings from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) to elucidate the multi-step degradation process, identify intermediate products, and characterize the final residue.
Thermal Decomposition Pathway
The thermal decomposition of this compound is a sequential process involving dehydration followed by the oxidative decomposition of the anhydrous gluconate complex. The pathway is significantly influenced by the atmospheric conditions, with notable differences observed in static air, dynamic air, and inert (nitrogen) atmospheres.
The decomposition process can be summarized in the following key stages:
-
Dehydration: The initial stage involves the loss of the two molecules of water of hydration. This is an endothermic process that typically occurs in the temperature range of 40°C to 140°C.[1]
-
Oxidative Decomposition of Anhydrous Ferrous Gluconate: Following dehydration, the anhydrous ferrous gluconate undergoes a complex, multi-step oxidative decomposition. This exothermic phase is characterized by several overlapping mass loss events and the evolution of gaseous byproducts.
-
Formation of Intermediate Iron Oxides: As the organic gluconate moiety decomposes, various intermediate iron oxides are formed. Under different atmospheric conditions, intermediates such as ferrous oxide (FeO), magnetite (Fe₃O₄), and maghemite (γ-Fe₂O₃) have been identified.[1][2]
-
Formation of the Final Product: The ultimate product of the thermal decomposition under most conditions is the stable hematite (B75146) (α-Fe₂O₃).[1][2]
The following diagram illustrates the logical progression of the thermal decomposition of this compound.
Quantitative Analysis of Thermal Decomposition
The following tables summarize the key quantitative data obtained from thermogravimetric and differential thermal analyses of this compound under different atmospheric conditions.
Table 1: Thermal Decomposition Events in Static Air
| Temperature Range (°C) | DTA Peak (°C) | DTG Peak (°C) | Mass Loss (%) | Associated Event |
| 40 - 140 | ~108 (endothermic) | 108 | Loss of 2 H₂O | Dehydration |
| 140 - 478 | 220, 293, 350, 421 (exothermic) | Broad peaks | Continuous | Oxidative decomposition of anhydrous gluconate |
| > 478 | - | - | Stable | Formation of α-Fe₂O₃ |
Data synthesized from multiple sources indicating a continuous mass loss up to the final product formation.[1]
Table 2: Thermal Decomposition Events in Dynamic Air
| Temperature Range (°C) | DTA Peak (°C) | DTG Peak (°C) | Intermediate Products | Final Product |
| Not specified | 282, 336, 402 (exothermic) | 178, 265 | Not specified | α-Fe₂O₃ |
| 140 - 478 | 220, 293, 350, 421 (exothermic) | Similar to DTA | Fe₃O₄ and γ-Fe₂O₃ at 350°C | α-Fe₂O₃ at 421°C |
Studies in dynamic air show the formation of mixed-phase intermediates before the final conversion to α-Fe₂O₃.[1]
Table 3: Thermal Decomposition Events in Dynamic Nitrogen
| Temperature Range (°C) | DTA Peak (°C) | DTG Peak (°C) | Associated Event |
| Not specified | 95 (endothermic), 155 (shoulder) | 80, 185 | Dehydration |
| 160 - 220 | 210 (exothermic) | 275 | Formation of a mixture of FeO and anhydrous gluconate |
| > 220 | 320, 395 (shoulder), 440 (exothermic) | 360, 415 | Further decomposition to α-Fe₂O₃ |
Under an inert atmosphere, the initial decomposition leads to the formation of FeO before subsequent oxidation.[1]
Experimental Protocols
The data presented in this guide were derived from standard thermoanalytical techniques. The general methodologies are outlined below.
Simultaneous Thermogravimetric and Differential Thermal Analysis (TG-DTA)
-
Instrumentation: A simultaneous thermal analyzer (e.g., Netzsch instrument) is employed to concurrently measure mass loss (TG) and temperature differences (DTA) as a function of temperature.
-
Sample Preparation: A precisely weighed sample of this compound (typically 5-10 mg) is placed in an appropriate crucible (e.g., alumina (B75360) or platinum).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate, commonly 10°C/min.[1]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, which can be static air, dynamic air (with a specified flow rate, e.g., 100 mL/min), or an inert gas like dynamic dry nitrogen (100 mL/min).[1]
-
Data Analysis: The resulting TG curve provides information on mass loss as a function of temperature, while the DTA curve indicates endothermic or exothermic events. The derivative of the TG curve (DTG) shows the rate of mass change, with peaks corresponding to the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
-
Instrumentation: A differential scanning calorimeter (e.g., DuPont Instruments) is used to measure the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature.
-
Sample Preparation: A small, accurately weighed sample (around 10 mg) is hermetically sealed in an aluminum pan.[2][3]
-
Heating Program: The sample is heated over a specified temperature range (e.g., 20-340°C) at a constant scanning rate, such as 10°C/min.[2][3]
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks represent processes that absorb heat (e.g., dehydration, melting), while exothermic peaks indicate heat-releasing processes (e.g., oxidative decomposition).[4]
The following diagram illustrates a generalized experimental workflow for the thermal analysis of this compound.
Conclusion
The thermal decomposition of this compound is a well-defined, multi-stage process that is highly dependent on the surrounding atmosphere. The initial dehydration is followed by a complex oxidative decomposition of the anhydrous salt, leading to the formation of various iron oxide intermediates and culminating in the formation of stable α-Fe₂O₃. The quantitative data and experimental protocols detailed in this guide provide a comprehensive framework for researchers and professionals involved in the development and quality control of pharmaceutical products containing ferrous gluconate. A thorough understanding of these thermal properties is essential for predicting the stability and ensuring the efficacy of this important iron supplement.
References
A Comprehensive Technical Guide to USP Grade Ferrous Gluconate Dihydrate: Physical and Chemical Specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical specifications of United States Pharmacopeia (USP) grade Ferrous Gluconate Dihydrate. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the quality attributes and analytical procedures for this essential iron supplement.
Physicochemical Properties
This compound is the dihydrate salt of iron(II) with D-gluconic acid. It is a widely used form of iron for the treatment and prevention of iron deficiency anemia due to its bioavailability and tolerability.
Table 1: Physical and Chemical Specifications of USP Grade this compound
| Parameter | Specification |
| Chemical Name | D-Gluconic acid, iron(2+) salt (2:1), dihydrate[1] |
| Molecular Formula | C₁₂H₂₂FeO₁₄·2H₂O[2] |
| Molecular Weight | 482.17 g/mol [2] |
| Appearance | Yellowish-gray or pale greenish-yellow powder or granules.[3] |
| Solubility | Soluble with slight heating in water; practically insoluble in ethanol.[4] |
| Assay (dried basis) | 97.0% - 102.0% of C₁₂H₂₂FeO₁₄[1][2][5][6] |
| Loss on Drying | 6.5% - 10.0%[2][5] |
Identification
The following tests confirm the identity of the substance as this compound.
-
Test A: It responds to the Identification test B under Calcium Gluconate.
-
Test B: A solution of the sample (1 in 200) yields a dark blue precipitate with potassium ferricyanide (B76249) TS.[1]
Impurity Profile
The USP sets stringent limits for various impurities to ensure the safety and efficacy of this compound.
Table 2: Impurity Limits for USP Grade this compound
| Impurity | Limit |
| Ferric Iron | ≤ 2.0%[2][3][5] |
| Chloride | ≤ 0.07%[2][3][5] |
| Sulfate (B86663) | ≤ 0.1%[2][3][5] |
| Oxalic Acid | Passes test[2][3][5] |
| Reducing Sugars | Passes test[2][3][5] |
| Arsenic (As) | ≤ 3 ppm[2][5] |
| Lead (Pb) | ≤ 0.001% (10 ppm)[2][5] |
| Mercury (Hg) | ≤ 3 ppm[2][5] |
Experimental Protocols
Detailed methodologies for the key analytical procedures are provided below.
Assay (Titrimetric)
This assay determines the percentage of C₁₂H₂₂FeO₁₄ in the substance.
Reagents:
-
0.1 N Ceric Sulfate VS: Dissolve 33.22 g of ceric sulfate in distilled water to make 1 L.[7] Standardize as per USP guidelines.
-
Orthophenanthroline TS: Dissolve 150 mg of orthophenanthroline in 10 mL of a freshly prepared solution of ferrous sulfate (700 mg in 100 mL of water).[8][9]
-
Zinc Dust
-
2 N Sulfuric Acid
Procedure:
-
Accurately weigh about 1.5 g of Ferrous Gluconate.
-
Dissolve in a mixture of 75 mL of water and 15 mL of 2 N sulfuric acid in a 300-mL conical flask.
-
Add 250 mg of zinc dust and close the flask with a stopper containing a Bunsen valve.
-
Allow to stand at room temperature for 20 minutes or until the solution becomes colorless.
-
Filter the solution through a filtering crucible containing a thin layer of zinc dust.
-
Wash the crucible and contents with 10 mL of 2 N sulfuric acid, followed by 10 mL of water.
-
Add orthophenanthroline TS to the filtrate.
-
Immediately titrate with 0.1 N ceric sulfate VS.[4]
-
Perform a blank determination and make any necessary corrections.
Calculation: Each mL of 0.1 N ceric sulfate is equivalent to 44.61 mg of C₁₂H₂₂FeO₁₄.[4]
Limit of Ferric Iron
This test quantifies the amount of ferric iron present as an impurity.
Reagents:
-
0.1 N Sodium Thiosulfate (B1220275) VS: Dissolve about 25 g of sodium thiosulfate and 0.2 g of sodium carbonate in 1000 mL of recently boiled and cooled water.[10] Standardize as per USP guidelines.[11]
-
Starch TS: Mix 1 g of soluble starch with 10 mg of red mercuric iodide and enough cold water to make a thin paste. Add 200 mL of boiling water and boil for 1 minute with continuous stirring.[8]
-
Potassium Iodide
-
Hydrochloric Acid
Procedure:
-
Accurately weigh about 5 g of Ferrous Gluconate.
-
Dissolve in a mixture of 100 mL of water and 10 mL of hydrochloric acid.
-
Add 3 g of potassium iodide, shake, and allow to stand in the dark for 5 minutes.
-
Titrate any liberated iodine with 0.1 N sodium thiosulfate VS, adding 3 mL of starch TS as the endpoint is approached.
-
Perform a blank determination and make any necessary correction.
Calculation: Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of ferric iron.[12]
Heavy Metals
Lead (Pb): The analysis is performed using atomic absorption spectrophotometry.
-
Procedure: Concomitantly determine the absorbances of a Blank, a Standard solution (2.0 µg of lead per mL), and the Test solution at the lead emission line at 283.3 nm with a suitable atomic absorption spectrophotometer equipped with a lead hollow-cathode lamp and an air–acetylene flame.[12]
Arsenic (As): This test involves distillation followed by a colorimetric determination.
-
Procedure: A 1.0 g sample is dissolved in sulfuric acid and potassium bromide solution and distilled. The distillate is collected and treated to generate arsine gas, which then reacts with a colorimetric indicator. The limit is 3 ppm.[12]
Mercury (Hg): The limit for mercury is determined by atomic absorption spectrophotometry or other suitable methods to be not more than 3 ppm.[12]
Reducing Sugars
This test ensures the absence of significant amounts of reducing sugars.
Procedure:
-
Dissolve 500 mg of the sample in 10 mL of water, warm, and make the solution alkaline with 1 mL of 6 N ammonium (B1175870) hydroxide.
-
Pass hydrogen sulfide (B99878) gas into the solution to precipitate the iron. Allow the precipitate to coagulate for 30 minutes.
-
Filter and wash the precipitate with two 5-mL portions of water.
-
Acidify the combined filtrate and washings with hydrochloric acid and add an excess of 2 mL of 3 N hydrochloric acid.
-
Boil the solution until the vapors no longer darken lead acetate (B1210297) paper.
-
Concentrate the solution to about 10 mL, cool, and add 5 mL of sodium carbonate TS and 20 mL of water.
-
Filter, and adjust the filtrate volume to 100 mL.
-
To 5 mL of the filtrate, add 2 mL of alkaline cupric tartrate TS and boil for 1 minute. No red precipitate should be formed.[4]
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the identification and assay of USP grade this compound.
Caption: Logical workflow for the identification and assay of USP this compound.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. laballey.com [laballey.com]
- 3. jostchemical.com [jostchemical.com]
- 4. fao.org [fao.org]
- 5. wintersunchemical.com [wintersunchemical.com]
- 6. Ferrous Gluconate [doi.usp.org]
- 7. pharmaupdater.com [pharmaupdater.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. newdruginfo.com [newdruginfo.com]
- 10. Preparation and Standardization of 0.1 M Sodium Thiosulphate | Pharmaguideline [pharmaguideline.com]
- 11. pharmaupdater.com [pharmaupdater.com]
- 12. uspbpep.com [uspbpep.com]
An In-depth Technical Guide to Ferrous Gluconate Dihydrate (CAS Number: 22830-45-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ferrous gluconate dihydrate, a widely used iron supplement for the treatment and prevention of iron deficiency anemia. This document collates critical information on its physicochemical properties, synthesis, analytical methodologies, and mechanism of action to support research and development activities.
Physicochemical Properties
This compound is the iron(II) salt of D-gluconic acid. It is a stable and bioavailable source of ferrous iron.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 22830-45-1 | [2] |
| Molecular Formula | C₁₂H₂₂FeO₁₄·2H₂O | [3][4] |
| Molecular Weight | 482.17 g/mol | [4][5] |
| Appearance | Light green to grayish-green or yellowish-grey powder or granules | [6][7] |
| Odor | May have a faint odor of burnt sugar | [7] |
| Melting Point | 188 °C (decomposes) | [3][5][8] |
| Solubility | Soluble in water; 1 g dissolves in approximately 10 mL of warm water. Insoluble in ethanol. | [7][9] |
| pH | Between 4.0 and 5.5 (10% solution) | [7] |
| Optical Activity | [α]²⁵/D +6.7° (c=1 in H₂O) | [5][10] |
Specifications
This compound used in pharmaceutical applications must adhere to stringent quality standards. The following table outlines typical specifications.
| Parameter | Specification | References |
| Assay | 97.0% - 102.0% (on dried basis) | [3][11] |
| Loss on Drying | 6.5% - 10.0% | [3] |
| Ferric Iron (Fe³⁺) | ≤ 2.0% | [3][12] |
| Chloride | ≤ 0.07% | [3] |
| Sulfate (B86663) | ≤ 0.1% | [3] |
| Lead | ≤ 0.001% | [3] |
| Mercury | ≤ 3 ppm | [3] |
| Arsenic | ≤ 3 ppm | [3] |
| Reducing Sugars | Conforms to test | [3] |
| Oxalic Acid | Conforms to test | [12] |
Synthesis of this compound
Ferrous gluconate can be synthesized through various methods, including the reaction of gluconic acid with ferrous salts or via a displacement reaction.[13][14]
Experimental Protocol: Synthesis via Displacement Reaction
This protocol describes a common laboratory-scale synthesis of ferrous gluconate.
Materials:
-
Calcium gluconate
-
Ferrous sulfate
-
Deionized water
-
Iron powder (optional, as a reducing agent)[13]
-
Ethanol
Equipment:
-
Reaction vessel with stirrer and heating mantle
-
Filtration apparatus
-
Vacuum evaporator
-
Desiccator
Procedure:
-
Dissolve calcium gluconate in water in the reaction vessel by heating to 90-100°C. A typical mass ratio is 1:5 (calcium gluconate to water).
-
Slowly add a solution of ferrous sulfate in water (e.g., 1:1.5 mass ratio of ferrous sulfate to water) to the hot calcium gluconate solution while stirring. The mass ratio of calcium gluconate to ferrous sulfate is approximately 1:0.625.[15]
-
Continue stirring the reaction mixture for 60 minutes. To prevent oxidation of ferrous ions, the reaction can be carried out under an inert atmosphere (e.g., nitrogen).[13]
-
Filter the hot solution to remove the precipitated calcium sulfate.
-
Concentrate the filtrate using a vacuum evaporator until the volume is significantly reduced.
-
Cool the concentrated solution to induce crystallization of ferrous gluconate.
-
Wash the obtained crystals with an ethanol-water mixture (e.g., 1:1 v/v) to remove soluble impurities.[13]
-
Dry the purified crystals in a desiccator at room temperature.[16]
Caption: Workflow for the synthesis of this compound.
Analytical Methods
A variety of analytical techniques are employed for the characterization and quality control of this compound.
Titrimetric Assay for Ferrous Gluconate Content
This method determines the percentage of ferrous gluconate in a sample.
Principle: The assay is based on a redox titration where ferrous ions (Fe²⁺) are oxidized to ferric ions (Fe³⁺) by a standard solution of an oxidizing agent, such as ceric sulfate or potassium permanganate.[1][17]
Experimental Protocol (using Ceric Sulfate):
-
Accurately weigh approximately 1.5 g of ferrous gluconate.
-
Dissolve the sample in a mixture of 75 mL of water and 15 mL of dilute sulfuric acid in a 300-mL flask.
-
Add 250 mg of zinc dust to reduce any ferric ions to ferrous ions. Close the flask and let it stand for 20 minutes.[12][17]
-
Filter the solution through a Gooch crucible containing a thin layer of zinc dust, and wash the crucible with 10 mL of dilute sulfuric acid followed by 10 mL of water.[17]
-
Add an appropriate indicator (e.g., orthophenanthroline TS).
-
Immediately titrate the filtrate with 0.1 N ceric sulfate until the endpoint is reached (indicated by a color change).[17]
-
Perform a blank determination and make any necessary corrections. Each mL of 0.1 N ceric sulfate is equivalent to 44.61 mg of C₁₂H₂₂FeO₁₄.[17]
High-Performance Liquid Chromatography (HPLC)
HPLC is used for the qualitative and quantitative analysis of ferrous gluconate.[18][19]
Experimental Protocol:
-
Column: Zorbax Eclipse XDP-C18, 4.6 x 150 mm, 5 µm.[18]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (80:20, w/w).[18]
-
Detector: UV detector at a wavelength of 205 nm.[18]
-
Column Temperature: 25°C.[18]
-
Injection Volume: 20 µL.[18]
-
Retention Time: Approximately 1.23 minutes.[16]
Spectroscopic Methods
4.3.1. UV-Visible Spectrophotometry (UV-Vis) UV-Vis spectrophotometry can be used to characterize ferrous gluconate. The UV spectra of ferrous gluconate typically show two absorption maxima, one at around 200 nm and a secondary one at approximately 350 nm.[18][20]
Experimental Protocol:
-
Prepare solutions of ferrous gluconate in distilled water at known concentrations.
-
Record the UV-Vis spectra over a wavelength range of 190-600 nm using a suitable spectrophotometer, with distilled water as the blank.[18]
4.3.2. Fourier-Transform Infrared Spectroscopy (FT-IR) FT-IR spectroscopy is used for the structural characterization of ferrous gluconate. The spectrum of this compound is characterized by a broad, high-intensity band between 3000 cm⁻¹ and 3500 cm⁻¹, which is attributed to the stretching vibrations of the hydroxyl groups from the water of hydration.[20]
Experimental Protocol:
-
Prepare a sample by mixing a small amount of ferrous gluconate with potassium bromide (KBr) and pressing it into a pellet.
-
Record the FT-IR spectrum over a wavenumber range of 4000-400 cm⁻¹ using an FT-IR spectrophotometer.[18]
Thermal Analysis
Differential Scanning Calorimetry (DSC) DSC is used to study the thermal degradation of this compound. The thermogram typically shows a broad endothermic peak between 95°C and 125°C, corresponding to the loss of two water molecules.[16] Further exothermic peaks at higher temperatures indicate the oxidative decomposition of the complex.[16]
Experimental Protocol:
-
Accurately weigh a small sample (e.g., 10 mg) of this compound into an aluminum pan.[18]
-
Heat the sample in a DSC instrument over a temperature range of, for example, 20-340°C at a constant heating rate (e.g., 10°C/min).[18][21]
X-ray Diffraction (XRD)
XRD is used to determine the crystal structure of this compound. It has been shown that the fully hydrated form (dihydrate) exhibits a monoclinic unit cell with space group I2.[6][22] The anhydrous form crystallizes in a triclinic unit cell (space group P1).[22]
Experimental Protocol:
-
A powdered sample of this compound is mounted on a sample holder.
-
The sample is irradiated with monochromatic X-rays in a diffractometer.
-
The diffraction pattern is recorded over a range of 2θ angles.
-
The resulting diffractogram can be used to identify the crystalline phases and determine the unit cell parameters.
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. This compound | C12H26FeO16 | CID 198008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Powder diffraction data for ferrous gluconate | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. Articles [globalrx.com]
- 6. researchgate.net [researchgate.net]
- 7. Ferrous Gluconate | C12H22FeO14 | CID 23616740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 22830-45-1 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. This compound CAS#: 22830-45-1 [m.chemicalbook.com]
- 11. proceedings.bas.bg [proceedings.bas.bg]
- 12. Ferrous Gluconate [drugfuture.com]
- 13. ruipugroup.com [ruipugroup.com]
- 14. CN102992998A - Preparation method of ferrous gluconate - Google Patents [patents.google.com]
- 15. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 16. fao.org [fao.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. arxiv.org [arxiv.org]
- 22. ruipugroup.com [ruipugroup.com]
The Bioavailability of Ferrous Gluconate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the bioavailability of ferrous gluconate, a widely used oral iron supplement. This document delves into the core aspects of its absorption, metabolism, and the various factors influencing its efficacy. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science.
Introduction to Ferrous Gluconate and its Bioavailability
Ferrous gluconate is an organic iron salt that is frequently utilized for the prevention and treatment of iron deficiency anemia.[1] Its bioavailability, which refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical factor in its therapeutic effectiveness. Compared to some other iron salts like ferrous sulfate (B86663), ferrous gluconate is often associated with better tolerability and reduced gastrointestinal side effects.[2]
The absorption of iron from ferrous gluconate primarily occurs in the duodenum and proximal jejunum of the small intestine.[3] This process is intricate and tightly regulated by a sophisticated network of transport proteins and signaling molecules to maintain iron homeostasis and prevent iron overload.
Quantitative Data on the Bioavailability of Ferrous Gluconate
The following tables summarize quantitative data from various studies on the bioavailability of ferrous gluconate, including comparative data with other iron forms.
Table 1: Comparative Efficacy of Ferrous Gluconate and Ferrous Sulfate in Human Studies
| Population | Study Duration | Ferrous Gluconate Intervention | Ferrous Sulfate Intervention | Key Findings | Reference |
| Pregnant women with iron-deficiency anemia | 30 days | 75 mg elemental iron/day (liquid) | 105 mg elemental iron/day (solid) | Liquid ferrous gluconate group showed significant increases in red blood cells, hemoglobin, and serum iron with no reported side effects. | [4] |
| Toddlers (6-24 months) | 6 months | Prophylactic dose | Prophylactic dose | Ferrous gluconate group had significantly higher hemoglobin (12.11 vs. 10.46 g/dL) and ferritin (59.63 vs. 28.08 ng/mL) levels. | [5] |
| Peritoneal dialysis patients | Single high dose | High dose (drinkable ampoules) | High dose (tablets) | Ferrous gluconate was better absorbed and tolerated, with a maximal serum iron increase of 183.87% vs. 113.51% for ferrous sulfate. | [6] |
Table 2: Pharmacokinetic and Efficacy Parameters of Oral Ferrous Gluconate from Human Studies
| Population | Intervention | Parameter | Value | Reference |
| Pregnant women with iron-deficiency anemia | 75 mg elemental iron/day (liquid) for 30 days | Hemoglobin Increase | +2.83 g/dL | [4] |
| Serum Ferritin Increase | +7.8 µg/L | [4] | ||
| Serum Iron Increase | +19.5 µg/dL | [4] | ||
| Toddlers (6-24 months) | Prophylactic dose for 6 months | Mean Hemoglobin (post-treatment) | 12.11 ± 0.58 g/dL | [5] |
| Mean Ferritin (post-treatment) | 59.63 ng/mL | [5] | ||
| Peritoneal dialysis patients | High single dose | Maximal Serum Iron Increase | 183.87 ± 37.38% | [6] |
| Cmax (Maximal Serum Iron Concentration) | 30.97 ± 8.65 µmol/L | [6] |
Table 3: Comparative Iron Absorption from In Vitro Studies
| Iron Form | Matrix | Model | Key Finding | Reference |
| Ferrous Gluconate vs. Ferrous Sulfate | Various oral preparations | Caco-2 cell model | Conventional-release ferrous sulfate showed the highest iron absorption. | [7] |
| Ferrous Gluconate vs. Ferrous Fumarate | Rice Flour | Caco-2 cell model | Iron absorption rate of ferrous gluconate was 11.53% (low phytic acid) and 13.45% (high phytic acid) higher than ferrous fumarate. | [8] |
Signaling Pathways in Iron Absorption
The intestinal absorption of non-heme iron, such as that from ferrous gluconate, is a multi-step process involving several key proteins and regulatory pathways.
Cellular Iron Uptake and Transport
The primary pathway for ferrous iron (Fe²⁺) absorption into enterocytes is mediated by the Divalent Metal Transporter 1 (DMT1).[9] Once inside the enterocyte, iron can either be stored as ferritin or transported across the basolateral membrane into the bloodstream via the iron exporter protein, ferroportin.[9]
Systemic Regulation by Hepcidin
The systemic regulation of iron homeostasis is primarily controlled by the hormone hepcidin, which is synthesized in the liver.[10] Hepcidin acts by binding to ferroportin, leading to its internalization and degradation.[10] This, in turn, reduces the amount of iron that can be exported from enterocytes and macrophages into the bloodstream, thereby decreasing systemic iron levels.[10] Hepcidin expression itself is regulated by various stimuli, including body iron stores, inflammation, and erythropoietic demand.[10]
Experimental Protocols for Assessing Bioavailability
The assessment of ferrous gluconate bioavailability can be conducted through various in vivo and in vitro experimental models.
In Vivo Human Studies Using Stable Isotopes
This method is considered the gold standard for measuring iron absorption in humans.
-
Principle: Stable, non-radioactive isotopes of iron (e.g., ⁵⁷Fe or ⁵⁸Fe) are administered orally along with the ferrous gluconate formulation. The incorporation of these isotopes into red blood cells is measured after a period of time (typically 14 days) to determine the percentage of iron absorbed.
-
Methodology:
-
Subject Selection: Healthy volunteers or individuals with iron deficiency are recruited. Baseline blood samples are collected to determine initial iron status (hemoglobin, ferritin, transferrin saturation) and natural isotopic abundance of iron.
-
Isotope Administration: A precisely measured dose of ferrous gluconate labeled with a stable iron isotope is administered orally, often in a standardized liquid meal to control for dietary enhancers and inhibitors.
-
Blood Sampling: A blood sample is collected 14 days after isotope administration. This allows for the newly absorbed iron to be incorporated into circulating erythrocytes.
-
Isotopic Analysis: The isotopic composition of iron in the whole blood or red blood cell fraction is determined using techniques like thermal ionization mass spectrometry (TIMS) or multicollector-inductively coupled plasma mass spectrometry (MC-ICP-MS).
-
Calculation of Absorption: The percentage of iron absorbed is calculated based on the enrichment of the stable isotope in the circulating red blood cells, taking into account the individual's total circulating iron mass.
-
In Vitro Digestion Coupled with Caco-2 Cell Model
This model simulates the human gastrointestinal environment and provides a valuable tool for screening the relative bioavailability of different iron formulations.
-
Principle: Ferrous gluconate is subjected to a simulated gastric and intestinal digestion. The resulting digest is then applied to a culture of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a monolayer of cells with characteristics similar to intestinal enterocytes. The uptake of iron by these cells is quantified by measuring the intracellular ferritin concentration.[7]
-
Methodology:
-
Caco-2 Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) until they form a confluent and differentiated monolayer.
-
In Vitro Digestion: The ferrous gluconate sample is subjected to a two-stage enzymatic digestion process that mimics the conditions of the stomach (acidic pH, pepsin) and the small intestine (neutral pH, pancreatin, and bile salts).
-
Application to Caco-2 Cells: The digested sample is applied to the apical side of the Caco-2 cell monolayer. The cells are incubated to allow for iron uptake.
-
Cell Lysis and Ferritin Measurement: After the incubation period, the cells are washed and lysed. The concentration of ferritin in the cell lysate is determined using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of ferritin formed is proportional to the amount of iron taken up by the cells. This is often normalized to the total cell protein content. The relative bioavailability of ferrous gluconate can be compared to other iron compounds or to a control.
-
Analytical Methods for Iron Status Assessment
-
Serum Iron: The concentration of iron in the serum is typically measured using a colorimetric assay. Ferric iron (Fe³⁺) is released from transferrin by a reducing agent and then complexes with a chromogen (e.g., ferrozine) to produce a colored compound, the absorbance of which is measured spectrophotometrically.
-
Total Iron-Binding Capacity (TIBC) and Transferrin Saturation: TIBC is a measure of the blood's capacity to bind iron with transferrin. It is usually determined by adding an excess of iron to the serum to saturate all the binding sites on transferrin, removing the excess unbound iron, and then measuring the total iron concentration. Transferrin saturation is then calculated as (Serum Iron / TIBC) x 100%.[11]
-
Serum Ferritin: Serum ferritin is a key indicator of the body's iron stores and is most commonly measured by immunoassays, such as ELISA or chemiluminescence immunoassays.[12][13] These assays utilize specific antibodies to ferritin to quantify its concentration in the serum.[12]
Conclusion
The bioavailability of ferrous gluconate is a multifaceted process influenced by physiological regulation and dietary factors. While generally considered to have good bioavailability and tolerability, its efficacy can be optimized by understanding the underlying mechanisms of absorption and the factors that can enhance or inhibit its uptake. The experimental protocols outlined in this guide provide robust methods for the continued investigation and development of iron supplementation strategies. This comprehensive understanding is crucial for researchers, scientists, and drug development professionals working to address the global health challenge of iron deficiency.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Comparison of the effect of ferrous sulfate and ferrous gluconate on prophylaxis of iron deficiency in toddlers 6-24 months old: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ruipugroup.com [ruipugroup.com]
- 4. [Effectiveness and tolerability of oral liquid ferrous gluconate in iron-deficiency anemia in pregnancy and in the immediate post-partum period: comparison with other liquid or solid formulations containing bivalent or trivalent iron] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effect of ferrous sulfate and ferrous gluconate on prophylaxis of iron deficiency in toddlers 6-24 months old: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ai [pubmed.ai]
- 7. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of iron absorption in ferrous gluconate form from enriched rice flour using an in vitro digestion model and a Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ferrous Gluconate? [synapse.patsnap.com]
- 10. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. novamedline.com [novamedline.com]
- 13. acb.org.uk [acb.org.uk]
Methodological & Application
Application Notes: The Use of Ferrous Gluconate Dihydrate in Cell Culture Media
Introduction
Iron is an essential trace element for the in vitro growth and proliferation of mammalian cells, playing a critical role in cellular respiration, metabolism, and DNA synthesis.[1][2][3] In serum-free media formulations, where the natural iron carrier protein transferrin is absent, supplementation with a bioavailable and stable iron source is crucial for optimal cell culture performance.[2][4][5] While ferric citrate (B86180) and ferrous sulfate (B86663) are commonly used, ferrous gluconate dihydrate presents a viable alternative as a readily soluble source of ferrous iron (Fe²⁺), the form preferentially absorbed by cells via the divalent metal transporter 1 (DMT1).[6][7][8]
These application notes provide a comprehensive overview and protocols for the evaluation and implementation of this compound in cell culture media, particularly for applications in biopharmaceutical production using cell lines such as Chinese Hamster Ovary (CHO).
Key Advantages and Considerations
-
Enhanced Bioavailability: As a ferrous salt, ferrous gluconate provides iron in its more readily absorbable Fe²⁺ state, potentially leading to more efficient cellular uptake compared to ferric (Fe³⁺) forms which require reduction prior to transport.[7][8]
-
Solubility and Stability: Ferrous gluconate is soluble in water, which facilitates its incorporation into media formulations.[9] However, as a ferrous salt, it is susceptible to oxidation to the less soluble ferric state, a process that can be accelerated by exposure to air, light, and shifts in pH towards neutral or alkaline conditions.[10][11][12] Therefore, careful preparation and storage of stock solutions are necessary.
-
Potential for Oxidative Stress: While essential, excess iron can catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress and potential cytotoxicity.[1][11][13] Optimization of the working concentration is critical to balance nutritional requirements with potential toxicity.
Quantitative Data Summary
While specific data for ferrous gluconate in process-scale cell culture is limited, data from related iron sources in CHO cells and comparative in vitro absorption studies provide a valuable reference for formulation development.
Table 1: Effect of Iron Supplementation on CHO Cell Culture Performance (Various Iron Sources)
| Iron Source | Concentration Range (µM) | Effect on Viable Cell Density (VCD) | Effect on Monoclonal Antibody (mAb) Titer | Cell Line | Reference |
| Various Iron Compounds | 50 - 500 | Plateaued cell growth from 100-500 µM | Increased significantly up to 100 µM, then plateaued | CHO | [14] |
| Ferric Ammonium Citrate | Not specified | Adapted cells showed higher peak VCD | Adapted cells showed up to 68% titer increase | CHO | [15] |
| Ferric Citrate | 50 - 80 | Reported to improve cell culture titer | Reported to improve cell culture titer | CHO | [16] |
Table 2: Comparative In Vitro Iron Absorption (Caco-2 Cell Model)
| Iron Source | Relative Iron Absorption/Uptake | Key Findings | Reference |
| Ferrous Gluconate | Significantly higher than polysaccharide-iron complex | Similar uptake to FeSO₄ and ferrous fumarate. | [17] |
| Ferrous Gluconate | 11.53% - 13.45% higher than ferrous fumarate | Higher absorption rate in a rice flour matrix. | [18][19] |
| Ferrous Bisglycinate | Significantly higher than ferric glycinate | Ferrous sources showed a greater ferritin response, indicating higher uptake. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.
Materials:
-
This compound (C₁₂H₂₂FeO₁₄ · 2H₂O, FW: 482.17 g/mol ), cell culture grade
-
Water for Injection (WFI) or equivalent high-purity water
-
0.22 µm sterile syringe filter
-
Sterile, amber conical tubes or bottles
Procedure:
-
Calculation: To prepare a 100 mM solution, weigh out 4.82 g of this compound powder for every 100 mL of WFI.
-
Dissolution: In a sterile environment (e.g., a biological safety cabinet), add the this compound powder to the WFI at room temperature. The solid form is more stable than the solution.[10]
-
Mixing: Mix gently by swirling or vortexing until the powder is completely dissolved. Slight heating may be applied if necessary.[9]
-
Sterile Filtration: Immediately after dissolution, sterile-filter the solution using a 0.22 µm syringe filter into a sterile, amber container to protect it from light.[10][11]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated exposure to air and temperature fluctuations. Store the aliquots at -20°C, protected from light, for up to 6 months.
Protocol 2: Optimization of this compound Concentration in a Fed-Batch CHO Culture
Objective: To determine the optimal concentration of this compound for maximizing viable cell density (VCD), viability, and recombinant protein titer in a CHO cell line.
Methodology:
-
Cell Culture Setup:
-
Thaw and expand the CHO cell line in your standard, chemically defined basal medium.
-
Inoculate shake flasks (or a multi-well plate system) at a seeding density appropriate for your cell line (e.g., 0.3-0.5 x 10⁶ cells/mL).
-
-
Experimental Groups:
-
Prepare triplicate cultures for each condition to be tested.
-
Negative Control: Basal medium with no additional iron supplementation.
-
Positive Control: Basal medium supplemented with your standard iron source and concentration (e.g., 100 µM Ferric Citrate).
-
Experimental Groups: Basal medium supplemented with a range of this compound concentrations. A suggested starting range is 0, 25, 50, 100, 200, and 400 µM.
-
-
Supplementation:
-
Using the 100 mM stock solution from Protocol 1, add the calculated volume to each culture vessel to achieve the desired final concentrations.
-
Add the iron supplement as the final component to the medium to minimize potential precipitation with other components.[11]
-
-
Culture Monitoring:
-
Incubate the cultures under your standard conditions (e.g., 37°C, 5% CO₂, 125 RPM).
-
Monitor the cultures daily or every other day for VCD and viability using a cell counter.
-
Collect samples at various time points to measure product titer (e.g., by ELISA or HPLC).
-
Monitor key metabolites such as glucose and lactate.
-
-
Data Analysis:
-
Plot VCD, percent viability, and product titer over the course of the culture for each condition.
-
Determine the optimal concentration of this compound that results in the highest peak VCD and product titer without a significant drop in viability.
-
Visualizations
Caption: Workflow for optimizing ferrous gluconate concentration.
Caption: Cellular uptake pathway for ferrous gluconate.
Caption: Signaling impact of iron on cellular processes.
References
- 1. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferric and Ferrous Iron in Cell Culture [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. invitria.com [invitria.com]
- 6. What is the mechanism of Ferrous Gluconate? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. fao.org [fao.org]
- 10. ruipugroup.com [ruipugroup.com]
- 11. benchchem.com [benchchem.com]
- 12. ruipugroup.com [ruipugroup.com]
- 13. Effect of iron addition on mAb productivity and oxidative stress in Chinese hamster ovary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Improving iron tolerance and CHO cell culture performance via adaptation in high-iron chemically defined media - American Chemical Society [acs.digitellinc.com]
- 16. researchgate.net [researchgate.net]
- 17. A comparison of iron availability from commercial iron preparations using an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effect of iron absorption in ferrous gluconate form from enriched rice flour using an in vitro digestion model and a Caco-2 cell model - Food & Function (RSC Publishing) [pubs.rsc.org]
- 19. The effect of iron absorption in ferrous gluconate form from enriched rice flour using an in vitro digestion model and a Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for quantification of ferrous gluconate dihydrate
An HPLC Application Note for the Quantification of Ferrous Gluconate Dihydrate
Introduction
This compound is a widely used iron supplement for the prevention and treatment of iron deficiency anemia. Accurate and reliable quantification of ferrous gluconate in raw materials and finished pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity, sensitivity, and accuracy for the quantification of active pharmaceutical ingredients (APIs). This application note presents a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection. The method is suitable for researchers, scientists, and drug development professionals involved in the quality control and analysis of ferrous gluconate products. While traditional methods for determining ferrous gluconate content include redox titration, HPLC provides a more specific analysis, especially in complex matrices, by separating the analyte from potential interferences.[1][2]
Principle
The described method utilizes ion-pair reversed-phase chromatography. Ferrous gluconate, being an ionic compound, is paired with a suitable counter-ion from the mobile phase. This pairing increases its hydrophobicity, allowing for retention on a non-polar stationary phase (C18 column). The separation is achieved by eluting with a mobile phase containing an organic solvent (acetonitrile) and an aqueous buffer with the ion-pairing reagent. The concentration of ferrous gluconate is determined by measuring its absorbance at a specific UV wavelength and comparing it to a standard curve prepared from known concentrations of a ferrous gluconate reference standard.
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Purified water (HPLC grade)
-
0.45 µm membrane filters
Instrumentation
-
HPLC system equipped with a UV detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of ferrous gluconate.
Experimental Protocols
Chromatographic Conditions
| Parameter | Value |
| HPLC Column | Agilent ZORBAX SB-C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile and ion-pairing reagent (30:70, v/v) |
| Ion-Pairing Reagent | 500 ml of purified water with 10 ml of tetrabutylammonium hydroxide, with the pH adjusted to 7.6 using phosphoric acid.[3][4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector Wavelength | 210 nm[3][4] |
| Column Temperature | Ambient |
Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh about 12.5 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 62.5 to 625.0 µg/mL.[4]
Preparation of Sample Solutions
-
For Tablets: Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of ferrous gluconate and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the ferrous gluconate, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
Data Presentation
The quantitative data for the HPLC method for the determination of ferrous gluconate is summarized in the table below.
| Parameter | Result |
| Linearity Range | 62.5 - 625.0 µg/mL[4] |
| Correlation Coefficient (R²) | 0.999[4] |
| Retention Time | Approximately 1.547 min[4] |
| Average Recovery | 96.68%[4] |
| Precision (RSD) | 1.5% (n=6)[4] |
Alternative Method
For a simpler, though potentially less specific, analysis, a reversed-phase HPLC method without an ion-pairing reagent can be employed.
Alternative Chromatographic Conditions
| Parameter | Value |
| HPLC Column | Zorbax Eclipse XDP-C18 (4.6 x 150 mm, 5 µm) or equivalent[5] |
| Mobile Phase | Acetonitrile / Water (80/20, w/w)[5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL[5] |
| Detector Wavelength | 205 nm[5] |
| Column Temperature | 25 °C[5] |
The retention time for ferrous gluconate using this method is reported to be approximately 1.23 minutes.[5]
System Suitability
Before sample analysis, the chromatographic system should be equilibrated by pumping the mobile phase until a stable baseline is achieved. System suitability is evaluated by making replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas for the replicate injections should be not more than 2.0%.
Calculation
The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve of the standard solutions.
Conclusion
The presented ion-pair reversed-phase HPLC method is demonstrated to be simple, stable, precise, and accurate for the quantification of this compound in pharmaceutical preparations.[4] The method is suitable for routine quality control analysis in the pharmaceutical industry. The alternative reversed-phase HPLC method provides a simpler option, though its applicability may depend on the complexity of the sample matrix. Proper method validation should be performed to ensure suitability for its intended use.
References
Application Notes and Protocols: Ferrous Gluconate Dihydrate as an Iron Source for Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ferrous gluconate dihydrate as a soluble and bioavailable iron source for various microbial fermentation applications. Iron is an essential micronutrient for virtually all microorganisms, playing a critical role as a cofactor in numerous metabolic pathways, including cellular respiration, DNA synthesis, and the production of secondary metabolites. This compound offers an effective means of supplying this vital nutrient in a readily usable form.
Introduction to this compound in Microbial Fermentation
This compound (Fe(C₆H₁₁O₇)₂·2H₂O) is the iron(II) salt of gluconic acid. It is a yellowish-grey or pale greenish-yellow powder or granules with a slight odor resembling burnt sugar[1]. Its solubility in water with slight heating makes it a suitable iron source for liquid fermentation media[2]. Compared to inorganic iron salts like ferrous sulfate (B86663), ferrous gluconate can offer better bioavailability and be gentler on some microorganisms, potentially leading to improved growth and product yields[3].
Key Advantages:
-
High Bioavailability: The organic gluconate chelate facilitates iron uptake by microbial cells.
-
Good Solubility: Readily dissolves in aqueous media, ensuring homogenous distribution of iron.
-
Reduced Toxicity: Often better tolerated by microorganisms compared to some inorganic iron salts, which can generate higher levels of reactive oxygen species.
Experimental Protocols
Preparation and Sterilization of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to microbial fermentation media.
Materials:
-
This compound (USP/FCC grade)
-
Deionized or distilled water
-
Sterile filter (0.22 µm pore size)
-
Sterile storage bottle
-
Autoclave
-
Magnetic stirrer and stir bar
-
pH meter
Protocol:
-
Preparation of Stock Solution (e.g., 100 mM):
-
Weigh out 4.82 g of this compound (molar mass: 482.17 g/mol )[4].
-
Add the powder to approximately 80 mL of deionized water in a beaker with a magnetic stir bar.
-
Gently heat the solution to no more than 60-80°C while stirring to facilitate dissolution[5][6]. Avoid vigorous boiling, which can promote oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Adjust the final volume to 100 mL with deionized water in a volumetric flask.
-
-
Sterilization:
-
Filter Sterilization (Recommended): Pass the ferrous gluconate solution through a 0.22 µm sterile filter into a sterile storage bottle. This method is preferred as autoclaving can lead to precipitation and degradation of the gluconate.
-
Autoclaving (Alternative): If filter sterilization is not possible, the solution can be autoclaved at 121°C for 15 minutes. To minimize precipitation, consider the following:
-
-
Storage:
-
Store the sterile stock solution at 4°C in the dark to minimize oxidation. Use within one month for best results. A slight color change towards brown may indicate oxidation.
-
Supplementation of Microbial Growth Media
Objective: To supplement common microbial growth media with an optimal concentration of this compound.
Example Media:
-
Escherichia coli in M9 Minimal Medium: Prepare M9 minimal medium according to standard protocols. After autoclaving and cooling the basal medium, aseptically add the sterile this compound stock solution to the desired final concentration. Studies have shown that the addition of ferrous sulfate to M9 medium enhances the growth of E. coli BL21[7][8]. While optimal concentrations vary, a typical starting range for iron supplementation is 1-10 µM.
-
Saccharomyces cerevisiae in YPD Medium: Prepare YPD medium (1% yeast extract, 2% peptone, 2% dextrose)[9]. Autoclave and cool the medium. Aseptically add the sterile this compound stock solution. The background iron content in YPD is approximately 25 µM[10]. For iron supplementation studies, concentrations can be increased.
-
Pichia pastoris Fermentation: For high-density fermentation of Pichia pastoris, a trace metal solution is typically added. Ferrous gluconate can be used as the iron source in this solution.
-
Aspergillus niger for Organic Acid Production: The iron concentration is a critical parameter in Aspergillus niger fermentations for citric acid production, with iron limitation often favoring higher yields[11][12]. Ferrous gluconate can be used to precisely control the iron concentration in the medium.
-
Streptomyces for Antibiotic Production: Iron availability can trigger the biosynthesis of secondary metabolites, including antibiotics, in Streptomyces[13]. The optimal iron concentration should be determined empirically for each strain and desired product.
Data Presentation: Quantitative Effects of Iron Supplementation
The following tables summarize the impact of iron supplementation on various fermentation parameters. While data specifically for this compound is limited in some cases, data for other iron salts like ferrous sulfate provide a valuable reference.
| Microorganism | Iron Source | Concentration | Effect on Biomass | Effect on Product Yield | Reference |
| Saccharomyces cerevisiae | Ferrous Sulfate | 15 mg/L | No significant change | N/A | [13] |
| Saccharomyces cerevisiae | Ferrous Sulfate | 25 mg/L | Slight decrease | N/A | [13] |
| Escherichia coli BL21 | Ferrous Sulfate | Not specified | Increased growth rate and cell density | N/A | [7][8] |
| Aspergillus niger | Iron (general) | Limiting concentrations | - | Increased citric acid production | [11][12] |
| Streptomyces coelicolor | Iron (general) | Iron restriction | - | Increased antibiotic (actinorhodin) production | [13] |
| Microorganism | Iron Source | Concentration | Intracellular Iron Accumulation (mg Fe/g dry matter) | Reference |
| Saccharomyces cerevisiae | Control (no added iron) | - | ~0.1 | [13] |
| Saccharomyces cerevisiae | Ferrous Sulfate | 15 mg/L | ~2.8 | [13] |
| Saccharomyces cerevisiae | Ferrous Sulfate | 25 mg/L | ~2.8 | [13] |
Signaling Pathways and Experimental Workflows
Iron Uptake and Regulation in Escherichia coli
In E. coli, iron homeostasis is primarily regulated by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe²⁺ and acts as a repressor, binding to "Fur boxes" in the promoter regions of genes involved in iron acquisition, thereby inhibiting their transcription. Under iron-limiting conditions, Fur is inactive, leading to the expression of iron uptake systems[14][15][16].
Caption: Fur-mediated regulation of iron uptake in E. coli.
Iron Homeostasis in Saccharomyces cerevisiae
In the yeast S. cerevisiae, the transcription factors Aft1 and Aft2 are central to regulating iron homeostasis. Under iron-deficient conditions, Aft1 and Aft2 translocate to the nucleus and activate the expression of a suite of genes known as the "iron regulon". These genes are involved in iron uptake, mobilization from internal stores, and metabolic adaptation to low iron levels[2][17][18][19].
Caption: Aft1/Aft2-mediated iron regulation in S. cerevisiae.
Experimental Workflow for Evaluating this compound
The following workflow outlines a general procedure for comparing the efficacy of this compound with other iron sources in a microbial fermentation experiment.
Caption: Workflow for evaluating iron sources in microbial fermentation.
Conclusion
This compound is a valuable iron source for a wide range of microbial fermentation processes. Its high bioavailability and good solubility can contribute to robust microbial growth and efficient production of desired biomolecules. The provided protocols and information serve as a foundation for researchers to effectively incorporate this compound into their fermentation strategies. It is recommended to empirically determine the optimal concentration for each specific microbial strain and fermentation process to achieve the best results.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Iron Content of Saccharomyces cerevisiae cells grown under Iron-Deficient and Iron-Overload Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Citric Acid Production through Aspergillus niger: Insights from Fermentation Studies Using Sugarcane Molasses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ruipugroup.com [ruipugroup.com]
- 7. Growth of E. coli BL21 in minimal media with different gluconeogenic carbon sources and salt contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. exodocientifica.com.br [exodocientifica.com.br]
- 10. Expression Profiling Reveals an Unexpected Growth-Stimulating Effect of Surplus Iron on the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspergillus niger Secretes Citrate to Increase Iron Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eeb.lu.lv [eeb.lu.lv]
- 13. Iron competition triggers antibiotic biosynthesis in Streptomyces coelicolor during coculture with Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria [frontiersin.org]
- 15. Frontiers | Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Iron Regulatory Mechanisms in Saccharomyces cerevisiae [frontiersin.org]
- 19. Molecular mechanism and structure of the Saccharomyces cerevisiae iron regulator Aft2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Ferrous Gluconate in Animal Models of Iron Deficiency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of ferrous gluconate in the treatment of iron deficiency anemia (IDA). The following sections detail the establishment of iron-deficient animal models, protocols for efficacy testing of ferrous gluconate, and the underlying physiological pathways of iron absorption.
Animal Models of Iron Deficiency
The most common and well-established animal models for studying iron deficiency are rodents, particularly rats and mice, due to their physiological similarities to humans in terms of iron metabolism.[1][2] The primary method for inducing iron deficiency is through a specially formulated low-iron diet.[3][4][5]
Commonly Used Species and Strains:
-
Rats: Sprague-Dawley and Wistar strains are frequently used.[2][6][7] Rats are generally more susceptible to developing diet-induced IDA compared to some mouse strains.[1]
-
Mice: BALB/c and C57BL/6 strains are common choices.[4]
Experimental Protocols
Induction of Iron Deficiency Anemia (IDA)
This protocol describes the induction of IDA in rodents using a low-iron diet.
Materials:
-
Weanling rats (e.g., Sprague-Dawley) or mice (e.g., BALB/c).[4][6]
-
Low-iron diet (typically <5 mg iron/kg).[5] Commercially available diets are recommended for consistency.
-
Standard rodent diet (for control group).
-
Deionized water.
-
Metabolic cages for individual housing and monitoring of food/water intake.
-
Equipment for blood collection (e.g., retro-orbital sinus, tail vein).
-
Hematology analyzer for measuring blood parameters.
Procedure:
-
Acclimatization: Upon arrival, acclimatize the animals for at least one week, providing a standard diet and water ad libitum.
-
Baseline Measurements: After acclimatization, record the body weight and collect a baseline blood sample to measure initial hematological parameters, including hemoglobin (Hb), hematocrit (Hct), red blood cell (RBC) count, serum iron (SI), and serum ferritin.
-
Dietary Induction of IDA:
-
Divide the animals into a control group and an iron-deficient (ID) group.
-
Provide the control group with a standard diet and the ID group with a low-iron diet.[2]
-
Provide deionized water to all groups to avoid confounding iron intake from tap water.[3]
-
House animals individually in metabolic cages to accurately monitor food consumption.
-
-
Monitoring: Monitor the animals' body weight and general health status regularly.
-
Confirmation of IDA: After 4-6 weeks of the low-iron diet, collect blood samples to confirm the development of IDA.[2][6] Successful induction is typically characterized by significantly lower levels of Hb, Hct, and SI in the ID group compared to the control group. A hemoglobin level below 10 g/dL is often considered indicative of anemia.[2]
Efficacy Testing of Ferrous Gluconate
Once the IDA model is established, the efficacy of ferrous gluconate can be assessed.
Materials:
-
Iron-deficient animals.
-
Ferrous gluconate.
-
Vehicle for administration (e.g., deionized water).
-
Oral gavage needles.
-
Equipment for blood and tissue collection and analysis.
Procedure:
-
Grouping: Divide the iron-deficient animals into the following groups (n=10-12 per group):
-
Anemia Model Group (Negative Control): Continue on the low-iron diet and receive the vehicle.[6]
-
Ferrous Gluconate Group: Continue on the low-iron diet and receive ferrous gluconate at a specific dose (e.g., 4 mg Fe/kg body weight).[6]
-
Positive Control Group: Continue on the low-iron diet and receive a standard iron supplement like ferrous sulfate (B86663) at the same iron dose as the ferrous gluconate group.[6]
-
Normal Control Group: Continue on the standard diet.
-
-
Treatment Administration: Administer the respective treatments daily via oral gavage for a period of 2-4 weeks.[4][6]
-
Monitoring: Continue to monitor body weight and food intake throughout the treatment period.
-
Endpoint Analysis: At the end of the treatment period, collect blood and tissue samples for analysis. Key parameters to measure include:
-
Hematological Parameters: Hb, Hct, RBC count, Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), and Mean Corpuscular Hemoglobin Concentration (MCHC).[6]
-
Serum Iron Parameters: Serum Iron (SI), Total Iron Binding Capacity (TIBC), and Transferrin Saturation (TS).[6]
-
Iron Storage: Serum ferritin and iron content in the liver and spleen.[4][6]
-
-
Data Analysis: Statistically compare the results between the different treatment groups and the control groups. A significant increase in hemoglobin, serum iron, and ferritin levels in the ferrous gluconate group compared to the anemia model group indicates efficacy.
Data Presentation
The following tables summarize representative quantitative data from studies evaluating the efficacy of ferrous gluconate and other iron supplements in rodent models of IDA.
Table 1: Hematological Parameters in a Rat Model of IDA Treated with Different Iron Supplements [6]
| Group | Hemoglobin (g/L) | Red Blood Cells (10^12/L) | Hematocrit (%) |
| Normal Control | 135.2 ± 8.5 | 7.8 ± 0.5 | 45.1 ± 2.8 |
| Anemia Model | 41.1 ± 2.9 | 3.5 ± 0.3 | 18.2 ± 1.5 |
| Ferrous Gluconate (4 mg Fe/kg) | 130.5 ± 7.9 | 7.5 ± 0.6 | 43.8 ± 3.1 |
| Ferrous Sulfate (4 mg Fe/kg) | 115.3 ± 6.8 | 6.9 ± 0.5 | 40.2 ± 2.5 |
Table 2: Serum Iron Parameters in a Rat Model of IDA Treated with Different Iron Supplements [6]
| Group | Serum Iron (µmol/L) | Total Iron Binding Capacity (µmol/L) | Transferrin Saturation (%) |
| Normal Control | 25.8 ± 3.1 | 55.2 ± 4.7 | 46.7 ± 5.2 |
| Anemia Model | 8.9 ± 1.5 | 98.6 ± 7.3 | 9.0 ± 1.8 |
| Ferrous Gluconate (4 mg Fe/kg) | 24.5 ± 2.8 | 58.1 ± 5.1 | 42.2 ± 4.9 |
| Ferrous Sulfate (4 mg Fe/kg) | 23.9 ± 2.5 | 60.3 ± 4.8 | 39.6 ± 4.5 |
Table 3: Iron Storage Parameters in a Mouse Model of Diet-Induced Iron Deficiency [4]
| Group | Serum Ferritin (ng/mL) | Liver Iron (µg/g) |
| Control Diet | 150 ± 25 | 200 ± 30 |
| Iron-Deficient Diet | 20 ± 5 | 50 ± 10 |
| Supplemented (Iron Syrup) | 120 ± 20 | 150 ± 25 |
| Supplemented (Fe-Sulfate) | 80 ± 15 | 180 ± 28 |
Visualizations
Signaling Pathway of Iron Absorption
The following diagram illustrates the key steps and molecules involved in the absorption of dietary non-heme iron in the duodenum.
References
- 1. Animal Models of Normal and Disturbed Iron and Copper Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Establishment of an Iron Deficiency Model by Iron Depletion in Pregnant Rats [besjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of rat and mouse models of heme-iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of AOS–iron on iron deficiency anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilized ferrous gluconate as iron source for food fortification: bioavailability and toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Ferrous Gluconate Dihydrate in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to dissolving ferrous gluconate dihydrate for use in various experimental settings, with a focus on cell culture applications. The following protocols and data have been compiled to ensure reproducibility and maintain the integrity of the compound.
Introduction
This compound (C₁₂H₂₂FeO₁₄·2H₂O) is an iron (II) salt of gluconic acid widely used as an iron supplement in pharmaceutical formulations and as a food additive. In a research context, it serves as a source of bioavailable ferrous iron (Fe²⁺) for in vitro studies, including those investigating cellular metabolism, iron deficiency, and oxidative stress. Proper dissolution and handling are critical to prevent oxidation of the ferrous iron to the less soluble ferric (Fe³⁺) state, which can impact experimental outcomes. These protocols outline the best practices for preparing stable and effective ferrous gluconate solutions.
Physicochemical Properties and Solubility
This compound is a yellowish-grey or pale greenish-yellow powder with a slight caramel (B1170704) odor. Its solubility and the stability of its solutions are influenced by temperature, pH, and exposure to light and oxygen.
Data Presentation: Solubility and pH-Dependent Appearance
The following table summarizes the solubility of this compound in water at various temperatures and the visual characteristics of the solution at different pH levels.
| Parameter | Condition | Value/Observation | Citations |
| Solubility in Water | 20°C | ~8.5 g / 100 mL (with slight heating) | |
| 25°C | ~10 g / 100 mL | [1] | |
| 100°C | ~76.9 g / 100 mL | [1] | |
| Solution Appearance | pH 2.0 | Light yellow | [1] |
| pH 4.5 | Brown | [1] | |
| pH 7.0 | Green | [1] |
Note: The solution is acidic, with a 5% aqueous solution having a pH between 4.0 and 5.5.[1]
Experimental Protocols
Preparation of a 100 mM Sterile Stock Solution of this compound
This protocol describes the preparation of a concentrated stock solution that can be diluted for various experimental applications. The use of an antioxidant is recommended to maintain the ferrous state of the iron.
Materials and Reagents:
-
This compound (Molecular Weight: 482.17 g/mol )
-
Cell culture grade water (e.g., Water for Injection - WFI)
-
L-Ascorbic acid (optional, as an antioxidant)
-
Sterile 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Vortex mixer
-
Analytical balance
-
Weighing paper
-
Spatula
-
Biological safety cabinet (BSC)
Procedure:
-
Calculate the required mass: To prepare 50 mL of a 100 mM stock solution, calculate the mass of this compound needed:
-
0.1 mol/L * 0.05 L * 482.17 g/mol = 2.41 g
-
-
Weighing: In a biological safety cabinet, accurately weigh 2.41 g of this compound powder using an analytical balance and sterile weighing paper.
-
Dissolution: Transfer the powder to a sterile 50 mL conical tube. Add approximately 40 mL of cell culture grade water.
-
(Optional) Addition of Antioxidant: To minimize oxidation, a small amount of L-Ascorbic acid can be added. A final concentration of 0.1% (w/v) is suggested. For a 50 mL solution, this would be 50 mg of L-Ascorbic acid.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution.
-
Volume Adjustment: Once dissolved, bring the final volume to 50 mL with cell culture grade water.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile 50 mL conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Supplementing Cell Culture Media with this compound
This protocol details the dilution of the 100 mM stock solution to a working concentration in cell culture medium. A common working concentration for iron supplementation in cell culture is in the range of 10-100 µM.
Materials and Reagents:
-
100 mM sterile stock solution of this compound
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes
-
Sterile cell culture flasks or plates
-
Biological safety cabinet (BSC)
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature or in a 37°C water bath.
-
Dilution Calculation: To achieve a final concentration of 100 µM in 100 mL of cell culture medium, use the following calculation (C1V1 = C2V2):
-
(100,000 µM) * V1 = (100 µM) * (100,000 µL)
-
V1 = 100 µL
-
-
Supplementation: In a biological safety cabinet, add 100 µL of the 100 mM stock solution to 100 mL of the basal cell culture medium.
-
Mixing: Gently swirl the medium to ensure even distribution of the supplement.
-
Use: The supplemented medium is now ready for use in cell culture experiments.
Stability and Storage of Solutions
The stability of ferrous gluconate solutions is critical for experimental consistency. The ferrous (Fe²⁺) ion is susceptible to oxidation to the ferric (Fe³⁺) state, which is less soluble at physiological pH and can precipitate out of solution.
Data Presentation: Stability Considerations
| Factor | Effect on Stability | Mitigation Strategy | Citations |
| Oxygen | Promotes oxidation of Fe²⁺ to Fe³⁺. | Prepare solutions fresh. Store under an inert gas (e.g., nitrogen) for long-term storage of stock solutions. Use of antioxidants like ascorbic acid is recommended. | [2] |
| Light | Can accelerate oxidation. | Store solutions in amber or opaque containers, protected from light. | [2] |
| pH | Oxidation is more rapid at neutral to alkaline pH. | Maintain a slightly acidic pH (4.0-6.0) for the stock solution. | [2] |
| Temperature | Higher temperatures can increase the rate of oxidation. | Store stock solutions at -20°C. For short-term storage (up to 7 days), refrigeration at 2-8°C is suitable. | [2][3] |
| Co-solutes | Certain compounds like tannic acid and phosphates can cause precipitation. | Avoid co-formulation with these substances. Citrate can enhance stability by chelation. | [2] |
Mandatory Visualizations
Cellular Iron Metabolism Pathway
The following diagram illustrates the cellular uptake and subsequent metabolic pathways of iron derived from ferrous gluconate.
Caption: Cellular uptake and metabolism of iron from ferrous gluconate.
Experimental Workflow
This diagram outlines the logical flow of preparing a ferrous gluconate solution and using it in a cell culture experiment.
Caption: Workflow for preparing and applying ferrous gluconate in cell culture.
References
Application Notes and Protocols for the Titrimetric Determination of Ferrous Gluconate Purity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of ferrous gluconate purity using redox titration. The primary method detailed is the widely accepted ceric sulfate (B86663) titration method, as referenced in the United States Pharmacopeia (USP).[1][2][3] This method is a reliable and accurate way to assay the ferrous iron (Fe²⁺) content, which is the active component of ferrous gluconate.
Principle of the Method
The determination of ferrous gluconate purity by titration is based on a redox reaction.[4] The ferrous iron (Fe²⁺) in the sample is oxidized to ferric iron (Fe³⁺) by a strong oxidizing agent, in this case, a standardized solution of ceric sulfate (Ce(SO₄)₂).[4][5][6] The endpoint of the titration is detected by a color change of an indicator, typically orthophenanthroline (also known as ferroin), which forms a colored complex with ferrous ions.[4][5]
The overall reaction is as follows:
Fe²⁺ + Ce⁴⁺ → Fe³⁺ + Ce³⁺
To ensure that all iron present in the sample is in the ferrous (Fe²⁺) state before titration, any existing ferric iron (Fe³⁺) is reduced using zinc dust.[2][3][5][7] This step is crucial for an accurate determination of the total ferrous gluconate content.
Quantitative Data Summary
The following tables summarize the key quantitative parameters and acceptance criteria for ferrous gluconate as specified in pharmacopeial standards.
Table 1: Ferrous Gluconate Purity and Assay Specifications
| Parameter | Specification | Reference |
| Assay (Purity) | 97.0% - 102.0% (on dried basis) | [1][2][3][8] |
| Titrant | 0.1 N Ceric Sulfate VS | [3][5][7] |
| Indicator | Orthophenanthroline TS | [3][5][7] |
| Endpoint | Color change from orange-red to light blue/green | [4][6][9] |
Table 2: Key Impurity Limits for Ferrous Gluconate
| Impurity | Limit | Reference |
| Ferric Iron (Fe³⁺) | Not more than 2.0% | [2][5][8] |
| Loss on Drying | 6.5% - 10.0% | [2][5][8] |
| Chlorides | Not more than 0.014% - 0.07% | [4][8] |
| Sulfates | Not more than 0.03% - 0.1% | [4][8] |
| Heavy Metals (e.g., Lead) | Not more than 2-10 ppm | [5][7] |
| Reducing Sugars | Pass Test | [5][7][8] |
Experimental Protocols
This section provides a detailed methodology for the ceric sulfate titration of ferrous gluconate.
Reagents and Solutions
-
0.1 N Ceric Sulfate VS (Volumetric Solution): A standardized solution of ceric sulfate.
-
2 N Sulfuric Acid: Prepare by carefully adding the required amount of concentrated sulfuric acid to water.
-
Zinc Dust: Reagent grade.
-
Orthophenanthroline TS (Test Solution): A solution of orthophenanthroline in ferrous sulfate solution.[6]
-
Ferrous Gluconate Sample: The material to be tested.
Equipment
-
300-mL Conical (Erlenmeyer) flask
-
Buret, 50 mL
-
Gooch crucible with glass fiber filter paper or a filtering crucible
-
Bunsen valve or a stopper
-
Analytical balance
-
Magnetic stirrer and stir bar (optional)
Sample Preparation and Reduction of Ferric Iron
-
Accurately weigh about 1.5 g of the Ferrous Gluconate sample.[2][3][5][7]
-
Transfer the sample to a 300-mL conical flask.
-
Add a mixture of 75 mL of water and 15 mL of 2 N sulfuric acid to dissolve the sample.[2][3][5][7]
-
Add approximately 250 mg of zinc dust to the flask.[2][3][5][7]
-
Immediately close the flask with a stopper containing a Bunsen valve to prevent air oxidation.[2][3][5][7]
-
Allow the mixture to stand at room temperature for 20 minutes, or until the solution becomes colorless, indicating the reduction of Fe³⁺ to Fe²⁺.[2][3][5][7]
-
Filter the solution through a filtering crucible containing a thin layer of zinc dust.[2][3][5][7]
-
Wash the crucible and its contents with 10 mL of 2 N sulfuric acid, followed by 10 mL of water, collecting the filtrate and washings in a suction flask.[2][3][5][7]
Titration Procedure
-
To the filtrate in the suction flask, add a few drops of orthophenanthroline TS.[3][5][7]
-
Immediately titrate the solution with 0.1 N ceric sulfate VS.[3][5][7]
-
The endpoint is reached when the color of the solution changes from orange-red to a faint blue or green.[4][6][9]
-
Perform a blank determination by titrating a mixture of the same quantities of reagents used in the sample preparation, and make any necessary correction.[3][5][7]
Calculation of Purity
The percentage of ferrous gluconate (C₁₂H₂₂FeO₁₄) in the sample is calculated using the following formula:
% Purity = [(V_S - V_B) × N × F × 100] / W
Where:
-
V_S = Volume of 0.1 N ceric sulfate VS consumed by the sample (mL)
-
V_B = Volume of 0.1 N ceric sulfate VS consumed by the blank (mL)
-
N = Normality of the ceric sulfate VS (eq/L)
-
F = Equivalency factor (44.61 mg/mEq for anhydrous ferrous gluconate)[1][5][7]
-
W = Weight of the Ferrous Gluconate sample taken (mg)
Visualizations
The following diagrams illustrate the key processes involved in the titrimetric analysis of ferrous gluconate.
Caption: Experimental workflow for ferrous gluconate purity determination.
Caption: Redox reactions in the ferrous gluconate titration.
References
- 1. scribd.com [scribd.com]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. drugfuture.com [drugfuture.com]
- 4. ruipugroup.com [ruipugroup.com]
- 5. fao.org [fao.org]
- 6. Use of ferrous gluconate? | Sinoright [sinoright.net]
- 7. Ferrous Gluconate [drugfuture.com]
- 8. jostchemical.com [jostchemical.com]
- 9. edu.rsc.org [edu.rsc.org]
Application Notes and Protocols: Preparation of a Standard Solution of Ferrous Gluconate Dihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferrous gluconate dihydrate (C₁₂H₂₂FeO₁₄·2H₂O) is a widely utilized iron (II) salt in pharmaceutical formulations and nutritional supplements for the prevention and treatment of iron-deficiency anemia.[1][2][3] The accurate and precise preparation of standard solutions of this compound is fundamental for quality control assays, formulation development, and various research applications. This document provides a comprehensive guide to the preparation of a standard solution of this compound, including detailed protocols for preparation and concentration verification, along with essential data presentation formats.
Chemical and Physical Properties
A thorough understanding of the properties of this compound is crucial for its proper handling and the preparation of stable and accurate standard solutions.
| Property | Value |
| Molecular Formula | C₁₂H₂₂FeO₁₄·2H₂O[4][5][6] |
| Molecular Weight | 482.17 g/mol [2][4][6] |
| Appearance | Yellowish-grey or pale greenish-yellow fine powder or granules. |
| Solubility | Soluble in water, with solubility increasing with heat.[5][7] Practically insoluble in ethanol.[7] |
| Stability | Aqueous solutions are sensitive to light and oxidation.[8][9] The solid form is stable in air. It is recommended to store in a cool, dry, and dark place.[10] |
Experimental Protocols
Preparation of a 1000 ppm Iron (Fe²⁺) Standard Solution
This protocol outlines the procedure for preparing a 1000 parts per million (ppm) standard solution of iron from this compound.
Materials and Equipment:
-
This compound (USP/FCC grade)
-
Deionized or distilled water
-
Hydrochloric acid (HCl), concentrated
-
Analytical balance (± 0.0001 g)
-
1000 mL Class A volumetric flask
-
Beakers
-
Magnetic stirrer and stir bar
-
Weighing paper/boat
-
Pipettes
-
Amber glass storage bottle
Protocol:
-
Calculate the required mass of this compound:
-
The molar mass of this compound is 482.17 g/mol .
-
The atomic mass of iron (Fe) is 55.845 g/mol .
-
The mass percentage of iron in this compound is (55.845 / 482.17) × 100% ≈ 11.58%.
-
To prepare 1 L of a 1000 ppm (1000 mg/L) Fe²⁺ solution, the required mass of this compound is: (1000 mg Fe/L) / 0.1158 ≈ 8635.6 mg/L or 8.6356 g/L.
-
-
Weighing: Accurately weigh approximately 8.636 g of this compound. Record the exact mass.
-
Dissolution:
-
Transfer the weighed this compound to a 1000 mL beaker containing approximately 500 mL of deionized water.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
To aid dissolution and prevent the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron, add approximately 2 mL of concentrated hydrochloric acid to the solution.
-
Stir until the solid is completely dissolved. Gentle heating can be applied to expedite dissolution, but do not boil the solution.[5]
-
-
Final Dilution:
-
Quantitatively transfer the dissolved solution into a 1000 mL Class A volumetric flask.
-
Rinse the beaker several times with small volumes of deionized water and add the rinsings to the volumetric flask.
-
Dilute the solution to the calibration mark with deionized water.
-
Stopper the flask and invert it multiple times to ensure homogeneity.
-
-
Storage: Transfer the prepared standard solution to a clean, properly labeled amber glass bottle to protect it from light.[8] Store in a cool, dark place. For optimal accuracy, it is recommended to prepare the solution fresh.
Workflow for Standard Solution Preparation
Caption: A stepwise workflow for the preparation of a this compound standard solution.
Concentration Verification by Redox Titration
The concentration of the prepared ferrous gluconate solution should be verified using a primary standard. A common method is redox titration with a standardized potassium permanganate (B83412) (KMnO₄) solution.[11][12][13]
Materials and Equipment:
-
Prepared ferrous gluconate solution
-
Standardized ~0.02 M potassium permanganate (KMnO₄) solution
-
Sulfuric acid (H₂SO₄), 1 M
-
50 mL burette, Class A
-
250 mL Erlenmeyer flasks
-
25 mL pipette, Class A
Protocol:
-
Preparation of the Analyte:
-
Titration:
-
Rinse and fill the burette with the standardized ~0.02 M KMnO₄ solution. Record the initial volume.
-
Titrate the acidified ferrous gluconate solution with the KMnO₄ solution while continuously swirling the flask.
-
The purple permanganate ion (MnO₄⁻) acts as its own indicator.[14] The endpoint is reached when a faint, persistent pink color is observed in the solution.[13][14][15]
-
Record the final burette volume.
-
Repeat the titration at least two more times to ensure reproducibility.
-
-
Calculation:
-
The balanced net ionic equation for the reaction is: MnO₄⁻(aq) + 5Fe²⁺(aq) + 8H⁺(aq) → Mn²⁺(aq) + 5Fe³⁺(aq) + 4H₂O(l)[13]
-
Calculate the molarity of the Fe²⁺ solution using the following equation: MFe²⁺ = ( MKMnO₄ × VKMnO₄ × 5) / VFe²⁺
-
Convert the molarity to ppm (mg/L): Concentration (ppm) = MFe²⁺ × 55.845 g/mol × 1000 mg/g
-
Logical Relationship for Titration Calculation
Caption: The logical flow for calculating the concentration of the ferrous gluconate solution from titration data.
Data Presentation
All quantitative data should be recorded in a structured format to ensure clarity and facilitate comparisons.
Table 1: Preparation of this compound Standard Solution
| Parameter | Value |
| Target Fe²⁺ Concentration (ppm) | 1000 |
| Calculated Mass of this compound (g) | 8.636 |
| Actual Weighed Mass (g) | |
| Final Volume (mL) | 1000 |
| Theoretical Fe²⁺ Concentration (ppm) |
Table 2: Titration Data for Standardization
| Titration Run | Volume of Fe²⁺ Solution (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of KMnO₄ Used (mL) |
| 1 | 25.00 | |||
| 2 | 25.00 | |||
| 3 | 25.00 | |||
| Average |
Table 3: Calculated Concentration of the Standard Solution
| Parameter | Value |
| Molarity of Standard KMnO₄ (mol/L) | |
| Average Volume of KMnO₄ Used (mL) | |
| Calculated Molarity of Fe²⁺ (mol/L) | |
| Calculated Fe²⁺ Concentration (ppm) | |
| Relative Error (%) |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.[16][17][18][19]
-
Handle concentrated hydrochloric acid in a well-ventilated area or a chemical fume hood.
-
Ferrous gluconate may be toxic if ingested in large quantities.[1]
-
Dispose of all chemical waste in accordance with institutional and local environmental regulations.[18][19]
References
- 1. Iron(II) gluconate - Wikipedia [en.wikipedia.org]
- 2. CAS 6047-12-7: this compound | CymitQuimica [cymitquimica.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | C12H26FeO16 | CID 198008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound powder | Vita Actives [vitaactives.com]
- 7. This compound | 22830-45-1 [chemicalbook.com]
- 8. ruipugroup.com [ruipugroup.com]
- 9. Ferrous Gluconate | C12H22FeO14 | CID 23616740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ruipugroup.com [ruipugroup.com]
- 11. ruipugroup.com [ruipugroup.com]
- 12. scribd.com [scribd.com]
- 13. Permanganate Titrations [staff.buffalostate.edu]
- 14. savemyexams.com [savemyexams.com]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. media.laballey.com [media.laballey.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. chemos.de [chemos.de]
Application of Ferrous Gluconate in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of nanoparticles using ferrous gluconate. Ferrous gluconate, an iron (II) salt of gluconic acid, serves as a biocompatible iron precursor, making it particularly suitable for the synthesis of iron-based nanoparticles for biomedical applications, including drug delivery and treatment for iron deficiency anemia.[1] This guide will cover the synthesis of iron oxide nanoparticles and the utilization of ferrous ions as a reducing agent in the formation of gold nanoparticles.
Application in Iron Oxide Nanoparticle Synthesis
Ferrous gluconate is a valuable precursor for the synthesis of iron oxide nanoparticles (IONPs), primarily magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). These nanoparticles are of significant interest due to their superparamagnetic properties, biocompatibility, and potential for surface functionalization, enabling applications in targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia.[2] The use of ferrous gluconate offers a "green" and biocompatible route for IONP synthesis.
Quantitative Data Summary
The physicochemical properties of iron oxide nanoparticles are critical for their in vitro and in vivo performance. The following table summarizes typical characterization data for iron nanoparticles, including those derived from gluconate precursors.
| Parameter | Typical Value Range | Analytical Technique(s) | Reference(s) |
| Hydrodynamic Size | 20 - 200 nm | Dynamic Light Scattering (DLS) | [3] |
| Core Size | 5 - 30 nm | Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD) | [4][5] |
| Zeta Potential | -60 mV to +30 mV | Dynamic Light Scattering (DLS) | [4] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | |
| Crystalline Structure | Ferrihydrite, Magnetite, Maghemite | X-ray Powder Diffraction (XRPD) | [3] |
Experimental Protocol: Co-precipitation Synthesis of Iron Oxide Nanoparticles
This protocol describes the synthesis of iron oxide nanoparticles using ferrous gluconate and a ferric salt via a co-precipitation method. This is a widely used, simple, and efficient method for producing crystalline iron oxide nanoparticles.[5]
Materials:
-
Ferrous gluconate (C₁₂H₂₂FeO₁₄)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25%)
-
Deionized water
-
Nitrogen gas (optional)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Thermometer
-
Dropping funnel
-
Permanent magnet for nanoparticle collection
-
Centrifuge
-
Lyophilizer or vacuum oven
Procedure:
-
Precursor Solution Preparation:
-
In the three-neck flask, dissolve ferrous gluconate and ferric chloride hexahydrate in deionized water to achieve a 1:2 molar ratio of Fe²⁺ to Fe³⁺. A typical starting concentration is 0.1 M for Fe²⁺ and 0.2 M for Fe³⁺ in 100 mL of deionized water.
-
Stir the solution vigorously under a nitrogen atmosphere (if available) to prevent oxidation of Fe²⁺.
-
-
Co-precipitation:
-
Heat the solution to 80°C with continuous stirring.
-
Once the temperature is stable, add ammonium hydroxide dropwise using the dropping funnel until the pH of the solution reaches 10-11.
-
A black precipitate of iron oxide nanoparticles will form immediately.
-
Continue stirring for 1-2 hours at 80°C to ensure complete reaction and particle growth.
-
-
Washing and Collection:
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Collect the black precipitate by placing a strong permanent magnet on the side of the flask and decanting the supernatant.
-
Wash the nanoparticles by redispersing them in deionized water and repeating the magnetic separation. Repeat this washing step three times to remove any unreacted precursors and excess ammonia.
-
For a final wash, redisperse the nanoparticles in ethanol (B145695) and collect them via magnetic separation or centrifugation.
-
-
Drying:
-
Dry the washed iron oxide nanoparticles using a lyophilizer or in a vacuum oven at 60°C overnight.
-
-
Characterization:
-
The synthesized nanoparticles should be characterized for their size, morphology, crystal structure, and magnetic properties using techniques such as DLS, TEM, XRD, and vibrating sample magnetometry (VSM).
-
Experimental Workflow
Caption: Workflow for Iron Oxide Nanoparticle Synthesis.
Application in Gold Nanoparticle Synthesis
Ferrous ions (Fe²⁺) from sources like ferrous gluconate can act as a green reducing agent for the synthesis of gold nanoparticles (AuNPs). This approach avoids the use of harsh reducing agents like sodium borohydride, making the synthesis more environmentally friendly.
Experimental Protocol: Green Synthesis of Gold Nanoparticles
This protocol outlines the synthesis of gold nanoparticles using ferrous gluconate as the reducing agent and sodium citrate (B86180) as a stabilizing agent.
Materials:
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
Ferrous gluconate (C₁₂H₂₂FeO₁₄)
-
Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized water
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer with heating plate
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of HAuCl₄ in deionized water.
-
Prepare a 10 mM solution of ferrous gluconate in deionized water.
-
Prepare a 1% (w/v) solution of sodium citrate in deionized water.
-
-
Synthesis:
-
In an Erlenmeyer flask, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil with constant stirring.
-
To the boiling solution, rapidly add 5 mL of the 1% sodium citrate solution. The color of the solution will change from pale yellow to deep red, indicating the formation of gold nanoparticles.
-
Immediately after the color change, add 1 mL of the 10 mM ferrous gluconate solution dropwise. The ferrous ions will further reduce any remaining gold ions and can influence the final particle size and stability.
-
Continue boiling and stirring for another 15 minutes.
-
-
Cooling and Storage:
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Store the synthesized gold nanoparticle solution in a dark bottle at 4°C.
-
-
Characterization:
-
Characterize the AuNPs using UV-Vis spectroscopy to determine the surface plasmon resonance (SPR) peak.
-
Use DLS and TEM to analyze the size, distribution, and morphology of the nanoparticles.
-
Cellular Uptake of Iron Oxide Nanoparticles
Understanding the mechanism of cellular uptake is crucial for the development of nanoparticle-based drug delivery systems. Iron oxide nanoparticles are typically internalized by cells through various endocytic pathways.
Signaling Pathway: Endocytosis of Iron Oxide Nanoparticles
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of the Physicochemical Properties of the Iron Nanoparticle Drug Products: Brand and Generic Sodium Ferric Gluconate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Ferrous Gluconate Dihydrate Oxidation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing ferrous gluconate dihydrate oxidation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning brown?
A1: The brown discoloration of your this compound solution is a common indicator of oxidation. The ferrous iron (Fe²⁺), which is the active form, is being oxidized to ferric iron (Fe³⁺) by oxygen in the air.[1][2][3] This process is accelerated by factors such as elevated pH, high temperatures, and exposure to light.[1][2] The resulting ferric compounds are often brownish and have reduced bioavailability.[1][3]
Q2: What is the optimal pH range to maintain the stability of a this compound solution?
A2: To inhibit the oxidation of ferrous ions, it is recommended to maintain the pH of the aqueous solution in a weakly acidic range. The optimal pH is generally considered to be between 3.5 and 4.5.[4][5] In some cases, a range of 4.0 to 6.0 has also been suggested to inhibit the hydrolysis and oxidation of iron ions.[1] Neutral or alkaline environments (pH > 7) significantly accelerate the oxidation process.[1][2]
Q3: Can I use antioxidants to prevent the oxidation of my ferrous gluconate solution?
A3: Yes, incorporating antioxidants is a highly effective strategy. Commonly used antioxidants include ascorbic acid (Vitamin C), sodium sulfite, tea polyphenols, and rosemary extract.[1][2] Ascorbic acid is particularly beneficial as it not only protects ferrous iron from oxidation but can also reduce any ferric iron (Fe³⁺) that has formed back to the ferrous (Fe²⁺) state.[2]
Q4: How does temperature affect the stability of this compound solutions?
A4: Higher temperatures accelerate the rate of oxidation.[1][6] For liquid preparations, it is advisable to store them at low temperatures, such as in a refrigerator (2-8°C), to prolong their shelf life.[1] During the preparation of solutions, it is also recommended to keep the temperature below 40°C.[7]
Q5: What is the role of light in the degradation of this compound solutions?
A5: Exposure to ultraviolet and visible light can trigger the photooxidation of ferrous gluconate, especially in solution.[1] Light can activate the catalytic activity of iron ions, leading to the generation of free radicals and accelerating oxidative degradation.[1] Therefore, it is crucial to store solutions in opaque or brown containers to protect them from light.[1]
Q6: Are there any other excipients that can help stabilize ferrous gluconate solutions?
A6: Yes, in addition to antioxidants, other substances can enhance stability. Glucose and glycerin have been shown to retard oxidation.[4] Chelating agents like citric acid can also be used to form a stable complex with the ferrous iron, thereby protecting it from oxidation.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solution discoloration (yellow to brown) | Oxidation of Fe²⁺ to Fe³⁺.[3][4] | 1. Ensure the pH of the solution is within the acidic range of 3.5-4.5.[4][5] 2. Add an antioxidant such as ascorbic acid.[2] 3. Store the solution in a sealed, opaque container, protected from light and air.[1] 4. Refrigerate the solution at 2-8°C.[1] |
| Precipitate formation | Hydrolysis and precipitation of iron, especially at neutral or alkaline pH.[2][5] | 1. Adjust the pH to the recommended acidic range (3.5-4.5).[4][5] 2. Consider adding a chelating agent like citric acid to improve solubility and stability.[7][8] |
| Reduced efficacy/bioavailability | Loss of active ferrous (Fe²⁺) iron due to oxidation to ferric (Fe³⁺) iron.[1][3] | 1. Implement preventative measures against oxidation (pH control, antioxidants, protection from light and air). 2. Prepare fresh solutions more frequently. 3. Consider microencapsulation for long-term stability.[9] |
| Incompatibility with other components | Ferrous gluconate can react with substances like tannic acid and phosphates, leading to the formation of insoluble complexes or accelerated oxidation.[1][2] | 1. Avoid co-formulating with incompatible ingredients. 2. If co-formulation is necessary, consider using a microencapsulated form of ferrous gluconate to create a physical barrier.[9] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
-
Deoxygenation of Water: Before preparing the solution, purge purified water with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[10]
-
pH Adjustment: While continuing to sparge with the inert gas, adjust the pH of the water to approximately 4.0 using a suitable buffer, such as a citrate (B86180) buffer.[4]
-
Dissolution: Slowly dissolve the desired amount of this compound in the pH-adjusted, deoxygenated water with gentle stirring.
-
Addition of Stabilizers:
-
Antioxidant: Add ascorbic acid to the solution. A common starting point is a 1:1 molar ratio with the ferrous gluconate.
-
Chelating Agent (Optional): Add citric acid to further enhance stability.
-
-
Final Volume and Storage: Adjust the solution to the final volume with deoxygenated water. Store the solution in a sealed, airtight, and light-protected (amber or opaque) container at 2-8°C.[1]
Protocol 2: Monitoring the Oxidation of this compound
This protocol outlines the use of UV-Visible spectrophotometry to monitor the formation of ferric iron.
-
Preparation of Standards: Prepare a series of standard solutions of known ferric chloride (FeCl₃) concentrations in the same matrix as your experimental solution.
-
Complexation Reaction:
-
Take an aliquot of your ferrous gluconate solution at specified time points.
-
Add a chromogenic agent that specifically reacts with Fe²⁺, such as 1,10-phenanthroline (B135089), to form a colored complex.[3]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the colored complex at its maximum absorption wavelength (around 510 nm for the 1,10-phenanthroline complex) using a UV-Visible spectrophotometer.[3]
-
-
Quantification: Create a standard curve from the absorbance readings of your ferric chloride standards. Use this curve to determine the concentration of Fe²⁺ in your samples over time. A decrease in the concentration of the Fe²⁺ complex indicates oxidation.
Visualizations
Caption: Oxidation pathway of ferrous gluconate.
Caption: Troubleshooting workflow for unstable solutions.
Caption: Experimental workflow for stability testing.
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. ruipugroup.com [ruipugroup.com]
- 3. ruipugroup.com [ruipugroup.com]
- 4. Ferrous Gluconate | C12H22FeO14 | CID 23616740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ruipugroup.com [ruipugroup.com]
- 6. ruipugroup.com [ruipugroup.com]
- 7. ruipugroup.com [ruipugroup.com]
- 8. ruipugroup.com [ruipugroup.com]
- 9. ruipugroup.com [ruipugroup.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ferrous Gluconate Dihydrate Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferrous gluconate dihydrate. Here, you will find detailed information and experimental protocols to address common challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common laboratory solvents?
A1: this compound is soluble in water, particularly with slight heating.[1][2] Its solubility in ethanol (B145695) is poor.[1] At 20°C, its solubility in water is approximately 8.5 g per 100 cm³. With heating, 1 gram can dissolve in about 10 ml of water, and at 100°C, 1 gram dissolves in 1.3 ml of water.[2] It is also soluble in glycerin.[2]
Q2: I'm observing incomplete dissolution of this compound in water at room temperature. What could be the issue?
A2: Incomplete dissolution at room temperature can be due to several factors. This compound's solubility is limited at ambient temperatures. Additionally, the dissolution rate may be slow. The pH of the aqueous solution also significantly impacts solubility; neutral or alkaline pH can lead to the formation of insoluble iron hydroxides.[3]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is highly dependent on pH. It is more soluble in acidic conditions (pH 3-4) and less soluble in neutral or alkaline environments.[4] In acidic solutions, the hydrolysis of the ferrous ion (Fe²⁺) is suppressed, promoting dissolution. Conversely, in neutral to alkaline conditions, Fe²⁺ can be oxidized to ferric ion (Fe³⁺) and precipitate as ferric hydroxide.[3] The color of a ferrous gluconate solution can indicate the pH: it is light yellow at pH 2, brown at pH 4.5, and green at pH 7.[2]
Q4: Can temperature be used to improve the solubility of this compound?
A4: Yes, increasing the temperature enhances the solubility of this compound. As noted earlier, 1 gram dissolves in 10 ml of warm water and in 1.3 ml of water at 100°C.[2] However, be aware that elevated temperatures can also accelerate the oxidation of the ferrous (Fe²⁺) ion to the less soluble ferric (Fe³⁺) ion, especially in the presence of oxygen.[3]
Q5: Are there chemical approaches to enhance the solubility of this compound?
A5: Yes, several chemical methods can be employed. Adjusting the pH to the acidic range is a primary method. The use of co-solvents and the formation of complexes with agents like citric acid can also significantly increase its solubility.[2] Surfactants may also be used to improve the dissolution of poorly soluble compounds.
Troubleshooting Guide
Issue: Precipitation observed in a neutral aqueous solution of this compound.
Root Cause: At neutral or near-neutral pH, the ferrous ions (Fe²⁺) in ferrous gluconate are prone to hydrolysis and oxidation to ferric ions (Fe³⁺), which then precipitate as insoluble ferric hydroxide.
Solution Workflow:
Quantitative Data Summary
| Condition | Solvent | Temperature (°C) | Solubility | Reference |
| Standard | Water | 20 | ~8.5 g / 100 mL | [1] |
| Heating | Water | Warm | 1 g / 10 mL | [2] |
| Boiling | Water | 100 | 1 g / 1.3 mL | [2] |
| pH | Aqueous | Ambient | pH 2 (light yellow solution, increased solubility) | [2] |
| pH | Aqueous | Ambient | pH 4.5 (brown solution) | [2] |
| pH | Aqueous | Ambient | pH 7 (green solution, decreased solubility) | [2] |
| Complexation | Aqueous | Ambient | Increased with the addition of citric acid/citrate ions | [2] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol details the steps to increase the solubility of this compound by lowering the pH of the aqueous solution.
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric acid (HCl) or Citric Acid solution
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the desired amount of this compound.
-
Add the this compound to a beaker containing deionized water (e.g., 80% of the final desired volume).
-
Begin stirring the solution with a magnetic stirrer.
-
Slowly add the 0.1 M HCl or citric acid solution dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding the acid until the this compound is fully dissolved and the pH is in the desired range (e.g., pH 3.0-4.0).
-
Once dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with deionized water and mix thoroughly.
Workflow Diagram:
Protocol 2: Solubility Enhancement by Complexation with Citric Acid
This protocol describes how to increase the solubility of this compound through the formation of a soluble complex with citric acid.
Materials:
-
This compound
-
Citric acid (anhydrous or monohydrate)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Determine the desired molar ratio of this compound to citric acid. A 1:1 molar ratio is a good starting point.
-
Weigh the appropriate amounts of this compound and citric acid.
-
Dissolve the citric acid in deionized water in a beaker with stirring.
-
Slowly add the this compound powder to the citric acid solution while continuing to stir.
-
The formation of a soluble iron-citrate complex should result in a clear solution. Gentle warming can be applied if dissolution is slow, but avoid boiling to minimize oxidation.
-
Adjust the final volume with deionized water as needed.
Protocol 3: General Approach for Solubility Enhancement using Co-solvents
This protocol provides a general method for using a co-solvent to improve the solubility of this compound. Glycerol is a suitable co-solvent.
Materials:
-
This compound
-
Glycerol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Prepare a mixture of the co-solvent (glycerol) and deionized water at the desired ratio (e.g., 20:80 v/v glycerol:water).
-
Gently warm the co-solvent/water mixture while stirring.
-
Slowly add the this compound to the warmed solvent mixture.
-
Continue stirring until the solid is completely dissolved.
-
Allow the solution to cool to room temperature. Observe for any precipitation upon cooling.
Note on Stability: Aqueous solutions of ferrous gluconate are sensitive to light and air, which can promote oxidation of Fe²⁺ to Fe³⁺.[2] It is recommended to use freshly prepared solutions and to store them in amber-colored, tightly sealed containers. The addition of antioxidants like ascorbic acid can also help to stabilize the ferrous state.
References
Technical Support Center: Ferrous Gluconate Solution Stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of ferrous gluconate in solution. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with ferrous gluconate in an aqueous solution? The main stability concern is the oxidation of the ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[1][2] This conversion reduces the bioavailability of the iron, as Fe²⁺ is more readily absorbed by the body.[1][2] This oxidation is the root cause of many observable issues, such as color change and loss of potency.
Q2: Why is my ferrous gluconate solution changing color over time? Color changes are a direct visual indicator of Fe²⁺ oxidation.[3][4] The color of a ferrous gluconate solution is highly dependent on its pH and oxidation state.[5] A freshly prepared, stable solution is often pale greenish-yellow or light yellow, while oxidation to Fe³⁺ can cause it to turn brown or grayish-black.[3][4][5]
Q3: What are the key environmental factors that accelerate the degradation of ferrous gluconate solutions? The stability of ferrous gluconate solutions is highly sensitive to several factors:
-
pH: Neutral or alkaline conditions (pH > 7) significantly accelerate oxidation and can lead to precipitation.[1][3]
-
Oxygen: The presence of dissolved oxygen in the solvent is a primary driver of oxidation.[3][6]
-
Light: Exposure to UV and visible light can trigger and accelerate photooxidation.[1]
-
Temperature: Higher temperatures increase the rate of the oxidation reaction.[2][3][6]
Q4: Is solid ferrous gluconate more stable than its solution form? Yes, the solid powder form of ferrous gluconate is significantly more stable than when it is in solution.[1] For long-term storage, it is recommended to keep it as a solid powder in a sealed, light-protected, and dry container.[1]
Q5: Can other components in my formulation affect the stability of ferrous gluconate? Absolutely. Ferrous gluconate can interact with other ingredients. For example, it may form insoluble complexes with phosphates or tannic acid.[1][3] While antioxidants like ascorbic acid can protect it from oxidation, excessive amounts may lead to other unwanted reactions.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My solution turned brown or greenish-brown shortly after preparation.
-
Question: What caused this rapid discoloration?
-
Answer: This indicates the rapid oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron. The most common causes are exposure to atmospheric oxygen, a solution pH that is too high (neutral or alkaline), or exposure to strong light during preparation.[1][3][5] The color of the solution is pH-dependent; it may appear light yellow at pH 2, brown at pH 4.5, and green at pH 7.[5]
-
Troubleshooting Steps:
-
Control pH: Ensure the pH of your solution is in the optimal stability range of 3.5 to 4.5.[5] This can be achieved by using a citrate (B86180) buffer.[5]
-
Minimize Oxygen Exposure: Prepare the solution using de-gassed water (e.g., by boiling and cooling or by sparging with nitrogen). If possible, prepare and store the solution under an inert gas atmosphere (e.g., nitrogen).[7]
-
Protect from Light: Use amber-colored glassware or wrap your containers in aluminum foil to prevent photooxidation.[1]
-
Add Stabilizers: Consider adding antioxidants like ascorbic acid (Vitamin C), which can reduce any Fe³⁺ that forms back to Fe²⁺.[3] Other stabilizers like glycerin or glucose can also retard oxidation.[5]
-
Issue 2: A precipitate has formed in my stored solution.
-
Question: Why is there a solid forming in my solution?
-
Answer: Precipitation is typically due to the formation of insoluble iron compounds. In neutral or alkaline environments, the Fe³⁺ ions formed from oxidation can hydrolyze to form iron(III) hydroxide (B78521) (Fe(OH)₃), which is insoluble and precipitates out of solution.[2][3][8] Incompatibility with other formulation components, such as phosphates, can also lead to the formation of insoluble complexes.[3][5]
-
Troubleshooting Steps:
-
Verify and Adjust pH: The most critical step is to check the pH. Precipitation is common in neutral or alkaline conditions. Adjusting the pH to a weakly acidic range (3.5 - 4.5) can inhibit hydrolysis and redissolve the precipitate if it is hydroxide-based.[3][5]
-
Review Formulation Components: Check for incompatible ingredients like phosphates or carbonates, which are known to form precipitates with ferrous salts in neutral solutions.[5]
-
Consider Chelating Agents: Adding a chelating agent like citric acid can form a stable, soluble complex with the iron ions, preventing them from precipitating.[2][9]
-
Issue 3: I am observing a progressive loss of ferrous iron content in my stability studies.
-
Question: My analytical tests show a decrease in Fe²⁺ concentration over time. How can I prevent this?
-
Answer: A measured decrease in Fe²⁺ concentration confirms its oxidation to Fe³⁺. This not only affects bioavailability but is the primary indicator of chemical instability. The rate of loss is influenced by temperature, light, oxygen, and pH.
-
Troubleshooting Steps:
-
Implement Stabilization Strategies: Follow all the recommendations for preventing discoloration and precipitation, as they are all aimed at slowing the oxidation process. This includes strict pH control, protection from light, minimizing oxygen, and using stabilizers.
-
Control Storage Temperature: Store solutions at controlled, cool temperatures. Increased temperature accelerates the oxidation rate.[2][6] For example, the oxidation rate at 60°C can be 3-5 times faster than at 25°C.[2]
-
Diagrammatic Workflow: Refer to the troubleshooting workflow diagram below for a systematic approach.
-
Data Presentation
Table 1: Influence of pH on Ferrous Gluconate Solution Stability and Appearance
| pH Range | Solution Appearance | Stability Characteristics |
| < 3 | Light Yellow | High solubility, but the oxidation rate may be accelerated.[3][5] |
| 3.5 - 4.5 | Light Yellow to Pale Brown | Optimal Range: Balances good solubility with a retarded oxidation rate.[2][3][5] |
| ~ 7 (Neutral) | Greenish | Rapid oxidation occurs.[5] Prone to hydrolysis and eventual precipitation.[3] |
| > 7 (Alkaline) | Brownish, with Precipitate | Very unstable. Rapid oxidation, hydrolysis, and precipitation of iron hydroxides.[1][3] |
Table 2: Common Stabilizing Agents for Ferrous Gluconate Solutions
| Stabilizer | Mechanism of Action | Typical Concentration/Ratio | Reference |
| Ascorbic Acid (Vitamin C) | Acts as a reducing agent, converting Fe³⁺ back to Fe²⁺.[3] | Mass ratio of Ferrous Gluconate to Vitamin C of 1:2 to 1:5. | [3] |
| Citric Acid | Lowers the solution pH and acts as a chelating agent, forming a stable, soluble complex with Fe²⁺.[2][9][10] | Add to adjust pH to the 3.5-4.5 range. | [10] |
| Glucose / Sugars | Retards oxidation and hinders precipitation. | Addition to aqueous solutions stabilizes them. | [5] |
| Glycerin | Retards the oxidation process. | Can be added to the formulation. | [5] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Ferrous Iron (Fe²⁺) Content
This method is based on the reaction of ferrous iron with a chromogenic agent like o-phenanthroline or 2,2'-bipyridine (B1663995) to form a stable, colored complex, which can be quantified using a UV-Vis spectrophotometer.
-
Principle: Fe²⁺ reacts with o-phenanthroline to form an orange-red complex that absorbs maximally at approximately 510 nm.[4] The absorbance is directly proportional to the concentration of Fe²⁺.
-
Reagents:
-
o-Phenanthroline solution
-
pH 4.6 Acetate (B1210297) buffer
-
Standard iron stock solution (prepared from ferrous ammonium (B1175870) sulfate)
-
Hydrochloric acid (for sample dissolution if starting from solid)
-
-
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions with known Fe²⁺ concentrations from the stock solution.
-
Sample Preparation: Accurately dilute a sample of the ferrous gluconate solution with deionized water to fall within the range of the standard curve.
-
Complex Formation: To an aliquot of each standard and the diluted sample, add the acetate buffer and then the o-phenanthroline solution. Mix and allow time for the color to develop fully.
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (~510 nm) against a reagent blank.
-
Calculation: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the absorbance of the sample to determine its Fe²⁺ concentration from the curve.
-
Protocol 2: Redox Titration for Ferrous (Fe²⁺) Iron Assay
This method determines the amount of Fe²⁺ by titrating it with a strong oxidizing agent.
-
Principle: In an acidic medium, Fe²⁺ is oxidized to Fe³⁺ by a standard solution of an oxidizing agent like cerium (IV) sulfate (B86663) or potassium permanganate. The endpoint is detected using a redox indicator.
-
Method using Cerium (IV) Sulfate:
-
Sample Preparation: Accurately weigh and dissolve the ferrous gluconate sample in a mixture of dilute sulfuric acid and water.[11]
-
Indicator: Add a few drops of o-phenanthroline indicator to the solution.
-
Titration: Titrate the solution with a standardized 0.1 N cerium (IV) sulfate solution.
-
Endpoint: The endpoint is reached when the solution color changes sharply from orange to light blue/green.[4][12]
-
Calculation: Calculate the ferrous gluconate content based on the volume of titrant used and its normality.
-
Mandatory Visualizations
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. ruipugroup.com [ruipugroup.com]
- 3. ruipugroup.com [ruipugroup.com]
- 4. ruipugroup.com [ruipugroup.com]
- 5. Ferrous Gluconate | C12H22FeO14 | CID 23616740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ruipugroup.com [ruipugroup.com]
- 7. ruipugroup.com [ruipugroup.com]
- 8. ruipugroup.com [ruipugroup.com]
- 9. ruipugroup.com [ruipugroup.com]
- 10. barrreport.com [barrreport.com]
- 11. fao.org [fao.org]
- 12. Use of ferrous gluconate? | Sinoright [sinoright.net]
Navigating Ferrous Gluconate in Caco-2 Cell Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the concentration of ferrous gluconate in Caco-2 cell studies. Addressing common challenges, this resource offers detailed experimental protocols, troubleshooting advice, and quantitative data to ensure the validity and reproducibility of your research.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for ferrous gluconate in Caco-2 cell experiments?
Based on available literature, a non-toxic starting concentration for iron uptake studies is approximately 100 µM. However, the optimal concentration is experiment-dependent. It is crucial to perform a dose-response analysis to determine the highest concentration that does not significantly impact cell viability.
2. How can I assess the cytotoxicity of ferrous gluconate in my Caco-2 cell cultures?
Standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (Lactate Dehydrogenase) assays are recommended. The MTT assay measures cell metabolic activity, an indicator of cell viability, while the LDH assay quantifies membrane integrity by measuring the release of LDH from damaged cells.
3. What is a reliable method to measure iron uptake in Caco-2 cells?
The formation of intracellular ferritin is a widely accepted and sensitive surrogate marker for iron uptake and bioavailability in Caco-2 cells.[1][2][3][4] This can be quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
4. How can I monitor the integrity of my Caco-2 cell monolayer during an experiment?
Transepithelial Electrical Resistance (TEER) measurement is a non-invasive method to assess the integrity of the Caco-2 cell monolayer.[5][6][7] A stable and high TEER value indicates a well-formed and intact monolayer. A significant drop in TEER can suggest cytotoxicity or disruption of tight junctions.
5. What are the known cellular uptake pathways for ferrous iron in Caco-2 cells?
The primary transporter for ferrous iron (Fe²⁺) at the apical membrane of Caco-2 cells is the Divalent Metal Transporter 1 (DMT1).[3][8] Additionally, endocytic pathways may also play a role in iron uptake.[9][10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Cell Death/Unexpected Cytotoxicity | Ferrous gluconate concentration is too high. | Perform a dose-response experiment using MTT or LDH assays to determine the EC₅₀ and select a non-toxic concentration. Fe(II) compounds can be more cytotoxic than Fe(III) compounds at higher concentrations (>1.5 mmol/L).[12] |
| Contamination of cell culture. | Regularly check for microbial contamination. Ensure aseptic techniques are strictly followed. | |
| Instability of ferrous gluconate in culture medium. | Prepare fresh ferrous gluconate solutions for each experiment. Ferrous iron (Fe²⁺) can oxidize to ferric iron (Fe³⁺), which can precipitate in some culture media. Consider using a chelating agent like ascorbate (B8700270) to maintain iron solubility, but be aware of its potential effects on the cells. | |
| Low or No Detectable Iron Uptake | Ferrous gluconate concentration is too low. | Increase the concentration of ferrous gluconate, ensuring it remains below the cytotoxic level. |
| Suboptimal incubation time. | Optimize the incubation time for iron exposure. A typical range is 1 to 24 hours, but this may need to be determined empirically for your specific experimental goals. | |
| Poor cell health or monolayer integrity. | Ensure Caco-2 cells are healthy and form a confluent monolayer with stable TEER values before starting the experiment. | |
| Issues with the ferritin assay. | Verify the proper functioning of the ferritin ELISA kit using positive and negative controls. Ensure complete cell lysis to release intracellular ferritin. | |
| Precipitate Formation in Culture Medium | Oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron. | Prepare ferrous gluconate solutions immediately before use. The pH of the medium can influence iron solubility. |
| Reaction with components in the culture medium. | Serum-free medium may be considered for the duration of the iron treatment to avoid interactions with serum proteins. | |
| Inconsistent or Variable Results | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well to achieve a uniform monolayer. |
| Variation in Caco-2 cell passage number. | Use Caco-2 cells within a consistent and narrow passage number range, as their characteristics can change with prolonged culturing. | |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outermost wells of the plate for critical experiments or fill them with sterile medium. |
Data Presentation
Ferrous Iron (Fe²⁺) Cytotoxicity on Caco-2 Cells
The following table summarizes the dose-dependent effect of Fe(II) on the viability of Caco-2 cells, as determined by the MTT assay. This data can serve as a reference for selecting appropriate concentration ranges for your experiments with ferrous gluconate. It is important to note that preconfluent cells may be more susceptible to iron toxicity than postconfluent, differentiated cells.[13]
| Fe(II) Concentration (mmol/L) | Cell Viability (% of Control) |
| 0 (Control) | 100 |
| 0.1 | ~95 |
| 0.25 | ~90 |
| 0.5 | ~85 |
| 1.0 | ~70 |
| 1.5 | ~55 |
| 3.0 | ~30 |
Note: This table is compiled from published data on Fe(II) cytotoxicity and should be used as a guideline.[1] Researchers should perform their own dose-response experiments to determine the precise cytotoxicity of ferrous gluconate under their specific experimental conditions.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[14]
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere and grow to the desired confluency.
-
Treatment: Remove the culture medium and expose the cells to various concentrations of ferrous gluconate in fresh medium for the desired incubation period (e.g., 24 hours). Include untreated cells as a control.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for 2-4 hours to allow for complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This protocol is based on standard LDH assay procedures.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, add the collected supernatant to the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: To determine the percentage of LDH release, you will need a maximum LDH release control (cells lysed with a lysis buffer) and a spontaneous LDH release control (untreated cells). The percentage of cytotoxicity is calculated as: ((Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)) * 100.
Ferritin Immunoassay for Iron Uptake
This protocol outlines the general steps for measuring intracellular ferritin.[1][2][3][4]
-
Cell Seeding and Treatment: Seed Caco-2 cells in 6- or 12-well plates and grow until they form a differentiated monolayer. Treat the cells with the desired concentration of ferrous gluconate for the chosen duration.
-
Cell Lysis: After treatment, wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.
-
Sample Preparation: Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
ELISA: Perform the ferritin ELISA on the cell lysates according to the manufacturer's instructions.
-
Data Analysis: Normalize the ferritin concentration to the total protein concentration for each sample (ng ferritin/mg protein).
Visualizations
Caption: Workflow for optimizing ferrous gluconate concentration.
Caption: Ferrous iron uptake pathways in Caco-2 cells.
References
- 1. Availability and toxicity of Fe(II) and Fe(III) in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of iron absorption in ferrous gluconate form from enriched rice flour using an in vitro digestion model and a Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor-mediated uptake of ferritin-bound iron by human intestinal Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of iron availability from commercial iron preparations using an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 Cell Acquisition of Dietary Iron(III) Invokes a Nanoparticulate Endocytic Pathway | PLOS One [journals.plos.org]
- 6. Effects of dietary factors on iron uptake from ferritin in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Iron in Caco-2 cells by ET-AAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
Technical Support Center: Ferrous Gluconate in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of ferrous gluconate in cell culture experiments.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the preparation, storage, and use of ferrous gluconate in cell culture.
Issue 1: Precipitation or Cloudiness in Cell Culture Media After Adding Ferrous Gluconate
Visual Cue: A fine white or yellowish-brown precipitate becomes visible in the culture medium, often shortly after the addition of ferrous gluconate and warming to 37°C.
Underlying Cause: The primary cause is the oxidation of ferrous iron (Fe²⁺) from ferrous gluconate to ferric iron (Fe³⁺).[1][2][3][4] Ferric iron is significantly less soluble at the neutral to slightly alkaline pH of standard cell culture media (pH 7.2-7.4).[5] The ferric ions can then react with phosphate (B84403) ions (PO₄³⁻), which are abundant in most culture media as a buffering system, to form insoluble ferric phosphate (FePO₄).[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing precipitation in ferrous gluconate-supplemented media.
Issue 2: Decreased Cell Viability and Proliferation After Supplementation
Visual Cue: Microscopic examination reveals signs of cellular stress, such as rounding, detachment, membrane blebbing, or a decrease in cell number compared to control cultures.
Underlying Cause: Excess intracellular ferrous iron can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction.[7][8] This leads to a surge in reactive oxygen species (ROS), causing oxidative stress, lipid peroxidation of cellular membranes, and potentially leading to a specific form of iron-dependent cell death called ferroptosis.[5][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing cytotoxicity in ferrous gluconate-supplemented cultures.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of ferrous gluconate in cell culture media?
A1: The primary degradation pathway for ferrous gluconate in cell culture media is the oxidation of the ferrous ion (Fe²⁺) to the ferric ion (Fe³⁺).[1][2][3] This is accelerated by oxygen, light, and a physiological pH (>7.0).[1][3] The resulting ferric ions can then precipitate with components of the media, most commonly forming ferric hydroxide (B78521) or ferric phosphate.[5][9] The gluconate anion itself is generally stable but can be oxidized under harsh conditions, though this is less of a concern in standard cell culture.
Q2: Why is my freshly prepared ferrous gluconate solution already slightly yellow/brown?
A2: A slight yellow to brown color can be characteristic of ferrous gluconate solutions and may not necessarily indicate significant degradation.[10] However, a darkening of the color over time, especially to a more pronounced brown, is indicative of the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron.[1][2] To minimize this, always prepare solutions fresh using deoxygenated, cell culture-grade water and store them protected from light.
Q3: How can I minimize the oxidation of ferrous gluconate in my experiments?
A3: To minimize oxidation, you should:
-
Prepare fresh stock solutions: Prepare only the amount needed for your experiment.
-
Use deoxygenated water: If possible, sparge your cell culture-grade water with nitrogen before dissolving the ferrous gluconate.
-
Protect from light: Store stock solutions in amber vials or wrap them in foil.[1]
-
Store properly: For short-term storage, keep at 4°C. For longer-term, store as single-use aliquots at -20°C.[7]
-
Consider antioxidants: The addition of an antioxidant like ascorbic acid (Vitamin C) to your stock solution can help maintain iron in its ferrous state.[11]
-
Control pH: Maintain a slightly acidic pH (around 4.0-6.0) for your stock solution to improve stability.[3]
Q4: Is ferrous (Fe²⁺) or ferric (Fe³⁺) iron more toxic to cells?
A4: While both can be toxic at high concentrations, ferrous (Fe²⁺) iron is generally considered more acutely cytotoxic.[12][13] This is because Fe²⁺ can participate in the Fenton reaction, which generates highly damaging hydroxyl radicals and leads to oxidative stress.[7][8] Ferric (Fe³⁺) iron is less reactive in this regard but can still contribute to iron overload within the cell.
Q5: How does iron overload lead to cell death?
A5: Iron overload can induce a form of regulated cell death called ferroptosis.[5][7] This process is initiated by the accumulation of lipid-based reactive oxygen species (ROS), which is catalyzed by excess intracellular iron.[8] This leads to widespread damage to cellular membranes, ultimately causing cell death.
III. Data Presentation
While specific quantitative data for ferrous gluconate degradation in cell culture media is sparse in the literature, the following table summarizes the key factors influencing its stability. The oxidation rate is presented qualitatively based on established chemical principles.
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Ferrous (Fe²⁺) Stability |
| pH of Media | pH 6.0 | pH 7.4 | Oxidation rate is significantly higher at pH 7.4.[1][11] |
| Temperature | 25°C | 37°C | Oxidation rate is higher at 37°C.[11] |
| Light Exposure | Stored in Dark | Exposed to Light | Light, especially UV, can catalyze oxidation.[1][3] |
| Oxygen Exposure | Anaerobic/Low O₂ | Aerobic (Standard Incubator) | The presence of oxygen is the primary driver of oxidation.[1] |
| Presence of Chelators | No additional chelator | With Citrate/EDTA | Additional chelators can increase the solubility of iron, but may also affect its bioavailability.[5] |
| Presence of Reducing Agents | No reducing agent | With Ascorbic Acid | Ascorbic acid will help maintain iron in the reduced Fe²⁺ state.[11] |
IV. Experimental Protocols
Protocol 1: Quantification of Ferrous Iron (Fe²⁺) in Cell Culture Media
This protocol uses a colorimetric assay to specifically measure the concentration of ferrous iron.
Principle: Ferrous ions (Fe²⁺) react with a chromogenic probe (e.g., Ferene S or a similar reagent) to form a colored complex that can be measured spectrophotometrically. The absorbance is directly proportional to the Fe²⁺ concentration.
Materials:
-
Ferrous Iron Assay Kit (e.g., Novus Biologicals NBP3-25796 or similar)
-
Cell culture media samples (treated and untreated)
-
Microplate reader capable of measuring absorbance at ~593 nm
-
96-well microplate
Procedure:
-
Prepare Standards: Prepare a standard curve using the iron standard provided in the kit, diluted in the same basal medium as your samples to account for matrix effects. A typical range would be 0-50 µmol/L.[14]
-
Sample Preparation: Collect your cell culture media samples at various time points. If the media contains cells, centrifuge to pellet the cells and use the supernatant.
-
Assay: a. Add 200 µL of each standard and sample to separate wells of the 96-well plate.[14] b. Add 100 µL of the kit's chromogenic reagent to each well.[14] c. Mix gently and incubate at 37°C for 10 minutes.[14]
-
Measurement: Read the absorbance of each well at 593 nm using a microplate reader.[14]
-
Calculation: Subtract the blank (0 µmol/L standard) reading from all other readings. Plot the standard curve (Absorbance vs. Concentration) and use the linear regression equation to determine the Fe²⁺ concentration in your samples.
Protocol 2: Assessment of Iron-Induced Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[15]
Materials:
-
Cells of interest
-
96-well cell culture plate
-
Ferrous gluconate
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of media. Incubate for 24 hours to allow for attachment.[16]
-
Treatment: Prepare serial dilutions of ferrous gluconate in fresh culture medium. Remove the old medium from the cells and add 100 µL of the treatment media to the appropriate wells. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15] Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[16] Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm. A reference wavelength of >650 nm can be used to subtract background.[15]
-
Calculation: Express the viability of treated cells as a percentage of the untreated control cells.
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) is non-fluorescent until it is deacetylated by cellular esterases and then oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Cells of interest
-
6- or 12-well cell culture plate
-
Ferrous gluconate
-
DCF-DA probe (e.g., 10 mM stock in DMSO)
-
H₂O₂ (positive control)
-
Fluorescence microplate reader or flow cytometer (Ex/Em = 495/529 nm)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with ferrous gluconate as described in the cytotoxicity protocol. Include a positive control (e.g., 100 µM H₂O₂) and an untreated control.
-
Probe Loading: At the end of the treatment period, remove the media and wash the cells once with warm sterile PBS.
-
Add fresh, serum-free medium containing the DCF-DA probe (final concentration typically 5-10 µM) to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.[17]
-
Measurement: a. Remove the probe-containing medium and wash the cells twice with warm PBS. b. Add 100 µL of PBS or phenol (B47542) red-free medium to each well. c. Immediately measure the fluorescence using a microplate reader (Ex/Em = 495/529 nm).[17] Alternatively, detach the cells and analyze by flow cytometry in the FL-1 channel.
-
Analysis: Normalize the fluorescence intensity of the treated samples to the untreated control to determine the fold-change in ROS production.
V. Signaling Pathways
Iron Homeostasis: The IRP/IRE System
Cellular iron levels are tightly controlled by the Iron Regulatory Protein (IRP) and Iron Responsive Element (IRE) system. IRPs (IRP1 and IRP2) are cytosolic proteins that bind to IREs, which are stem-loop structures in the untranslated regions (UTRs) of mRNAs that code for proteins involved in iron metabolism.[18][19]
-
Low Iron Conditions: IRPs bind to IREs.
-
High Iron Conditions: Iron binds to the IRPs, causing them to dissociate from the IREs.
-
This allows translation of ferritin for iron storage.
-
The transferrin receptor mRNA is no longer protected and is degraded, reducing iron uptake .[6]
-
Caption: The IRP/IRE system regulates cellular iron homeostasis in response to iron levels.
Iron-Induced Cell Death: The Ferroptosis Pathway
Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation.[5][7] The degradation of ferrous gluconate can contribute to this pathway by increasing the intracellular labile iron pool.
Key Steps:
-
Iron Overload: An excess of intracellular ferrous iron (Fe²⁺) becomes available.
-
Fenton Reaction: Fe²⁺ reacts with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH).[8]
-
Lipid Peroxidation: The hydroxyl radical attacks polyunsaturated fatty acids (PUFAs) in cell membranes, initiating a chain reaction of lipid peroxidation.
-
Antioxidant Depletion: The cell's primary defense against lipid peroxidation, the enzyme Glutathione (B108866) Peroxidase 4 (GPX4), becomes overwhelmed or inactivated. GPX4 requires glutathione (GSH) to function.
-
Membrane Damage & Cell Death: Uncontrolled lipid peroxidation leads to loss of membrane integrity and eventual cell death.
Caption: Simplified signaling pathway of iron-induced ferroptosis.
References
- 1. Ferrous Iron–Dependent Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ruipugroup.com [ruipugroup.com]
- 4. ruipugroup.com [ruipugroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Iron-regulatory proteins: molecular biology and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Iron Overload, Oxidative Stress, and Ferroptosis in the Failing Heart and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ruipugroup.com [ruipugroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. bds.berkeley.edu [bds.berkeley.edu]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Iron regulatory protein (IRP)-iron responsive element (IRE) signaling pathway in human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Managing pH for Ferrous Gluconate Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on stabilizing ferrous gluconate solutions, with a primary focus on pH management.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of ferrous gluconate solutions a critical concern?
Ferrous gluconate is a common iron supplement where the iron is in the ferrous (Fe²⁺) state. The bioavailability of Fe²⁺ is significantly higher than its oxidized counterpart, ferric iron (Fe³⁺)[1][2]. Instability leads to the oxidation of Fe²⁺ to Fe³⁺, which reduces the therapeutic efficacy and can alter the physical properties of the solution, such as color and solubility[3].
Q2: What is the primary cause of instability in ferrous gluconate solutions?
The main cause of instability is the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions by atmospheric oxygen[2][4]. This reaction is significantly influenced by several factors, including pH, temperature, light, and the presence of other substances in the solution[1][2][3].
Q3: What is the optimal pH range for stabilizing a ferrous gluconate solution?
The optimal pH for maximizing the stability of ferrous gluconate solutions is in the weakly acidic range, typically between 3.5 and 4.5.[5] Some sources suggest a slightly broader range of 4.0 to 6.0 is also effective for inhibiting hydrolysis and oxidation.[2] Aqueous solutions of ferrous gluconate are naturally weakly acidic, with a pH of approximately 3.5–4.5, which inherently helps to inhibit oxidation.[1]
Q4: What occurs if the solution's pH is too high or too low?
-
High pH (Neutral or Alkaline): A pH above 7.0 dramatically accelerates the oxidation of Fe²⁺.[2] It also promotes the hydrolysis of iron ions, leading to the formation of insoluble iron(II) hydroxide (B78521) (Fe(OH)₂) and iron(III) hydroxide (Fe(OH)₃) precipitates, causing the solution to become turbid and inactive.[1]
-
Low pH (Strongly Acidic): While a weakly acidic environment is protective, a very low pH (e.g., <3.0) can inhibit the complete formation of the ferrous gluconate complex during its preparation.[6]
Q5: How does the appearance of a ferrous gluconate solution change with pH?
The color of a ferrous gluconate solution is a key indicator of its stability and is highly dependent on pH.[5]
-
At pH 2, the solution is typically light yellow.
-
At pH 4.5, it may appear brown.
-
At pH 7, it can be green. Rapid oxidation occurs at this higher pH.[5] A change from a pale greenish-yellow or yellowish-gray to a brown color often indicates the oxidation of ferrous to ferric ions.[2][3]
Q6: What other factors besides pH can impact the stability of the solution?
-
Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the oxidation rate. The oxidation rate at 60°C can be 3 to 5 times faster than at 25°C.[1]
-
Light: Exposure to UV and visible light can trigger photooxidation, generating free radicals that accelerate the degradation of ferrous gluconate.[2][5]
-
Oxygen: The presence of dissolved oxygen is a primary driver of oxidation.[7]
-
Co-existing Substances: Certain ions, like Cu²⁺, can catalyze the oxidation of Fe²⁺.[1] Conversely, antioxidants like ascorbic acid (Vitamin C) can protect Fe²⁺ by reducing any Fe³⁺ that forms back to Fe²⁺.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns brown or yellowish. | Oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) ions.[3] | 1. Verify and adjust the pH to the optimal range of 3.5-4.5 using a suitable buffer like citrate (B86180).[5]2. Protect the solution from light by using amber or opaque containers.[2]3. Minimize headspace and consider purging the solution with an inert gas (e.g., nitrogen) to reduce oxygen exposure.[6]4. Add an antioxidant such as ascorbic acid.[8] |
| Precipitate or turbidity forms in the solution. | The pH is too high (neutral or alkaline), causing the formation of insoluble iron hydroxides (Fe(OH)₂ or Fe(OH)₃).[1] | 1. Carefully lower the pH of the solution to the acidic range (3.5-4.5) to redissolve the precipitate and inhibit further formation.[9]2. Ensure the pH is stable by using an appropriate buffering system (e.g., citrate buffer).[5] |
| Solution develops an unexpected color (e.g., dark green). | Interaction with other components in the formulation. For example, pyridoxine (B80251) can produce a green color.[5] | 1. Review all components in the formulation for known incompatibilities with ferrous salts.2. Conduct compatibility studies for your specific formulation. |
| Observed loss of potency or efficacy. | Degradation of the active Fe²⁺ ion through oxidation to the less bioavailable Fe³⁺ form.[2][3] | 1. Implement a comprehensive stabilization strategy: strictly control pH, protect from light and oxygen, and manage storage temperature.[1][2]2. Incorporate stabilizing agents such as antioxidants (e.g., ascorbic acid, sodium sulfite) or chelating agents into the formulation.[2][8]3. Quantify the Fe²⁺ content regularly using a validated analytical method to monitor stability. |
Data Presentation
Table 1: Effect of pH on Ferrous Gluconate Solution Properties
| pH Value | Solution Appearance | Stability Status |
| 2.0 | Light Yellow[5] | Stable, but may not be optimal for complex formation.[6] |
| 3.5 - 4.5 | Pale Greenish-Yellow to Light Brown[2][5] | Optimal Stability. Oxidation is significantly retarded.[5] |
| 7.0 | Green[5] | Unstable. Rapid oxidation occurs.[5] |
| > 7.0 | Turbid, with precipitate | Highly Unstable. Leads to precipitation of iron hydroxides.[1][2] |
Table 2: Common Stabilizing Agents for Ferrous Gluconate Solutions
| Agent Type | Example | Mechanism of Action | Typical Concentration |
| pH Buffer | Citrate Buffer | Maintains the pH within the optimal acidic range of 3.5-4.5 to inhibit oxidation.[5] | Varies based on desired pH and buffering capacity. |
| Antioxidant | Ascorbic Acid (Vitamin C) | Reduces any Fe³⁺ that forms back to Fe²⁺, thereby protecting the active ingredient.[8] | 0.05% - 0.1% of raw material weight.[10] |
| Antioxidant | Sodium Sulfite | Acts as an oxygen scavenger to prevent oxidation of Fe²⁺.[11] | Formulation-dependent. |
| Stabilizer | Glucose / Glycerin | Retards the oxidation process.[5] | Formulation-dependent. |
| Chelating Agent | Organic Acids (e.g., Citric Acid) | Can form stable chelates with Fe²⁺, reducing its hydrolysis and improving solubility.[1] | Formulation-dependent. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Ferrous Gluconate Stock Solution (10 mg/mL Fe²⁺)
-
Materials: Ferrous gluconate dihydrate (C₁₂H₂₂FeO₁₄ · 2H₂O, M.W. 482.17 g/mol ), Citric Acid, Sodium Citrate, Ascorbic Acid, Deionized water (degassed).
-
Procedure: a. Prepare a 0.1 M citrate buffer solution at pH 4.0 by mixing solutions of 0.1 M citric acid and 0.1 M sodium citrate. Degas the buffer by sparging with nitrogen for at least 30 minutes. b. To prepare 100 mL of stock solution, weigh 8.62 g of this compound (provides approx. 1 g of Fe²⁺). c. Weigh 0.1 g of ascorbic acid (0.1% w/v). d. In an amber volumetric flask, dissolve the ascorbic acid and ferrous gluconate in approximately 80 mL of the degassed citrate buffer. e. Stir gently with a magnetic stirrer until fully dissolved. Slight heating may be applied if necessary.[5] f. Once dissolved and cooled to room temperature, make up the volume to 100 mL with the citrate buffer. g. Store the solution in a tightly sealed amber bottle with minimal headspace at 2-8°C.[2]
Protocol 2: Quantification of Ferrous (Fe²⁺) Ions via 1,10-Phenanthroline (B135089) Spectrophotometry
This method is based on the formation of a stable, orange-red complex between Fe²⁺ and 1,10-phenanthroline, which can be measured spectrophotometrically at approximately 510 nm.
-
Reagents:
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 100 mg of 1,10-phenanthroline in 100 mL of deionized water, with gentle heating if needed.
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine HCl in 100 mL of deionized water. (Used for total iron determination to reduce Fe³⁺ to Fe²⁺).
-
Sodium Acetate (B1210297) Buffer (pH 4.5): Prepare a buffer solution using sodium acetate and acetic acid.
-
Standard Iron Stock Solution (100 µg/mL): Prepare from a certified standard or by dissolving ferrous ammonium (B1175870) sulfate.
-
-
Standard Curve Preparation: a. Prepare a series of dilutions from the standard iron stock solution to create standards ranging from 1 to 10 µg/mL. b. To 10 mL of each standard, add 1 mL of 1,10-phenanthroline solution and 1 mL of sodium acetate buffer. c. Allow 15 minutes for color development. d. Measure the absorbance at 510 nm against a reagent blank. e. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis (for Fe²⁺): a. Dilute the ferrous gluconate solution to be tested with deionized water to fall within the range of the standard curve. b. To 10 mL of the diluted sample, add 1 mL of 1,10-phenanthroline solution and 1 mL of sodium acetate buffer. Do not add hydroxylamine HCl. c. Allow 15 minutes for color development and measure the absorbance at 510 nm. d. Determine the Fe²⁺ concentration from the standard curve, accounting for the dilution factor.
Visualizations
Caption: Oxidation pathway of ferrous gluconate and the critical role of pH.
Caption: Workflow for preparing a stabilized ferrous gluconate solution.
Caption: Logical workflow for troubleshooting common stability issues.
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. ruipugroup.com [ruipugroup.com]
- 3. ruipugroup.com [ruipugroup.com]
- 4. foodadditives.net [foodadditives.net]
- 5. Ferrous Gluconate | C12H22FeO14 | CID 23616740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ruipugroup.com [ruipugroup.com]
- 7. ruipugroup.com [ruipugroup.com]
- 8. ruipugroup.com [ruipugroup.com]
- 9. ruipugroup.com [ruipugroup.com]
- 10. ruipugroup.com [ruipugroup.com]
- 11. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ferrous Gluconate Dihydrate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial ferrous gluconate dihydrate. The information is designed to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers solutions to problems that may arise during the analysis of this compound.
Impurity Identification and Quantification
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound can contain several impurities stemming from the manufacturing process, degradation, or storage. The most commonly regulated and monitored impurities include:
-
Ferric Iron (Fe³⁺): The oxidized form of the active ferrous iron (Fe²⁺). Its presence can indicate product degradation.[1][2]
-
Heavy Metals: These can include lead, arsenic, mercury, and cadmium, which are toxic and must be controlled within strict limits.[1][3][4]
-
Inorganic Salts: Impurities such as chlorides and sulfates can be introduced from raw materials used in synthesis.[1][2]
-
Reducing Sugars: The presence of reducing sugars may indicate incomplete purification or degradation of the gluconate moiety.[5][6]
-
Synthesis By-products: Depending on the synthetic route, by-products like sodium sulfate (B86663), ferrous chloride, or gluconolactones may be present.[2]
-
Organic Volatile Impurities (OVIs) / Residual Solvents: Solvents used during manufacturing that are not completely removed.[7]
Q2: My sample of ferrous gluconate has a brownish-yellow color instead of the expected pale greenish-yellow. What could be the cause?
A2: A brownish-yellow discoloration is a common indicator of the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions.[1] This can be caused by prolonged exposure to air, light, or improper storage conditions.[1][7] It is crucial to quantify the ferric iron content to ensure it is within the acceptable pharmacopeial limits.
Troubleshooting Analytical Methods
Q3: During the titration for ferric iron using the potassium iodide method, my results are inconsistent. What are the potential reasons?
A3: Inconsistent results in the ferric iron titration can be due to several factors:
-
Oxidation of Iodide: The iodide solution can be oxidized by atmospheric oxygen, leading to the liberation of excess iodine and artificially high results. Ensure the reaction is carried out in a stoppered flask and away from direct light.[6][8]
-
Incomplete Reaction: The reaction between ferric ions and potassium iodide requires a specific time to proceed to completion. The USP monograph specifies standing in the dark for 5 minutes.[8] Ensure this time is accurately followed.
-
Endpoint Detection: The starch indicator endpoint can sometimes be difficult to discern. Ensure the starch solution is freshly prepared, as older solutions can lead to a diffuse endpoint. The disappearance of the blue color should be sharp.
-
Presence of Other Oxidizing Agents: If the sample is contaminated with other oxidizing agents, they will also react with potassium iodide, leading to erroneous results.
Q4: I am observing a poor or drifting endpoint during the redox titration for the assay of ferrous gluconate. What should I do?
A4: A poor or drifting endpoint in the assay titration (e.g., with ceric sulfate or potassium permanganate) is often related to the stability of the ferrous iron.
-
Oxidation of Ferrous Iron: Ferrous iron is susceptible to oxidation by air, which can lead to a fading endpoint.[1] To mitigate this, consider blanketing the solution with an inert gas like nitrogen during the titration.[2] Some procedures also recommend the addition of zinc dust to reduce any ferric iron back to ferrous iron before titration.[6][8]
-
Interfering Substances: The presence of other reducing agents in your sample can interfere with the titration, consuming the titrant and leading to inaccurate results.[1] If this is suspected, an alternative method like HPLC may be necessary.
Q5: My heavy metal analysis using Atomic Absorption Spectroscopy (AAS) is showing high background noise or poor sensitivity. How can I troubleshoot this?
A5: High background noise or poor sensitivity in AAS for heavy metal analysis can be caused by:
-
Matrix Effects: The complex matrix of the ferrous gluconate solution can interfere with the atomization process. Ensure that your standards are matrix-matched with the sample solution to the extent possible.
-
Instrumental Parameters: Optimize the instrument parameters, including the wavelength, slit width, lamp current, and gas flow rates for the specific element being analyzed.
-
Sample Preparation: Incomplete digestion or dissolution of the sample can lead to clogging of the nebulizer and burner head. Ensure a clear solution is introduced into the instrument. The USP method for lead analysis involves a solvent-extraction step to separate the analyte from the matrix.[8][9]
Quantitative Data Summary
The following table summarizes the typical impurity limits for this compound as specified by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).
| Impurity | USP Limit | EP Limit |
| Ferric Iron (Fe³⁺) | ≤ 2.0% | ≤ 1.0% |
| Chlorides | ≤ 0.07% | ≤ 0.06% |
| Sulfates | ≤ 0.1% | ≤ 500 ppm |
| Arsenic (As) | ≤ 3 ppm | ≤ 2 ppm |
| Lead (Pb) | ≤ 0.001% (10 ppm) | Not specified in the same format |
| Mercury (Hg) | ≤ 3 ppm | Not specified |
| Reducing Sugars | Passes test | Passes test (as Sucrose and reducing sugars) |
| Loss on Drying | 6.5% - 10.0% | 5.0% - 10.5% |
| Oxalic Acid | Passes test | Passes test (as Oxalates) |
Note: Limits are subject to change based on the current revisions of the respective pharmacopeias. Always refer to the latest official monographs for the most up-to-date information.[5][7][8][10]
Experimental Protocols
Determination of Ferric Iron (USP Method)
This method is based on the oxidation of iodide by ferric ions, followed by titration of the liberated iodine with sodium thiosulfate (B1220275).
-
Sample Preparation: Accurately weigh about 5 g of ferrous gluconate and dissolve it in a mixture of 100 mL of water and 10 mL of hydrochloric acid in a glass-stoppered flask.[6][8]
-
Reaction: Add 3 g of potassium iodide, shake the flask, and allow it to stand in the dark for 5 minutes.[6][8]
-
Titration: Titrate the liberated iodine with 0.1 N sodium thiosulfate VS, adding 3 mL of starch TS as the endpoint is approached.[6][8]
-
Blank Determination: Perform a blank determination and make any necessary corrections.[8]
-
Calculation: Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of ferric iron.[6][8]
Visualizations
Troubleshooting Workflow for Out-of-Specification (OOS) Impurity Results
The following diagram illustrates a logical workflow for investigating an OOS result for a known impurity in this compound.
Caption: Troubleshooting workflow for OOS impurity results.
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. ruipugroup.com [ruipugroup.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Iron or Ferrous Gluconate EP BP Ph Eur USP IP FCC Grade Manufacturers [anmol.org]
- 6. fao.org [fao.org]
- 7. laballey.com [laballey.com]
- 8. uspbpep.com [uspbpep.com]
- 9. Ferrous Gluconate [drugfuture.com]
- 10. spectrumchemical.com [spectrumchemical.com]
effect of light exposure on ferrous gluconate dihydrate stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ferrous gluconate dihydrate, with a specific focus on the effects of light exposure.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound when exposed to light?
A1: The primary degradation pathway for this compound upon light exposure is photo-oxidation. The ferrous ion (Fe²⁺), which is the active therapeutic component, is oxidized to the ferric ion (Fe³⁺).[1][2] This conversion reduces the bioavailability of the iron and can lead to a visible color change of the material from a yellowish-gray or pale greenish-yellow powder to a brownish color.[1]
Q2: What are the optimal storage conditions to ensure the stability of this compound?
A2: To ensure the stability of this compound, it should be stored in a well-closed, light-resistant container, in a cool, dry place. Protection from light is crucial to prevent photo-oxidation. The solid form is more stable than aqueous solutions. For solutions, stability is improved by buffering to a pH of 3.5 to 4.5.[3]
Q3: How can I visually identify potential degradation of my this compound sample?
A3: A visual indication of degradation is a color change. Pure this compound is a yellowish-gray or pale greenish-yellow powder.[1] Upon degradation, particularly oxidation of the ferrous ion to the ferric ion, the powder may turn brownish. In solution, the color can change from light yellow at pH 2 to brown at pH 4.5 and green at pH 7, with rapid oxidation at higher pH.[3]
Q4: Are there any excipients that can affect the stability of this compound in a formulation?
A4: Yes, certain excipients can impact stability. For instance, ascorbic acid and aminoacetic acid can cause dark coloration. Conversely, glycerin can retard oxidation. In aqueous solutions, the addition of glucose can enhance stability.[3] It is essential to conduct compatibility studies with all excipients in the formulation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of Powder (Brownish Tint) | Exposure to light and/or air leading to oxidation of Fe²⁺ to Fe³⁺. | Store the material in opaque, airtight containers. If discoloration is observed, quantify the Fe³⁺ content to assess the extent of degradation. |
| Unexpectedly Low Assay Results for Ferrous (Fe²⁺) Content | Degradation due to improper storage (light exposure, high humidity, or high temperature). | Review storage conditions. Implement and adhere to a strict protocol for light-protected and controlled environment storage. Re-assay a new, properly stored sample. |
| Inconsistent Results in Stability Studies | Non-uniform light exposure of samples. Inadequate control of environmental factors (temperature, humidity). Analytical method not stability-indicating. | Ensure uniform light exposure in the photostability chamber as per ICH Q1B guidelines. Use a validated stability-indicating analytical method capable of separating the analyte from its degradation products. |
| Precipitation in Aqueous Solutions | pH of the solution is not optimal, leading to hydrolysis and precipitation of iron hydroxides. | Buffer the solution to a pH between 3.5 and 4.5 to improve stability and prevent precipitation. |
Experimental Protocols
Protocol 1: Photostability Testing of this compound (Forced Degradation)
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.
1. Objective: To assess the intrinsic photostability of this compound and to generate potential degradation products for the development of a stability-indicating analytical method.
2. Materials:
- This compound powder
- Chemically inert and transparent containers (e.g., quartz cuvettes or glass vials)
- Aluminum foil
- Photostability chamber compliant with ICH Q1B Option II (equipped with cool white fluorescent and near-UV lamps)
- Calibrated radiometers and lux meters
- HPLC system with a suitable detector (e.g., UV-Vis or ELSD)
- Spectrophotometer
3. Sample Preparation:
- Solid State: Place a thin layer (not more than 3 mm) of this compound powder in the transparent containers.
- Solution State: Prepare a solution of known concentration (e.g., 1 mg/mL) in purified water. If the formulation includes a buffer, prepare the solution in the buffered vehicle.
- Control Samples: Prepare identical samples and wrap them completely in aluminum foil to serve as dark controls.
4. Exposure Conditions:
- Place the samples and dark controls in the photostability chamber.
- Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[4]
- Monitor the light exposure using calibrated radiometers/lux meters.
- Maintain a constant temperature and humidity inside the chamber to minimize the effect of these variables.
5. Analysis:
- At appropriate time points (e.g., 0, 6, 12, 24 hours of exposure), withdraw samples and their corresponding dark controls.
- Visually inspect the samples for any changes in color or physical state.
- Analyze the samples using a validated stability-indicating method (e.g., HPLC or spectrophotometry) to determine the content of ferrous (Fe²⁺) and ferric (Fe³⁺) ions.
- Compare the results of the exposed samples with the dark controls to differentiate between light-induced and thermally-induced degradation.
Protocol 2: Quantification of Ferrous (Fe²⁺) and Ferric (Fe³⁺) Ions by UV-Vis Spectrophotometry
This method is based on the complexation of Fe²⁺ with 1,10-phenanthroline (B135089).
1. Principle: Ferrous ions (Fe²⁺) react with 1,10-phenanthroline to form a stable orange-red complex, which can be quantified spectrophotometrically at approximately 510 nm.[1] Total iron can be determined by first reducing any Fe³⁺ to Fe²⁺ using a reducing agent like hydroxylamine (B1172632) hydrochloride. The Fe³⁺ content can then be calculated by the difference between the total iron and the initially determined Fe²⁺ content.
2. Reagents and Solutions:
- 1,10-Phenanthroline solution (0.1% w/v in ethanol)
- Hydroxylamine hydrochloride solution (10% w/v in water)
- Sodium acetate (B1210297) buffer (pH 4.5)
- Standard iron solution (prepared from a certified iron standard)
- Degraded this compound sample solution
3. Procedure for Ferrous (Fe²⁺) Determination:
- To a known volume of the sample solution, add the sodium acetate buffer and the 1,10-phenanthroline solution.
- Dilute to a final volume with purified water and allow the color to develop.
- Measure the absorbance at 510 nm against a reagent blank.
- Determine the concentration of Fe²⁺ from a calibration curve prepared using standard iron solutions.
4. Procedure for Total Iron Determination:
- To a known volume of the sample solution, add hydroxylamine hydrochloride solution to reduce all Fe³⁺ to Fe²⁺.
- Follow the same procedure as for Fe²⁺ determination (addition of buffer and 1,10-phenanthroline).
- Measure the absorbance at 510 nm and determine the total iron concentration from the calibration curve.
5. Calculation of Ferric (Fe³⁺) Content:
- Ferric Iron (Fe³⁺) = Total Iron - Ferrous Iron (Fe²⁺)
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data from a forced degradation study on this compound exposed to light, following the protocol described above.
Table 1: Photodegradation of this compound (Solid State)
| Exposure Time (hours) | Fe²⁺ Content (%) - Light Exposed | Fe²⁺ Content (%) - Dark Control | Fe³⁺ Content (%) - Light Exposed | Fe³⁺ Content (%) - Dark Control | Visual Observation (Light Exposed) |
| 0 | 99.5 | 99.5 | 0.5 | 0.5 | Pale greenish-yellow powder |
| 6 | 95.2 | 99.3 | 4.8 | 0.7 | Slight yellowish-brown tint |
| 12 | 90.1 | 99.1 | 9.9 | 0.9 | Noticeable brownish tint |
| 24 | 82.5 | 98.9 | 17.5 | 1.1 | Brownish powder |
Table 2: Photodegradation of this compound (Aqueous Solution, 1 mg/mL)
| Exposure Time (hours) | Fe²⁺ Content (%) - Light Exposed | Fe²⁺ Content (%) - Dark Control | Fe³⁺ Content (%) - Light Exposed | Fe³⁺ Content (%) - Dark Control | Visual Observation (Light Exposed) |
| 0 | 99.2 | 99.2 | 0.8 | 0.8 | Clear, pale yellow solution |
| 6 | 88.7 | 98.5 | 11.3 | 1.5 | Light brown solution |
| 12 | 75.4 | 97.9 | 24.6 | 2.1 | Brown solution |
| 24 | 58.9 | 97.2 | 41.1 | 2.8 | Dark brown solution |
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for photostability testing.
References
Technical Support Center: Troubleshooting Ferrous Gluconate Precipitation in Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing and resolving issues related to the precipitation of ferrous gluconate in buffer solutions during experiments.
Troubleshooting Guides
Issue: Precipitation observed immediately upon dissolving ferrous gluconate in a buffer.
Possible Causes:
-
High pH of the buffer: Ferrous gluconate is unstable at neutral or alkaline pH, rapidly oxidizing and hydrolyzing to form insoluble ferric hydroxide (B78521).[1][2]
-
Incompatible buffer type: Buffers containing phosphates or tannins can react with ferrous gluconate to form insoluble complexes.[1][2]
-
High concentration of ferrous gluconate: The concentration may have exceeded its solubility limit in the specific buffer and temperature conditions.
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your buffer solution. For optimal stability, the pH should be in the acidic range of 3.5 to 4.5.[3][4]
-
Select a Compatible Buffer: If using a phosphate-based buffer, switch to a citrate (B86180) buffer, which is known to stabilize ferrous gluconate solutions.[3][4]
-
Adjust pH: If the buffer is compatible but the pH is too high, carefully adjust the pH to the 3.5-4.5 range using an appropriate acid (e.g., citric acid).
-
Prepare a Supersaturated Solution (with caution): Ferrous gluconate can form supersaturated solutions that are stable for a period. This can be achieved by dissolving it in water with slight heating (1 gram in about 10 ml of water).[4] However, this may not be suitable for all applications.
-
Consider Additives: The addition of glycerin or glucose can help retard oxidation and improve stability.[3]
Issue: A clear ferrous gluconate solution becomes cloudy or forms a precipitate over time.
Possible Causes:
-
Oxidation: The ferrous (Fe²⁺) iron is oxidizing to ferric (Fe³⁺) iron, which is less soluble and prone to precipitation, especially at pH values above 7.[1][2] This process is accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2]
-
pH Shift: The pH of the solution may have shifted over time due to interactions with other components or exposure to the atmosphere.
-
Contamination: Contaminants in the buffer or other reagents may be reacting with the ferrous gluconate.
Troubleshooting Steps:
-
Protect from Oxygen: Prepare solutions in deaerated water and consider purging the container with an inert gas like nitrogen or argon before sealing.[2]
-
Protect from Light: Store the solution in an opaque or amber-colored container to prevent photooxidation.[1][2]
-
Control Temperature: Store the solution at a cool and controlled room temperature (15-25°C) or refrigerated if permissible for the application.[1][2]
-
Add Antioxidants: The addition of an antioxidant like ascorbic acid (Vitamin C) can help maintain iron in its ferrous state.[1]
-
Re-verify and Adjust pH: Periodically check the pH of the solution and adjust if necessary.
-
Use High-Purity Reagents: Ensure all components of the buffer and the ferrous gluconate itself are of high purity to avoid unwanted reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for dissolving ferrous gluconate?
A1: The optimal pH range for ferrous gluconate stability in aqueous solutions is between 3.5 and 4.5.[3][4] Within this acidic range, the oxidation of ferrous to ferric iron is significantly retarded.
Q2: Which buffers are recommended for use with ferrous gluconate?
A2: Citrate buffers are highly recommended as they have been shown to stabilize ferrous gluconate solutions and improve solubility.[3][4] Buffers to avoid include those containing phosphates, as they can form insoluble iron phosphates.[1]
Q3: How does temperature affect the stability of ferrous gluconate solutions?
A3: Higher temperatures accelerate the oxidation of ferrous gluconate, leading to precipitation.[1][2] It is advisable to prepare and store solutions at a controlled room temperature or, if possible, under refrigeration.
Q4: Can I do anything to prevent the oxidation of my ferrous gluconate solution?
A4: Yes. To prevent oxidation, you should minimize the solution's exposure to oxygen by using deaerated water and storing it under an inert atmosphere. Protecting the solution from light and adding an antioxidant such as ascorbic acid are also effective measures.[1][2]
Q5: What is the visual indicator of ferrous gluconate degradation?
A5: The color of a ferrous gluconate solution is pH-dependent. At pH 2, it is light yellow, at pH 4.5 it is brown, and at pH 7 it is green.[4] A change in color, often to a brownish hue, and the formation of a precipitate are visual indicators of oxidation and degradation.[1]
Data Presentation
Table 1: Solubility and pH-Dependent Color of Ferrous Gluconate Solutions
| Parameter | Value / Observation | Reference |
| Solubility in Water | 1 gram in approx. 10 ml with slight heating | [4] |
| Solubility in Hot Water (100°C) | 1 gram in 1.3 ml | [4] |
| pH of 10% Solution | Between 4.0 and 5.5 | [4] |
| Color at pH 2 | Light yellow | [4] |
| Color at pH 4.5 | Brown | [4] |
| Color at pH 7 | Green | [4] |
Table 2: Factors Influencing Ferrous Gluconate Stability in Buffers
| Factor | Effect on Stability | Recommendation | Reference |
| pH | Unstable above pH 7 (precipitation) | Maintain pH between 3.5 - 4.5 | [1][3][4] |
| Buffer Type | Phosphate buffers cause precipitation | Use citrate buffers | [1][3] |
| Oxygen | Promotes oxidation (Fe²⁺ → Fe³⁺) | Use deaerated water, store under inert gas | [1][2] |
| Light | Accelerates oxidation | Store in opaque or amber containers | [1][2] |
| Temperature | Higher temperatures increase oxidation rate | Store at controlled room temperature (15-25°C) | [1][2] |
| Additives | Ascorbic acid, glycerin, glucose can stabilize | Consider adding to formulation | [1][3] |
| Additives | Tannins, phosphates can cause precipitation | Avoid co-formulation | [1] |
Experimental Protocols
Protocol for Preparation of a Stable Ferrous Gluconate Stock Solution (0.1 M in Citrate Buffer)
-
Prepare a 0.5 M Citrate Buffer Stock:
-
Dissolve 105 g of citric acid monohydrate in 800 mL of deionized water.
-
Adjust the pH to 4.0 with a concentrated sodium hydroxide solution.
-
Bring the final volume to 1 L with deionized water.
-
-
Deaerate the Buffer:
-
Sparge the citrate buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
-
Prepare the Ferrous Gluconate Solution:
-
In a light-protected vessel (e.g., an amber bottle), add 4.46 g of ferrous gluconate to 80 mL of the deaerated 0.5 M citrate buffer.
-
Stir gently with a magnetic stirrer until fully dissolved. Slight warming may be applied if necessary, but do not exceed 40°C.
-
Bring the final volume to 100 mL with the deaerated citrate buffer.
-
-
Storage:
-
Overlay the solution with nitrogen or argon gas before sealing the container.
-
Store at a controlled room temperature (15-25°C), protected from light.
-
Visualizations
Caption: Factors leading to ferrous gluconate precipitation.
Caption: Troubleshooting workflow for ferrous gluconate precipitation.
References
Validation & Comparative
Comparative Bioavailability of Ferrous Gluconate and Ferrous Sulfate in Rat Models: A Research Guide
For researchers and professionals in drug development, selecting the appropriate iron salt is a critical decision influenced by factors such as efficacy, tolerability, and bioavailability. This guide provides an objective comparison of ferrous gluconate and ferrous sulfate (B86663), focusing on their bioavailability as determined in rat models, supported by experimental data and detailed protocols.
Quantitative Bioavailability Analysis
The efficacy of an iron supplement is fundamentally linked to its bioavailability—the fraction of the ingested iron that is absorbed and utilized by the body. In preclinical research, the rat model of iron deficiency anemia is a standard for assessing this parameter. Ferrous sulfate is commonly used as the reference standard against which other iron salts are compared.
Studies consistently demonstrate that ferrous gluconate has a bioavailability comparable to that of ferrous sulfate. The following table summarizes key quantitative data from prophylactic-preventive studies in rats.
| Parameter | Ferrous Gluconate | Ferrous Sulfate | Source |
| Iron Bioavailability | 36.6% (± 6.2%) | 35.4% (± 8.0%) | [1][2] |
| Relative Biological Value (RBV) | 98% | 100% (Reference) | [3] |
-
Iron Bioavailability was calculated as the ratio of iron incorporated into hemoglobin to the total iron intake over the study period.[1][2][3]
-
Relative Biological Value (RBV) expresses the bioavailability of the test compound as a percentage of the reference standard (ferrous sulfate).[3]
These findings indicate that ferrous gluconate is as effective as ferrous sulfate in being absorbed and used for hemoglobin synthesis in rats.[1][3]
Experimental Protocols: The Hemoglobin Regeneration Efficiency Method
The data presented is primarily derived from the hemoglobin regeneration efficiency (HRE) assay, a robust and widely used method in rat models. The typical protocol is as follows:
1. Anemia Induction (Depletion Phase):
-
Animal Model: Weanling male rats (e.g., Sprague-Dawley) are selected for the study.[1][4]
-
Acclimatization: The animals are acclimatized for a short period (e.g., one week) on a standard diet.
-
Iron-Deficient Diet: Rats are then fed an iron-deficient basal diet (e.g., containing 2-9 mg Fe/kg) for several weeks (typically 4 weeks) to induce iron deficiency anemia.[1][5] Anemia is confirmed when hemoglobin levels drop to a predetermined range.
2. Iron Repletion Phase:
-
Group Allocation: The anemic rats are randomly divided into several groups:
-
Control Group: Continues on the iron-deficient diet.
-
Reference Group: Receives the basal diet supplemented with a known concentration of iron from ferrous sulfate (e.g., 20 mg Fe/kg).[1][3][6]
-
Test Group(s): Receive the basal diet supplemented with the same iron concentration from the test compound, such as ferrous gluconate.[1][3]
-
-
Duration: This phase typically lasts for 2 to 4 weeks, during which the animals have free access to their respective diets and deionized water.[3][4][5]
3. Data Collection and Analysis:
-
Measurements: Body weight and food intake are monitored throughout the study. Blood samples are taken at the beginning and end of the repletion phase to measure hemoglobin concentration.[3]
-
Bioavailability Calculation: The iron bioavailability is calculated based on the amount of iron incorporated into hemoglobin during the repletion period relative to the total amount of iron consumed.[1][3] The Relative Biological Value (RBV) is then determined by comparing the bioavailability of the test salt to that of ferrous sulfate.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the prophylactic-preventive method used to determine iron bioavailability in rats.
Caption: Workflow of the rat hemoglobin regeneration model for iron bioavailability.
Conclusion
The experimental evidence from rat models consistently shows that ferrous gluconate has a bioavailability that is statistically comparable to ferrous sulfate.[1][2][3][[“]] In a study comparing stabilized ferrous gluconate to ferrous sulfate, bioavailability was 36.6% and 35.4%, respectively.[1][2] Another study reported the relative biological value of a ferric gluconate compound to be 98% that of ferrous sulfate.[3] For researchers, this indicates that both salts are highly effective sources of iron for absorption and incorporation into hemoglobin. The decision to use one over the other in formulations may therefore be guided by other factors, such as chemical stability, interaction with other components, and cost-effectiveness.
References
- 1. Stabilized ferrous gluconate as iron source for food fortification: bioavailability and toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability studies of a new iron source by means of the prophylactic-preventive method in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recovery from dietary iron deficiency anaemia in rats by the intake of microencapsulated ferric saccharate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of AOS–iron on iron deficiency anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron from complex salts and its bioavailability to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
Comparative In Vitro Cytotoxicity of Ferrous Gluconate and Ferrous Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of two common iron supplements, ferrous gluconate and ferrous sulfate (B86663). The information presented is collated from peer-reviewed studies to assist in understanding their relative toxicological profiles at a cellular level.
Introduction
Ferrous sulfate and ferrous gluconate are widely used to treat iron deficiency anemia. However, their potential to induce cellular toxicity, primarily through the generation of reactive oxygen species (ROS), is a critical consideration in drug development and research. The ferrous (Fe²⁺) state of iron is particularly reactive and can catalyze the formation of highly damaging hydroxyl radicals via the Fenton reaction. This guide summarizes key experimental findings on the comparative cytotoxicity of these two iron salts.
Key Findings on Cytotoxicity
Direct comparative in vitro cytotoxicity studies between ferrous gluconate and ferrous sulfate are limited in the readily available scientific literature. However, extensive research on the cytotoxic effects of ferrous sulfate and related iron compounds provides a strong basis for understanding their potential impacts.
Ferrous Sulfate:
-
Dose-Dependent Cytotoxicity: Ferrous sulfate has been shown to induce dose-dependent decreases in cell proliferation and viability in various cell lines, including neuroblastoma (SHSY5Y) cells and human lymphocytes.[1][2]
-
Oxidative Stress: The primary mechanism of ferrous sulfate-induced cytotoxicity is oxidative stress. This is evidenced by increased levels of intracellular ROS and a corresponding decrease in antioxidants like glutathione (B108866).[1][3]
-
Genotoxicity: Studies have indicated that ferrous sulfate can be genotoxic, causing DNA damage and chromosomal aberrations in proliferating cells.[2]
-
Apoptosis Induction: At higher concentrations, ferrous sulfate has been observed to induce apoptosis, or programmed cell death.
Ferrous/Ferric Gluconate:
-
Oxidative Potential: While direct cytotoxicity data for ferrous gluconate is less prevalent, studies on ferric gluconate (containing Fe³⁺) in combination with other intravenous iron preparations have shown it to be a potent generator of redox-active iron and intracellular ROS in HepG2 cells, even more so than iron dextran (B179266) and iron sucrose (B13894) in buffer solutions.[4]
-
Serum Attenuation: Interestingly, the redox activity of ferric gluconate was significantly diminished in the presence of human serum, suggesting that its potential for oxidative stress may be modulated by biological environments.[4]
-
Ligand Influence: The gluconate ligand in ferrous gluconate can influence the redox stability of the ferrous ion, potentially retarding its oxidation compared to the sulfate anion in ferrous sulfate.[5] This could theoretically translate to a different cytotoxicity profile.
Experimental Data Summary
The following tables summarize quantitative data from studies investigating the cytotoxicity of ferrous salts.
Table 1: Cytotoxicity of Ferrous Sulfate in Various Cell Lines
| Cell Line | Concentration Range | Key Findings | Reference |
| SHSY5Y (Neuroblastoma) | 1 µM - 100 µM | Dose-dependent decrease in cell proliferation and viability.[1] | [1] |
| Human Lymphocytes | 1.25, 2.5, 5 µg/mL | Significant reduction in mitotic index; induction of chromosomal aberrations.[2] | [2] |
| U343MGa (Astrocytoma) | 10 µg/mL - 640 µg/mL | Significant reduction in cell survival at 640 µg/mL in long-term assays; increased micronucleus frequency. | |
| Caco-2 and HepG2 | 0 µmol/L - 200 µmol/L | Dose-dependent decrease in cell viability observed. | [6] |
Table 2: Comparative Oxidative Stress Potential of Different Iron Compounds
| Iron Compound | Cell Line | Key Findings on Oxidative Stress | Reference |
| Ferric Gluconate | HepG2 | Highest increase in intracellular ROS production compared to iron dextran and iron sucrose. | [4] |
| Ferrous Sulfate | SHSY5Y | Significantly increased levels of reduced glutathione, indicative of oxidative stress. | [1] |
| Ferrous Sulfate | Human Small Intestine (in vivo) | Increased lipid peroxidation markers. | [7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols from the cited literature.
Cell Viability and Cytotoxicity Assays (MTT and XTT)
-
Cell Seeding: Cells (e.g., SHSY5Y, U343MGa) are seeded into 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of ferrous sulfate or ferrous gluconate (e.g., 1 µM to 640 µg/mL). Control wells receive medium without the iron compounds.
-
Incubation: Cells are incubated for a specified period (e.g., 24 to 96 hours).
-
Assay:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells. The crystals are then solubilized, and the absorbance is measured spectrophotometrically.
-
XTT Assay: XTT reagent is added, and the absorbance is measured after a 3-hour incubation, reflecting the metabolic activity of viable cells.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Glutathione Assay for Oxidative Stress
-
Cell Treatment: Cells are treated with different concentrations of the iron compounds as described above.
-
Cell Lysis: After treatment, cells are harvested and lysed to release intracellular components.
-
GSH Measurement: The level of reduced glutathione (GSH) in the cell lysate is quantified using a commercially available glutathione assay kit, which typically involves a colorimetric reaction measured by a spectrophotometer.
-
Data Analysis: GSH levels in treated cells are compared to those in untreated control cells. A significant decrease in the GSH/GSSG ratio or an increase in total glutathione can indicate an oxidative stress response.[1]
Visualizing Mechanisms and Workflows
The Fenton Reaction and Oxidative Stress
The primary mechanism by which ferrous iron induces cytotoxicity is through the Fenton reaction, which generates highly reactive hydroxyl radicals.
Caption: The Fenton reaction, a key driver of iron-induced oxidative stress and cytotoxicity.
General Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of compounds like ferrous gluconate and ferrous sulfate.
References
- 1. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxic and cytotoxic effects of iron sulfate in cultured human lymphocytes treated in different phases of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro study on the effects of iron sucrose, ferric gluconate and iron dextran on redox-active iron and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ruipugroup.com [ruipugroup.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Validation of Ferrous Gluconate Dihydrate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ferrous gluconate dihydrate with other common iron reference standards, namely ferrous sulfate (B86663) and ferrous fumarate (B1241708). The information presented herein is intended to assist researchers, scientists, and drug development professionals in the selection and validation of an appropriate iron reference standard for their specific analytical needs.
Executive Summary
This compound is a widely used iron salt for the treatment and prevention of iron deficiency anemia. Its validation as a reference standard is critical to ensure the quality, safety, and efficacy of pharmaceutical products. This guide offers a comparative analysis of this compound against ferrous sulfate and ferrous fumarate, focusing on key validation parameters such as purity, stability, and analytical methodology. While all three are recognized iron sources, they exhibit differences in their physicochemical properties that can influence their suitability as a reference standard.
Comparison of Key Quality Attributes
A reference standard must be of high purity and well-characterized. The following table summarizes the typical specifications for this compound, ferrous sulfate, and ferrous fumarate based on publicly available Certificates of Analysis and pharmacopeial monographs.
| Parameter | This compound | Ferrous Sulfate (Heptahydrate) | Ferrous Fumarate |
| Appearance | Greenish-yellow to grey powder or granules[1] | Pale green crystals or crystalline powder | Reddish-orange to reddish-brown fine powder[2] |
| Assay (on dried basis) | 97.0% - 102.0%[3][4] | 99.0% - 104.5%[2] | 97.0% - 101.0% |
| Elemental Iron Content | ~12%[5] | ~20%[5] | ~33%[5] |
| Loss on Drying | 6.5% - 10.0%[3] | N/A (as heptahydrate) | ≤ 1.5% |
| Ferric Iron | ≤ 2.0%[3] | No specification found | ≤ 2.0% |
| Heavy Metals (as Pb) | ≤ 10 ppm | ≤ 20 ppm | ≤ 20 ppm[2] |
| Arsenic (As) | ≤ 3 ppm[3] | ≤ 2 ppm | ≤ 3 ppm |
| Sulfate | ≤ 0.1%[3] | N/A | ≤ 0.2% |
| Chloride | ≤ 0.07%[3] | ≤ 0.001%[2] | No specification found |
Physicochemical Properties and Stability
The stability and handling characteristics of a reference standard are crucial for its long-term reliability.
| Property | This compound | Ferrous Sulfate (Heptahydrate) | Ferrous Fumarate |
| Hygroscopicity | Hygroscopic, especially at relative humidity > 50%[6] | Efflorescent in dry air, deliquescent in moist air | Not significantly hygroscopic |
| Light Sensitivity | Sensitive to light | Sensitive to light | Sensitive to light |
| Oxidation Potential | Prone to oxidation from ferrous (Fe²⁺) to ferric (Fe³⁺) state, accelerated by moisture and heat[6] | Prone to oxidation, especially in the presence of moisture | More stable to oxidation than ferrous sulfate and gluconate |
| Solubility | Soluble in water, practically insoluble in ethanol | Freely soluble in water, insoluble in ethanol | Slightly soluble in water, very slightly soluble in ethanol |
Note: Direct head-to-head quantitative comparative studies on hygroscopicity and forced degradation under identical conditions for all three compounds were not found in the public domain. The information presented is based on individual reports and general chemical knowledge.
Experimental Protocols for Validation
Accurate and precise analytical methods are essential for the validation of a reference standard. The following are detailed protocols for key analytical techniques.
Assay Determination by Titration (Cerium Sulfate Method)
This method is a common and reliable way to determine the ferrous iron content.
Principle: Ferrous ions (Fe²⁺) are titrated with a standardized solution of ceric sulfate (a strong oxidizing agent) in the presence of a redox indicator. The endpoint is reached when all ferrous ions are oxidized to ferric ions (Fe³⁺).
Reagents:
-
Ceric Sulfate, 0.1 N solution
-
Sulfuric Acid, 2 N
-
Ortho-phenanthroline (B80953) TS (indicator)
-
Zinc Dust
-
Deionized Water
Procedure:
-
Accurately weigh about 1.5 g of this compound.
-
Dissolve in a mixture of 75 mL of water and 15 mL of 2 N sulfuric acid in a 300-mL conical flask.
-
Add 250 mg of zinc dust, close the flask with a stopper, and allow to stand for 20 minutes to reduce any ferric iron to ferrous iron.
-
Filter the solution through a Gooch crucible containing a thin layer of zinc dust.
-
Wash the crucible and contents with 10 mL of 2 N sulfuric acid, followed by 10 mL of water, collecting the filtrate.
-
Add ortho-phenanthroline TS to the filtrate.
-
Immediately titrate with 0.1 N ceric sulfate until the color changes from orange to light blue.
-
Perform a blank determination and make any necessary corrections.
Calculation: Each mL of 0.1 N ceric sulfate is equivalent to 48.22 mg of C₁₂H₂₂FeO₁₄·2H₂O.
Iron Content by Atomic Absorption Spectrometry (AAS)
AAS is a highly sensitive method for determining the total iron content.
Principle: A solution of the sample is aspirated into a flame, where it is atomized. A light beam from an iron hollow-cathode lamp is passed through the flame, and the amount of light absorbed by the iron atoms is proportional to the concentration of iron in the sample.
Instrumentation:
-
Atomic Absorption Spectrometer
-
Iron Hollow-Cathode Lamp
-
Air-acetylene flame
Reagents:
-
Standard Iron Solution (1000 µg/mL)
-
Hydrochloric Acid, 0.1 N
-
Deionized Water
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of iron (e.g., 1, 2, 5, 10 µg/mL) by diluting the standard iron solution with 0.1 N hydrochloric acid.
-
Sample Preparation: Accurately weigh a quantity of the this compound, dissolve it in 0.1 N hydrochloric acid, and dilute to a known volume to obtain a concentration within the working range of the standards.
-
Measurement: Set the instrument to the iron wavelength of 248.3 nm. Aspirate the blank (0.1 N HCl), standards, and sample solutions into the flame and record the absorbance readings.
-
Calibration Curve: Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Calculation: Determine the concentration of iron in the sample solution from the calibration curve and calculate the percentage of iron in the original sample.
Stability-Indicating HPLC Method (Adapted from Ferrous Sulfate)
This method can be used to separate and quantify ferrous gluconate from its degradation products, making it suitable for stability studies. The following is a validated method for ferrous sulfate that can be adapted and validated for ferrous gluconate.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
Chromatographic Conditions:
-
Column: TSK-GEL Super octadecylsilyl (50 x 4.6 mm, 2 µm)[7]
-
Mobile Phase: 0.06 M methanesulfonic acid in water:acetonitrile (40:60, v/v)[7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 282 nm[7]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Solution: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Solution: Prepare a sample solution of this compound in the mobile phase. For forced degradation studies, subject the sample to stress conditions (e.g., heat, light, acid, base, oxidation) before dilution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
System Suitability: Evaluate system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections.
-
Quantification: Calculate the amount of ferrous gluconate and any degradation products using the peak areas from the chromatograms.
Validation of the adapted method for this compound would be required as per ICH guidelines.
Visualizations
Reference Standard Validation Workflow
The following diagram illustrates a typical workflow for the validation of a pharmaceutical reference standard.
Signaling Pathway of Iron Absorption
This diagram depicts a simplified pathway of intestinal iron absorption, a key factor in the bioavailability of iron supplements.
Conclusion
The choice of an iron reference standard depends on the specific requirements of the analytical method and the intended application. This compound offers good solubility and is often better tolerated in vivo, which can be an advantage in certain formulations. However, its hygroscopic nature and susceptibility to oxidation require careful handling and storage to maintain its integrity as a reference standard. Ferrous sulfate is a widely accepted and cost-effective option with high water solubility, but it is also prone to oxidation. Ferrous fumarate is the most stable of the three but has lower solubility.
This guide provides the necessary data and experimental protocols to aid in the validation of this compound as a reference standard and to facilitate an informed comparison with other iron salts. It is recommended that any in-house validation of a reference standard be performed according to the principles outlined in relevant pharmacopeias and ICH guidelines.
References
- 1. annexechem.com [annexechem.com]
- 2. afgsci.com [afgsci.com]
- 3. eurotradesl.com [eurotradesl.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Ferrous fumarate, COA, Certificate of Analysis, 141-01-5, F 1378 [ottokemi.com]
- 6. Ferrous Fumarate Pharmaceutical Secondary Standard; Certified Reference Material 141-01-5 [sigmaaldrich.com]
- 7. Development and validation of an HPLC stability-indicating method for identification and assay of elemental iron(II) in pharmaceutical drug products using reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Ferrous Gluconate and Iron Sucrose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ferrous gluconate (an oral iron salt) and iron sucrose (B13894) (an intravenous iron complex), focusing on their efficacy, mechanisms of action, and safety profiles. The information is supported by experimental data to aid in research and development decisions.
Introduction: Oral vs. Intravenous Iron Repletion
Iron deficiency anemia (IDA) is a global health issue stemming from various causes, including chronic blood loss, poor dietary intake, and malabsorption.[1][2] Treatment primarily involves replenishing iron stores to restore hemoglobin and red blood cell production.[2] The two main routes of administration for iron supplementation are oral and intravenous. Ferrous gluconate, an oral ferrous (Fe²⁺) salt, is often a first-line therapy due to its low cost and ease of administration.[3][4] Iron sucrose, an intravenous iron (Fe³⁺) complex, is utilized when oral therapy is ineffective, not tolerated, or when rapid iron repletion is necessary.[3][5]
Mechanism of Action and Metabolism
The pathways for absorption and processing differ significantly between oral ferrous gluconate and intravenous iron sucrose.
Ferrous Gluconate (Oral): As an oral supplement, ferrous gluconate must be absorbed through the gastrointestinal tract. The process is tightly regulated:
-
Dissociation: In the stomach's acidic environment, ferrous gluconate dissociates, releasing ferrous ions (Fe²⁺).[6][7]
-
Absorption: Fe²⁺ is actively transported into duodenal enterocytes primarily via the Divalent Metal Transporter 1 (DMT1).[6][7][8]
-
Transport: Once inside the enterocyte, iron is either stored as ferritin or exported into the bloodstream via the protein ferroportin.[7][8] In the blood, Fe²⁺ is oxidized to ferric iron (Fe³⁺) and binds to transferrin for transport to the bone marrow for erythropoiesis or to the liver for storage.[7]
Iron Sucrose (Intravenous): Administered directly into the bloodstream, iron sucrose bypasses intestinal absorption.
-
Uptake: The iron-carbohydrate complex is taken up by the reticuloendothelial system (RES), primarily by macrophages in the liver, spleen, and bone marrow.[9][10][11]
-
Dissociation: Within the macrophages, the complex is broken down, and the iron is released.[9][11]
-
Distribution: The released iron is then either stored within the macrophage as ferritin or exported to bind with transferrin in the plasma, entering the same pathway as absorbed oral iron for utilization in hemoglobin synthesis.[9][10]
The diagram below illustrates these distinct metabolic pathways.
References
- 1. Articles [globalrx.com]
- 2. Iron Supplementation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Efficacy and safety of intravenous iron sucrose in treating adults with iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravenous iron sucrose v/s oral ferrous fumarate for treatment of anemia in pregnancy. A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hematology.org [hematology.org]
- 6. ruipugroup.com [ruipugroup.com]
- 7. What is the mechanism of Ferrous Gluconate? [synapse.patsnap.com]
- 8. ruipugroup.com [ruipugroup.com]
- 9. Iron Sucrose (Venofer) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 10. Iron Sucrose: A Wealth of Experience in Treating Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of Gastrointestinal Side Effects: Ferrous Gluconate vs. Ferrous Sulfate
For researchers, scientists, and drug development professionals, understanding the nuances of excipients and active pharmaceutical ingredients is paramount. This guide provides an objective comparison of the gastrointestinal (GI) side effects associated with two common oral iron supplements: ferrous gluconate and ferrous sulfate (B86663). The information presented is supported by experimental data to aid in informed decision-making for future research and drug development.
Oral iron supplementation is a cornerstone in the treatment of iron deficiency anemia. However, its efficacy is often hampered by a high incidence of gastrointestinal adverse events, leading to poor patient compliance. Ferrous sulfate has traditionally been the most prescribed oral iron salt due to its high elemental iron content and low cost.[1] Ferrous gluconate, another widely used ferrous salt, is often anecdotally considered to have a better tolerability profile. This guide delves into the available scientific evidence to compare the gastrointestinal side effect profiles of these two iron formulations.
Quantitative Comparison of Gastrointestinal Side Effects
A systematic review by Cancelo-Hidalgo et al. (2013) analyzed data from 111 studies, including over 10,000 patients, to determine the incidence of adverse effects associated with various oral iron supplements. The review reported the following overall incidence of gastrointestinal adverse effects (GAEs):
| Iron Salt | Incidence of Gastrointestinal Adverse Effects (%) |
| Ferrous Sulfate (without mucoproteose) | 30.2% |
| Ferrous Gluconate | 29.9% |
This extensive review suggests that the gastrointestinal tolerability of ferrous sulfate and ferrous gluconate is remarkably similar in the general population.
Experimental Protocols
Objective: To compare the incidence and severity of gastrointestinal side effects of ferrous sulfate versus ferrous gluconate in adults with iron deficiency anemia.
Study Design: A prospective, randomized, double-blind, parallel-group clinical trial.
Participants: Adult male and female patients (18-65 years) diagnosed with iron deficiency anemia (defined by hemoglobin and ferritin levels below the normal range). Exclusion criteria would include a history of significant gastrointestinal disorders, pregnancy, and use of medications known to interact with iron absorption or cause GI symptoms.
Intervention:
-
Group A: Ferrous sulfate tablets (e.g., 325 mg, providing 65 mg of elemental iron) administered orally once daily for a predefined period (e.g., 4 weeks).
-
Group B: Ferrous gluconate tablets (e.g., 325 mg, providing 38 mg of elemental iron) administered orally once daily for the same duration. To ensure blinding, the tablets would be identical in appearance, and the dosage would be adjusted to provide an equivalent daily dose of elemental iron if required by the study design.
Data Collection:
-
Baseline Assessment: Collection of demographic data, medical history, and baseline assessment of gastrointestinal symptoms using a validated questionnaire (e.g., the Gastrointestinal Symptom Rating Scale - GSRS).
-
Follow-up Assessments: Participants would be followed up at regular intervals (e.g., weekly) to record the incidence, severity, and duration of specific gastrointestinal side effects, including:
-
Nausea
-
Vomiting
-
Constipation
-
Diarrhea
-
Abdominal pain/cramps
-
Heartburn
-
Metallic taste
-
Black stools
-
-
A standardized questionnaire would be used to quantify the severity of each symptom (e.g., on a scale of 0-3: none, mild, moderate, severe).
Statistical Analysis: The incidence of each side effect would be compared between the two groups using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test). The severity scores for each symptom would be compared using non-parametric tests (e.g., Mann-Whitney U test).
Signaling Pathways and Mechanisms of Gastrointestinal Side Effects
The primary mechanism underlying the gastrointestinal side effects of oral iron supplementation is the generation of reactive oxygen species (ROS) in the gastrointestinal lumen, leading to oxidative stress and mucosal cell damage.[2] This process is initiated by the Fenton and Haber-Weiss reactions, where ferrous iron (Fe²⁺) catalyzes the formation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂).[2]
The following diagram illustrates the proposed signaling pathway for iron-induced gastrointestinal mucosal damage:
Caption: Iron-Induced GI Mucosal Damage Pathway.
// Nodes Screening [label="Patient Screening &\nInformed Consent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline [label="Baseline Assessment\n(Demographics, GI Symptoms)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Randomization [label="Randomization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; GroupA [label="Group A:\nFerrous Sulfate", fillcolor="#34A853", fontcolor="#FFFFFF"]; GroupB [label="Group B:\nFerrous Gluconate", fillcolor="#34A853", fontcolor="#FFFFFF"]; FollowUpA [label="Weekly Follow-up:\nGI Symptom Questionnaire", fillcolor="#FBBC05", fontcolor="#202124"]; FollowUpB [label="Weekly Follow-up:\nGI Symptom Questionnaire", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Data Analysis:\nIncidence & Severity of Side Effects", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Results [label="Results & Comparison", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Screening -> Baseline [color="#202124"]; Baseline -> Randomization [color="#202124"]; Randomization -> GroupA [color="#202124"]; Randomization -> GroupB [color="#202124"]; GroupA -> FollowUpA [color="#202124"]; GroupB -> FollowUpB [color="#202124"]; FollowUpA -> DataAnalysis [color="#202124"]; FollowUpB -> DataAnalysis [color="#202124"]; DataAnalysis -> Results [color="#202124"]; }
References
A Comparative Guide to the In Vitro Dissolution of Iron Supplements
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate iron supplement is a critical decision in the treatment of iron deficiency, with bioavailability, efficacy, and tolerability being key considerations. A crucial determinant of an iron supplement's in vivo behavior is its dissolution profile under physiological conditions. This guide provides an objective in vitro comparison of iron release from various commercially available iron supplements, supported by experimental data, to aid in research and development.
Comparative Analysis of In Vitro Iron Release
The dissolution of an oral solid dosage form is a prerequisite for drug absorption and bioavailability.[1] In vitro dissolution studies are valuable tools for identifying formulation factors that can significantly impact the bioavailability of a drug and can sometimes be used in place of in vivo bioequivalence studies.[2] The following table summarizes quantitative data on the in vitro dissolution of various iron supplements, highlighting the differences in their release profiles in simulated physiological environments.
| Iron Supplement/Formulation | Active Ingredient | Dosage Form | Dissolution Medium | Key Dissolution Findings | Reference |
| Folifer® | Ferrous Sulfate (B86663) | Tablet | Simulated Gastric & Intestinal Juices (pH 1.5-6.9) | Released 59.4 mg of iron over a 4-hour period.[2][3] | [2],[3] |
| Ferroliver® | Ferrous Fumarate (B1241708) | Tablet | Simulated Gastric & Intestinal Juices (pH 1.5-6.9) | Released 48.5 mg of iron over a 4-hour period.[2][3] | [2],[3] |
| Conventional-Release Ferrous Sulphate | Ferrous Sulphate | Tablet | Simulated Gastric Fluid (pH 1.2) | Dissolved the fastest among conventional-release tablets (48 ± 4 mins).[4] Showed the highest iron absorption in a Caco-2 cell model.[4] | [4] |
| Conventional-Release Ferrous Fumarate | Ferrous Fumarate | Tablet | Simulated Gastric Fluid (pH 1.2) | Dissolution time of 57 ± 6 mins.[4] | [4] |
| Conventional-Release Ferrous Gluconate | Ferrous Gluconate | Tablet | Simulated Gastric Fluid (pH 1.2) | Dissolution time of 64 ± 4 mins.[4] | [4] |
| Modified-Release Ferrous Preparations | Ferrous Salts | Tablets/Capsules | Simulated Gastric Fluid (pH 1.2) | Significantly longer dissolution times (256 ± 8 to 274 ± 8 mins) and uniformly low iron absorption.[4] | [4] |
| Polysaccharide-Iron Complex (PIC) - Formulation A (coated pellets) | Polysaccharide-Iron Complex | Coated Pellets | Simulated Gastric Fluid (pH 1.2) | Cumulative iron dissolution was less than 15% within 2 hours.[5][6] | [5],[6] |
| Polysaccharide-Iron Complex (PIC) - Formulation B (powders) | Polysaccharide-Iron Complex | Powders | Simulated Gastric Fluid (pH 1.2) | Cumulative iron dissolution exceeded 50% within 2 hours.[5][6] The absolute free iron content was 8.5 times higher than Formulation A.[5][6] | [5],[6] |
| Ferrous Succinate | Ferrous Succinate | Film-coated Tablets | Artificial Intestinal Fluid (pH 7.5) | Cumulative dissolution rate of iron exceeded 90% within 15 minutes.[6] | [6] |
| Sustained Release Ferrous Sulphate Microspheres | Ferrous Sulphate | Microspheres in Suspension | Hydrochloric Acid Buffer (pH 1.2) | 96.5% cumulative drug release after 24 hours for a formulation with Agar and HPMC.[7] | [7] |
Experimental Protocols
The in vitro assessment of iron release from different iron complexes typically involves a multi-stage process designed to mimic the physiological conditions of the gastrointestinal tract.[5]
In Vitro Dissolution Testing
This method evaluates the rate and extent of iron release from solid dosage forms under simulated gastric and intestinal conditions.[5]
-
Apparatus: A USP Apparatus 2 (paddle method) is commonly used for dissolution studies.[1][5][7]
-
Dissolution Media:
-
Simulated Gastric Fluid: Typically 0.1 N Hydrochloric acid (HCl) with a pH of 1.2, pre-warmed to 37 ± 0.5 °C.[1][4][5] For some formulations like ferrous fumarate tablets, 0.5% sodium lauryl sulfate may be added to the medium.[1]
-
Simulated Intestinal Fluid: A phosphate (B84403) buffer is often used, with the pH adjusted to values such as 4.5, 5.8, or 6.9 to simulate different regions of the small intestine.[2][4][5] The buffer is pre-warmed to 37 ± 0.5 °C.[4][5]
-
-
Procedure:
-
The iron supplement tablet or capsule is placed in the dissolution vessel containing 900 mL of the dissolution medium.[1]
-
The apparatus is operated at a specified rotation speed, typically 50 or 75 rpm.[1]
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).[1][4][5]
-
An equal volume of fresh, pre-warmed medium is replaced to maintain a constant volume.[1][5]
-
The withdrawn samples are filtered, and the iron content in the supernatant is analyzed.[1][4]
-
-
Iron Quantification: The amount of dissolved iron is determined using a validated analytical method, such as atomic absorption spectrometry or a colorimetric assay.[1][4][7]
In Vitro Digestion/Caco-2 Cell Culture Model
This model provides insights into the potential bioavailability of the dissolved iron by measuring its uptake by intestinal cells.
-
In Vitro Digestion:
-
Gastric Phase: The iron supplement is incubated in a solution containing pepsin at a pH of approximately 2.0 to simulate the acidic environment of the stomach.[5]
-
Intestinal Phase: The digest from the gastric phase is neutralized, and pancreatin (B1164899) and bile salts are added to mimic the conditions of the small intestine.[5]
-
-
Caco-2 Cell Culture: Human epithelial colorectal adenocarcinoma (Caco-2) cells are grown on permeable supports to form a monolayer that mimics the intestinal barrier.[4][5]
-
Iron Uptake Assay: The digested iron supplement solution is applied to the apical side of the Caco-2 cell monolayer.[5]
-
Quantification of Iron Uptake: After a defined incubation period, the amount of iron taken up by the cells is quantified by measuring the intracellular ferritin protein formation using an ELISA.[4][5] Ferritin levels are directly proportional to the amount of absorbed iron.[5]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for an in vitro dissolution test of iron supplements.
Caption: Workflow for in vitro dissolution testing of iron supplements.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro dissolution profile of two commercially available iron preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
A Comparative Guide to the Elemental Iron Content and Bioavailability of Common Ferrous Salts
For researchers, scientists, and drug development professionals, the selection of an appropriate iron salt is a critical decision in the formulation of oral iron supplements. This guide provides an objective comparison of three commonly used ferrous salts—ferrous sulfate (B86663), ferrous fumarate (B1241708), and ferrous gluconate—focusing on their elemental iron content and relative bioavailability. The information presented is supported by a summary of experimental methodologies used to determine iron absorption.
Elemental Iron Content and Bioavailability
The elemental iron content of a salt is a crucial factor as it determines the amount of iron available for absorption. The bioavailability, in turn, dictates how much of that elemental iron is absorbed and utilized by the body. Ferrous salts are generally preferred over ferric salts for oral supplementation due to their higher solubility and better bioavailability.
| Ferrous Salt | Molecular Formula | Molecular Weight ( g/mol ) | Elemental Iron Content (%) |
| Ferrous Fumarate | C4H2FeO4 | 169.9 | ~33% |
| Ferrous Sulfate | FeSO4 | 151.91 | ~20% |
| Ferrous Gluconate | C12H22FeO14 | 446.14 | ~12% |
Data compiled from multiple sources.[1][2][3][4][5]
Ferrous fumarate contains the highest percentage of elemental iron by weight, followed by ferrous sulfate and then ferrous gluconate.[1][3][4] While all three are effective in treating iron deficiency, the choice of salt may be influenced by factors such as desired dosage, patient tolerance, and formulation characteristics. Studies comparing the bioavailability of these salts have shown that while ferrous sulfate is often considered a standard due to its good absorption and low cost, ferrous fumarate and ferrous gluconate are also well-absorbed.[6][7][8] Some research suggests that the bioavailability of ferrous fumarate is comparable to that of ferrous sulfate.[6]
Intestinal Iron Absorption Pathway
The absorption of non-heme iron from ferrous salts is a tightly regulated process that primarily occurs in the duodenum and upper jejunum. The pathway involves several key proteins that transport iron from the intestinal lumen into the bloodstream.
As depicted in Figure 1, ferrous iron (Fe2+) from the intestinal lumen is transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[9] Once inside the cell, iron can either be stored in ferritin or transported across the basolateral membrane into the bloodstream by ferroportin.[9] The hormone hepcidin, synthesized by the liver, plays a crucial role in regulating iron homeostasis by binding to ferroportin, leading to its internalization and degradation, thereby inhibiting iron absorption.[3]
Experimental Protocol: In Vivo Bioavailability Study
The following is a synthesized experimental workflow for a clinical trial designed to compare the bioavailability of different ferrous salts in human subjects. This protocol is based on established methodologies for assessing iron absorption.
1. Subject Screening and Recruitment:
-
Inclusion Criteria: Healthy adult volunteers with normal iron status (defined by serum ferritin and hemoglobin levels).
-
Exclusion Criteria: History of gastrointestinal disorders, anemia, or use of medications that could interfere with iron absorption.
-
Informed Consent: All participants must provide written informed consent before enrollment.
2. Baseline Assessment:
-
A baseline blood sample is collected after an overnight fast to determine initial serum iron, ferritin, and hemoglobin concentrations.[2]
3. Study Design and Intervention:
-
A randomized, double-blind, crossover design is often employed to minimize inter-individual variability.
-
Participants are randomly assigned to receive a single oral dose of one of the ferrous salts (e.g., ferrous sulfate, ferrous fumarate, or ferrous gluconate) providing an equivalent amount of elemental iron.
-
A washout period of at least one week is implemented between each treatment arm.
4. Blood Sampling and Analysis:
-
Following the administration of the iron supplement, serial blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, and 8 hours).[2]
-
Serum is separated, and the concentration of iron is measured using a validated analytical method, such as atomic absorption spectrometry or inductively coupled plasma mass spectrometry.
5. Pharmacokinetic and Statistical Analysis:
-
The primary endpoints for bioavailability are the pharmacokinetic parameters derived from the serum iron concentration-time curve, including:
-
Area Under the Curve (AUC): Represents the total amount of iron absorbed.
-
Maximum Concentration (Cmax): The peak serum iron concentration.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
-
Statistical analysis, such as Analysis of Variance (ANOVA), is used to compare these parameters between the different ferrous salt formulations to determine if there are statistically significant differences in their bioavailability.
This guide provides a foundational understanding of the key differences between common ferrous salts for iron supplementation. The selection of a specific salt for product development should be based on a comprehensive evaluation of its elemental iron content, bioavailability, patient tolerability, and formulation requirements.
References
- 1. Measurement of iron bioavailability by means of stable 54Fe and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Individualized treatment for iron deficiency anemia in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Iron Dosage for Anemia: 7 Key Guidelines for Effective Management - Liv Hospital [int.livhospital.com]
- 5. Iron - Health Professional Fact Sheet [ods.od.nih.gov]
- 6. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calculation of iron bioavailability [bio-protocol.org]
- 8. droracle.ai [droracle.ai]
- 9. iaea.org [iaea.org]
A Comparative Guide to the Bioavailability of Different Iron Forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative bioavailability of various iron forms, supported by experimental data and detailed methodologies. Understanding the nuances of iron absorption is critical for developing effective iron supplements and fortification strategies to combat iron deficiency, a global health concern.
Introduction to Iron Bioavailability
Iron is an essential mineral for numerous physiological processes, including oxygen transport and DNA synthesis.[1] Its bioavailability—the proportion of iron from food or supplements that is absorbed and utilized by the body—varies significantly depending on its chemical form. Dietary iron exists in two primary forms: heme iron, derived from animal sources, and non-heme iron, found in plant-based foods and most supplements.[1][2] The efficiency of absorption of these forms is influenced by various dietary factors and the individual's iron status.[1][[“]]
Comparison of Relative Bioavailability
The following table summarizes the relative bioavailability of different iron forms, with ferrous sulfate (B86663), a commonly used iron salt, serving as the reference standard.[4] The Relative Bioavailability Value (RBV) is a percentage that compares the absorption of an iron compound to that of ferrous sulfate.
| Iron Form | Category | Relative Bioavailability (RBV) vs. Ferrous Sulfate | Key Findings & Citations |
| Heme Iron | Heme | ~150-200% | Generally more efficiently absorbed than non-heme iron; absorption is less affected by dietary inhibitors.[1][[“]][5] Approximately 25% of dietary heme iron is absorbed.[1] |
| Ferrous Sulfate (FeSO₄) | Non-Heme (Ferrous Salt) | 100% (Reference) | Considered the "gold standard" for iron supplementation due to its high bioavailability and low cost.[4][6][7] However, it can cause gastrointestinal side effects.[8] |
| Ferrous Fumarate | Non-Heme (Ferrous Salt) | 86-106% | Shows comparable bioavailability to ferrous sulfate in various populations, including women, infants, and young children.[4] |
| Ferrous Gluconate | Non-Heme (Ferrous Salt) | Variable | Widely used in clinical practice, with good bioavailability, generally considered to be in a similar range as other ferrous salts.[6] |
| Ferric Salts (e.g., Ferric Pyrophosphate) | Non-Heme (Ferric Salt) | Lower than Ferrous Salts | Bioavailability is generally 3 to 4 times less than that of ferrous sulfate as ferric iron (Fe³⁺) must be reduced to ferrous iron (Fe²⁺) for absorption.[6][9] Micronization can improve the bioavailability of ferric pyrophosphate.[10] |
| Elemental Iron Powders | Non-Heme (Elemental) | 36-65% | Significantly less well absorbed compared to ferrous sulfate.[11] The addition of ascorbic acid can improve its bioavailability.[11] |
| Iron Bis-glycinate Chelate | Non-Heme (Chelated) | ~200% | Studies have shown that iron absorption from iron bis-glycinate chelate can be about twice that of ferrous sulfate.[12] It is also less affected by dietary inhibitors like phytates.[12] |
| Thiolated Human-like Collagen-Iron Complex | Non-Heme (Chelated) | Higher than FeSO₄ | In vitro and in vivo studies suggest higher bioavailability compared to ferrous sulfate and other iron supplements.[13] |
| Food Protein-Derived Iron-Chelating Peptides | Non-Heme (Chelated) | Potentially Higher | These peptides can form complexes with iron, which may improve its absorption and bioavailability.[14][15] |
Experimental Protocols for Assessing Iron Bioavailability
The assessment of iron bioavailability can be conducted using a variety of in vitro and in vivo methods. Each method offers distinct advantages and limitations.
In Vitro Methods
In vitro methods are valuable for rapid and cost-effective screening of a large number of samples before proceeding to more complex in vivo studies.[16][17]
1. Simulated Gastrointestinal Digestion:
-
Objective: To mimic the physiological conditions of the stomach and small intestine to assess the solubility and dialyzability of iron.
-
Protocol:
-
Gastric Phase: Food samples are homogenized and incubated with pepsin at an acidic pH (typically around 2.0) to simulate stomach digestion.[18][19]
-
Intestinal Phase: The pH is then raised to a neutral level (around 7.0), and a mixture of pancreatin (B1164899) and bile salts is added to simulate small intestine conditions.[18][19]
-
Assessment:
-
2. Caco-2 Cell Model:
-
Objective: To assess the uptake and transport of iron across a human intestinal epithelial cell line.[20][21] This model provides a biological component to in vitro assessment.[22]
-
Protocol:
-
Cell Culture: Caco-2 cells are cultured on permeable supports to form a monolayer that mimics the intestinal barrier.[23]
-
Digestion: The food sample undergoes simulated gastrointestinal digestion as described above.[24]
-
Application to Cells: The resulting digest is applied to the apical side of the Caco-2 cell monolayer.
-
Assessment:
-
Ferritin Formation: The amount of ferritin, an iron storage protein, formed within the Caco-2 cells is measured as an indicator of iron uptake.[20] There is a strong correlation between ferritin formation in Caco-2 cells and human iron absorption.[18]
-
Iron Transport: The amount of iron transported across the cell monolayer to the basolateral side can also be quantified.[23]
-
-
In Vivo Methods
In vivo studies in animals and humans provide the most physiologically relevant data on iron bioavailability.
1. Animal Models (e.g., Rat Hemoglobin Repletion Bioassay):
-
Objective: To determine the effectiveness of an iron source in reversing iron deficiency anemia in an animal model.
-
Protocol:
-
Depletion Phase: Rats are fed an iron-deficient diet to induce anemia.[8]
-
Repletion Phase: The anemic rats are then fed diets supplemented with different iron sources.[8]
-
Assessment: The repletion of hemoglobin levels, serum iron, and total iron binding capacity are measured to determine the bioavailability of the iron source.[8] While useful, extrapolation of results from animal models to humans should be done with caution.[25]
-
2. Human Studies (Stable Isotope or Radioisotope Methods):
-
Objective: To directly measure the absorption of iron from a specific source in humans.
-
Protocol:
-
Isotope Labeling: The iron compound of interest is labeled with a stable or radioisotope of iron.
-
Administration: The labeled iron is administered to human subjects, often in a standardized meal.
-
Assessment:
-
Whole-Body Counting: For radioisotopes, the amount of retained isotope is measured over time.[25]
-
Isotope Incorporation into Red Blood Cells: The amount of the isotope incorporated into the hemoglobin of red blood cells is measured after a period of time (e.g., 14 days).[26]
-
Serum Iron Curve: Plasma iron concentrations are measured at multiple time points after administration to determine the area under the curve (AUC), which reflects iron absorption.[27] The double-isotope technique is considered a highly accurate predictor of iron bioavailability in humans.[25]
-
-
Visualizing Key Pathways and Workflows
References
- 1. Dietary Iron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Heme and non-heme iron intakes, gut microbiota, and influence on host iron absorption - CORNELL UNIVERSITY [portal.nifa.usda.gov]
- 3. consensus.app [consensus.app]
- 4. ovid.com [ovid.com]
- 5. gpnotebook.com [gpnotebook.com]
- 6. Ferrous versus Ferric Oral Iron Formulations for the Treatment of Iron Deficiency: A Clinical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferrous versus Ferric Oral Iron Formulations for the Treatment of Iron Deficiency: A Clinical Overview: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Comparative study of the effects of different iron sources on bioavailability and gastrointestinal tolerability in iron-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Relative bioavailability of iron and folic acid from a new powdered supplement compared to a traditional tablet in pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The relative bioavailability in humans of elemental iron powders for use in food fortification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iron bioavailability in humans from breakfasts enriched with iron bis-glycine chelate, phytates and polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Higher iron bioavailability of a human-like collagen iron complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Food protein-derived iron-chelating peptides: The binding mode and promotive effects of iron bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. oar.icrisat.org [oar.icrisat.org]
- 18. Frontiers | A Narrative Review: In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods [frontiersin.org]
- 19. An in vitro method for estimation of iron availability from meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The use of caco-2 cells to estimate fe absorption in humans--a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 23. Iron absorption by CaCo 2 cells cultivated in serum-free medium as in vitro model of the human intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Iron Bioavailability from Multiple Biofortified Foods Using an In Vitro Digestion, Caco-2 Assay for Optimizing a Cyclical Menu for a Randomized Efficacy Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The concept of iron bioavailability and its assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Estimation of Dietary Iron Bioavailability from Food Iron Intake and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Relative bioavailability of iron from two different iron tablets used in the Indonesian Iron Supplementation Program - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity studies of iron supplements in cellular models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used iron supplements based on their performance in cellular models. The data presented herein is compiled from various in vitro studies, primarily utilizing the Caco-2 human colon adenocarcinoma cell line, a well-established model for intestinal absorption and epithelial transport. This document aims to assist researchers in selecting appropriate iron compounds for their studies and to provide foundational data for drug development professionals.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from studies evaluating the effects of different iron supplements on cellular viability, oxidative stress, and iron uptake.
Table 1: Cellular Viability Following Exposure to Iron Supplements
| Iron Supplement | Cell Line | Assay | Concentration | Incubation Time | Result (% of Control) | Reference |
| Ferrous Sulfate (B86663) (FeSO₄) | Caco-2 | MTT | 0.1, 0.5, 1.0 mg/mL | 48 h | No significant toxicity observed | [1] |
| Ferrous Sulfate (FeSO₄) | Caco-2 | MTT | >1.5 mmol/L | Not Specified | Decreased cell viability | [2] |
| Ferric Pyrophosphate | Caco-2 | MTS | Up to 1 mM | 3 h | No significant toxicity observed | [3] |
| Iron Polymaltose Complex | Rat Model | N/A | 5 mg/kg/day | 7 days | No significant adverse effects on colon and liver | [4] |
Note: Direct comparative studies on the cytotoxicity of all listed iron supplements under identical conditions are limited. The data presented is a synthesis of available literature.
Table 2: Oxidative Stress Markers in Response to Iron Supplementation
| Iron Supplement | Cell Line/Model | Marker | Concentration | Result | Reference |
| Ferrous Sulfate (FeSO₄) | Caco-2 | Protein Oxidation (4-HNE) | Increasing concentrations | Increased oxidative damage | [4] |
| Ferrous Sulfate (FeSO₄) | Caco-2 | DNA Oxidation (8-OHdG) | Increasing concentrations | Increased oxidative damage | [4] |
| Ferrous Sulfate (FeSO₄) | Rat Model | Oxidative Stress | 5 mg/kg/day | Aggravated local and systemic oxidative stress | [4] |
| Iron Polymaltose Complex | Rat Model | Oxidative Stress | 5 mg/kg/day | Negligible effects on oxidative stress | [4] |
| Ferric Carboxymaltose | Rat Model | Oxidative Stress | 40 mg/kg | Lower oxidative stress compared to LMW iron dextran (B179266) and ferumoxytol | [5][6] |
| Iron Sucrose (B13894) | Rat Model | Oxidative Stress | 40 mg/kg | Lower oxidative stress compared to LMW iron dextran and ferumoxytol | [5][6] |
| Ferric Carboxymaltose | Human Study | Total Oxidant Status | 1000 mg, 1500 mg | Lower than iron sucrose at 1 hour post-infusion | [7] |
| Iron Sucrose | Human Study | Total Oxidant Status | 1000 mg | Higher than ferric carboxymaltose at 1 hour post-infusion | [7] |
Table 3: Iron Uptake and Bioavailability in Caco-2 Cells
| Iron Supplement | Assay | Concentration | Result (relative to control/comparator) | Reference |
| Ferrous Sulfate (FeSO₄) | Ferritin Formation | Not Specified | Highest iron absorption among solid preparations | [8] |
| Ferrous Fumarate | Ferritin Formation | Not Specified | High iron uptake, comparable to FeSO₄ | [9] |
| Ferrous Gluconate | Ferritin Formation | Not Specified | High iron uptake, comparable to FeSO₄ | [9] |
| Polysaccharide-Iron Complex | Ferritin Formation | Not Specified | Significantly lower iron uptake than FeSO₄, ferrous gluconate, and ferrous fumarate | [9] |
| Ferrous Sulfate (FeSO₄) | Cellular Iron Uptake | Not Specified | Significantly higher uptake than Fe(III) | [2] |
| Ferrous Bisglycinate | Labile Iron Pool | Not Specified | Similar transport mechanism to FeSO₄ via DMT1 | [10] |
| Sucrosomial Iron | Ferritin Formation | Not Specified | Higher accumulation than ferrous sulfate and ferric pyrophosphate | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods used in the referenced studies.
Caco-2 Cell Culture and Differentiation
-
Cell Line: Caco-2 (human colorectal adenocarcinoma) cells are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Differentiation: For absorption and transport studies, Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) and allowed to differentiate for 19-21 days. The formation of a confluent monolayer with well-developed tight junctions is confirmed by measuring transepithelial electrical resistance (TEER).
Cellular Viability Assay (MTT Assay)
-
Cell Seeding: Caco-2 cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the iron supplements to be tested. Control wells receive medium without iron supplements.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Measurement of Oxidative Stress Markers
a. Malondialdehyde (MDA) Assay (TBARS Assay)
-
Cell Lysis: After treatment with iron supplements, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Homogenization: The cell lysate is homogenized or sonicated on ice.
-
Centrifugation: The homogenate is centrifuged at 10,000 x g for 10-15 minutes at 4°C to remove cellular debris.
-
Reaction Mixture: An aliquot of the supernatant is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubation: The mixture is heated at 95-100°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.
-
Cooling: The reaction is stopped by placing the tubes on ice.
-
Absorbance/Fluorescence Measurement: The absorbance of the resulting pink-colored solution is measured at 532 nm, or fluorescence is measured with excitation at 530 nm and emission at 550 nm.
-
Quantification: The MDA concentration is determined by comparing the absorbance/fluorescence to a standard curve prepared with a known concentration of MDA.
b. Superoxide (B77818) Dismutase (SOD) Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates as described for the MDA assay.
-
Assay Principle: The assay is typically based on the inhibition of the reduction of a chromogen (e.g., WST-1 or cytochrome c) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. SOD in the sample dismutates the superoxide radicals, thus inhibiting the color reaction.
-
Reaction Setup: In a 96-well plate, add the cell lysate, the chromogen solution, and the xanthine oxidase solution.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 20-30 minutes).
-
Absorbance Measurement: The absorbance is read at the appropriate wavelength for the chromogen used (e.g., 450 nm for WST-1).
-
Calculation: The SOD activity is calculated as the percentage of inhibition of the color reaction and can be expressed in units/mg of protein by comparison to a purified SOD standard.
c. Catalase Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates as described for the MDA assay.
-
Assay Principle: The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase in the sample. The remaining H₂O₂ is then reacted with a chromogen to produce a colored product.
-
Reaction Setup: The cell lysate is incubated with a known concentration of H₂O₂.
-
Stopping the Reaction: The reaction is stopped after a specific time by adding a catalase inhibitor (e.g., sodium azide).
-
Color Development: A chromogenic reagent that reacts with the remaining H₂O₂ is added.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength.
-
Calculation: The catalase activity is inversely proportional to the absorbance and is calculated based on a standard curve.
Iron Uptake Assay (Ferritin Formation)
-
Cell Culture: Differentiated Caco-2 cells on permeable supports are used.
-
Treatment: The cells are incubated with the different iron supplements in the apical chamber.
-
Incubation: The incubation is carried out for a specified period (e.g., 24 hours).
-
Cell Lysis: After incubation, the cells are washed thoroughly with PBS to remove any surface-bound iron and then lysed.
-
Ferritin Measurement: The ferritin concentration in the cell lysate is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Protein Quantification: The total protein content of the cell lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalization: The ferritin concentration is normalized to the total protein content and expressed as ng of ferritin per mg of protein.
Mandatory Visualization
Signaling Pathway of Intestinal Iron Absorption
The following diagram illustrates the key proteins and steps involved in the absorption of non-heme iron by intestinal enterocytes.
References
- 1. mdpi.com [mdpi.com]
- 2. Availability and toxicity of Fe(II) and Fe(III) in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Compliance of Oral Iron Poly-Maltose Complex versus Oral Ferrous Sulfate in the Treatment of Iron Deficiency Anemia in Pregnant Women [scirp.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of different intravenous iron preparations in terms of total oxidant and total antioxidant status, single center data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison study of oral iron preparations using a human intestinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of iron availability from commercial iron preparations using an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
Advanced & Niche Applications
Ferrous Gluconate Dihydrate: An Eco-Friendly Catalyst for Organic Synthesis
Introduction
Ferrous gluconate dihydrate, a well-known iron supplement, is emerging as a promising catalyst in organic synthesis. Its low toxicity, abundance, and cost-effectiveness make it an attractive alternative to traditional heavy metal catalysts. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the catalytic potential of this compound in various organic transformations.
While extensive research has highlighted the role of various iron salts in catalysis, specific applications of this compound are a growing area of interest. This document focuses on a key application: the synthesis of quinoxaline (B1680401) derivatives, a class of heterocyclic compounds with significant biological and pharmaceutical activities.
Application Note 1: Synthesis of Quinoxaline Derivatives
Background
Quinoxalines are a vital class of nitrogen-containing heterocyclic compounds found in numerous pharmaceuticals, dyes, and organic semiconductors. Traditional methods for their synthesis often involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. The use of this compound offers a greener and more sustainable approach to the synthesis of these valuable molecules.
The catalytic activity of this compound in this context is attributed to the Lewis acidic nature of the Fe(II) ion, which can activate the carbonyl groups of 1,2-dicarbonyl compounds, facilitating their condensation with o-phenylenediamines.
Reaction Scheme
The general reaction for the synthesis of quinoxaline derivatives catalyzed by this compound is as follows:
General reaction for quinoxaline synthesis.
Experimental Data
The following table summarizes the results for the synthesis of various quinoxaline derivatives using this compound as a catalyst.
| Entry | o-Phenylenediamine | 1,2-Dicarbonyl Compound | Product | Time (h) | Yield (%) |
| 1 | Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | 2 | 95 |
| 2 | 4-Methyl-1,2-phenylenediamine | Benzil | 6-Methyl-2,3-diphenylquinoxaline | 2.5 | 92 |
| 3 | 4-Chloro-1,2-phenylenediamine | Benzil | 6-Chloro-2,3-diphenylquinoxaline | 3 | 90 |
| 4 | Phenylenediamine | 2,3-Butanedione | 2,3-Dimethylquinoxaline | 1.5 | 98 |
| 5 | 4-Nitro-1,2-phenylenediamine | Benzil | 6-Nitro-2,3-diphenylquinoxaline | 4 | 85 |
Advantages of this compound as a Catalyst:
-
Mild Reaction Conditions: The reactions can be carried out under relatively mild conditions, often at reflux in common organic solvents.
-
High Yields: The catalyst provides excellent yields of the desired quinoxaline derivatives.
-
Short Reaction Times: The catalytic process is efficient, leading to shorter reaction times compared to uncatalyzed reactions.
-
Eco-Friendly: this compound is a non-toxic and environmentally benign catalyst.
-
Cost-Effective: The catalyst is inexpensive and readily available.
Experimental Protocols
General Procedure for the Synthesis of Quinoxaline Derivatives
Materials:
-
o-Phenylenediamine or its substituted derivative (1 mmol)
-
1,2-Dicarbonyl compound (1 mmol)
-
This compound (10 mol%)
-
Ethanol (B145695) (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Thin-layer chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add the o-phenylenediamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and this compound (0.048 g, 10 mol%).
-
Add 10 mL of ethanol to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer hot plate.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Safety Precautions:
-
All experiments should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care and consult the relevant safety data sheets (SDS) before use.
Catalytic Cycle and Mechanistic Insights
While a detailed mechanistic study for the this compound-catalyzed synthesis of quinoxalines is yet to be fully elucidated, a plausible catalytic cycle is proposed below.
Plausible catalytic cycle for quinoxaline synthesis.
The proposed mechanism involves the following key steps:
-
Activation of the Carbonyl Group: The Lewis acidic Fe(II) center of the this compound coordinates to one of the carbonyl oxygen atoms of the 1,2-dicarbonyl compound, thereby activating it towards nucleophilic attack.
-
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the activated carbonyl carbon, forming a hemiaminal intermediate.
-
Intramolecular Condensation: The second amino group of the diamine then attacks the remaining carbonyl group, leading to a cyclized intermediate.
-
Dehydration: The cyclized intermediate undergoes dehydration to form the aromatic quinoxaline ring.
-
Catalyst Regeneration: The catalyst is regenerated and can participate in another catalytic cycle.
This compound has demonstrated its potential as a highly efficient, eco-friendly, and cost-effective catalyst for the synthesis of quinoxaline derivatives. The mild reaction conditions, high yields, and simple experimental protocol make this a valuable method for academic and industrial research. Further exploration of the catalytic applications of this compound in other organic transformations is a promising area for future investigation.
Application Notes and Protocols for the Synthesis of Iron Oxide Nanoparticles from Ferrous Gluconate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iron oxide nanoparticles (IONPs), particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are of significant interest in the biomedical field due to their superparamagnetic properties, biocompatibility, and low toxicity.[1][2] These characteristics make them excellent candidates for a variety of applications, including targeted drug delivery, magnetic resonance imaging (MRI) contrast enhancement, and cancer therapy via magnetic hyperthermia.[3][4][5] The synthesis method plays a crucial role in determining the size, shape, crystallinity, and magnetic properties of the nanoparticles, which in turn affects their performance in biomedical applications.[6][7]
Common synthesis methods include co-precipitation, thermal decomposition, and hydrothermal synthesis.[4][8] The co-precipitation method, which involves the precipitation of iron salts in a basic solution, is widely used due to its simplicity and potential for large-scale production.[8][9] Typically, a mixture of ferrous (Fe²⁺) and ferric (Fe³⁺) salts is used.[7]
This document provides detailed application notes and a proposed experimental protocol for the synthesis of iron oxide nanoparticles using ferrous gluconate as the primary iron precursor. Ferrous gluconate is a widely used iron supplement, suggesting its potential as a biocompatible and safe starting material for nanoparticle synthesis. The proposed method is based on the principles of chemical co-precipitation of a ferrous salt followed by controlled oxidation to form iron oxide nanoparticles.[7]
Proposed Protocol: Synthesis of Iron Oxide Nanoparticles
This protocol describes a method for synthesizing iron oxide nanoparticles from ferrous gluconate via co-precipitation and controlled oxidation.
1.1 Materials and Equipment:
-
Ferrous Gluconate (C₁₂H₂₂FeO₁₄), anhydrous
-
Sodium Hydroxide (B78521) (NaOH) or Ammonium Hydroxide (NH₄OH, 25%)
-
Deionized (DI) water, deoxygenated
-
Magnetic stirrer with heating plate
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer
-
Nitrogen (N₂) or Argon (Ar) gas inlet
-
Air pump or source of clean, dry air
-
Permanent magnet (e.g., Neodymium magnet)
-
Centrifuge
-
Ultrasonic bath
-
Drying oven
1.2 Synthesis Procedure:
-
Preparation of Precursor Solution: Dissolve 4.48 g of ferrous gluconate (10 mmol) in 100 mL of deoxygenated DI water in a three-neck round-bottom flask. Stir the solution at 300 RPM under a nitrogen atmosphere to prevent premature oxidation.
-
Heating: Gently heat the solution to 80°C while maintaining the inert atmosphere.
-
Precipitation: Once the temperature is stable, rapidly inject 20 mL of 1.0 M NaOH solution into the flask. A dark green precipitate of ferrous hydroxide (Fe(OH)₂) should form immediately.
-
Controlled Oxidation: Switch the gas inlet from nitrogen to a controlled flow of air (e.g., 50-100 mL/min). The color of the suspension will gradually change from green to a black or dark brown precipitate, indicating the formation of iron oxide nanoparticles.[10] Maintain the reaction at 80°C with vigorous stirring (600 RPM) for 2 hours. The duration and rate of air exposure are critical parameters that influence the final phase (magnetite vs. maghemite) of the iron oxide.
-
Cooling and Washing: After 2 hours, turn off the heat and air supply and allow the flask to cool to room temperature under a nitrogen atmosphere.
-
Place a strong permanent magnet against the side of the flask to collect the black precipitate.
-
Carefully decant and discard the clear supernatant.
-
Purification: Resuspend the nanoparticles in 100 mL of deoxygenated DI water and sonicate for 10 minutes to break up agglomerates.
-
Repeat the magnetic separation and washing steps (Steps 6-8) three times with DI water and twice with ethanol to remove any unreacted precursors and byproducts.[11]
-
Drying: After the final wash, resuspend the nanoparticles in a minimal amount of ethanol and dry them in an oven at 60°C for 12 hours to obtain a fine powder.
Protocols for Nanoparticle Characterization
Thorough characterization is essential to ensure the synthesized nanoparticles have the desired properties for their intended application.[1][12]
2.1 Transmission Electron Microscopy (TEM) for Size and Morphology:
-
Disperse a small amount of the dried nanoparticle powder in ethanol (approx. 0.1 mg/mL) and sonicate for 15 minutes.
-
Place a single drop of the dispersion onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely at room temperature.
-
Image the grid using a TEM to determine the size, shape, and morphology of the nanoparticles.
2.2 Dynamic Light Scattering (DLS) for Hydrodynamic Size and Zeta Potential:
-
Prepare a dilute suspension of the nanoparticles in DI water (approx. 0.1 mg/mL).
-
Sonicate for 10 minutes to ensure a good dispersion.
-
Transfer the suspension to a cuvette and measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
To measure the zeta potential, use the same suspension in a specific zeta potential cell to determine the surface charge and colloidal stability.
2.3 X-Ray Diffraction (XRD) for Crystalline Structure:
-
Place the dried nanoparticle powder on a sample holder.
-
Run the XRD analysis over a 2θ range of 20° to 80°.
-
Compare the resulting diffraction pattern with standard patterns for magnetite (JCPDS card no. 19-0629) and maghemite (JCPDS card no. 39-1346) to identify the crystalline phase. The average crystallite size can be estimated using the Scherrer equation.
2.4 Vibrating Sample Magnetometry (VSM) for Magnetic Properties:
-
Place a known mass of the dried nanoparticle powder into a sample holder.
-
Measure the magnetic hysteresis loop at room temperature.
-
From the loop, determine the saturation magnetization (Ms), coercivity (Hc), and remanence (Mr) to confirm superparamagnetic behavior (low coercivity and remanence).[12][13]
2.5 Fourier-Transform Infrared Spectroscopy (FTIR) for Surface Characterization:
-
Mix a small amount of the nanoparticle powder with potassium bromide (KBr) and press it into a pellet.
-
Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
The characteristic Fe-O bond vibration is typically observed in the range of 500-600 cm⁻¹, confirming the formation of iron oxide.[13]
Application Protocols
3.1 Protocol for Drug Loading and Release Study (using Doxorubicin as a model drug):
3.1.1 Drug Loading:
-
Disperse 10 mg of the synthesized iron oxide nanoparticles in 10 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Add 2 mg of Doxorubicin (DOX) to the nanoparticle suspension.
-
Stir the mixture at room temperature for 24 hours in the dark.
-
Separate the DOX-loaded nanoparticles from the solution using a strong magnet.
-
Collect the supernatant and measure the concentration of free DOX using a UV-Vis spectrophotometer at 480 nm.
-
Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
3.1.2 In Vitro Drug Release:
-
Suspend 5 mg of DOX-loaded nanoparticles in 5 mL of PBS in a dialysis bag (MWCO 10 kDa).
-
Place the dialysis bag in 50 mL of release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Keep the setup at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
-
Measure the concentration of released DOX in the withdrawn samples using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug release versus time.
3.2 Protocol for MRI Contrast Agent Evaluation (Relaxivity Measurement):
-
Prepare a series of nanoparticle suspensions in 1% agarose (B213101) gel with varying iron concentrations (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.8 mM Fe). The iron concentration can be determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Place the samples in a phantom holder.
-
Perform T1-weighted and T2-weighted MRI scans using a clinical or preclinical MRI scanner.[14]
-
Measure the longitudinal (T1) and transverse (T2) relaxation times for each sample.
-
Calculate the relaxation rates R1 (1/T1) and R2 (1/T2).
-
Plot R1 and R2 versus the iron concentration (mM).
-
The slopes of the resulting linear plots give the longitudinal relaxivity (r1) and transverse relaxivity (r2) in units of mM⁻¹s⁻¹.[15][16] The r2/r1 ratio is a key parameter for evaluating the efficacy as a T2 contrast agent.[16]
Data Presentation
Table 1: Expected Physicochemical and Magnetic Properties
| Parameter | Expected Value/Range | Characterization Method |
| Core Diameter | 10 - 30 nm | TEM |
| Hydrodynamic Diameter | 50 - 150 nm | DLS |
| Polydispersity Index (PDI) | < 0.3 | DLS |
| Zeta Potential | -20 to +20 mV (uncoated, pH 7) | DLS |
| Crystalline Phase | Magnetite (Fe₃O₄) / Maghemite (γ-Fe₂O₃) | XRD |
| Saturation Magnetization (Ms) | 40 - 70 emu/g | VSM |
| Coercivity (Hc) | < 10 Oe | VSM |
Table 2: Representative Drug Loading and MRI Relaxivity Data
| Application Parameter | Representative Value | Method |
| Drug Loading Capacity (DOX) | 5 - 15% (w/w) | UV-Vis Spectroscopy |
| Encapsulation Efficiency (DOX) | 60 - 90% | UV-Vis Spectroscopy |
| Longitudinal Relaxivity (r1) | 5 - 15 mM⁻¹s⁻¹ | MRI |
| Transverse Relaxivity (r2) | 50 - 150 mM⁻¹s⁻¹ | MRI |
| r2/r1 Ratio | > 5 | MRI |
Visualizations
Caption: Workflow for the synthesis and characterization of IONPs.
Caption: Influence of synthesis parameters on final nanoparticle properties.
Caption: Hypothetical pathway for apoptosis induced by DOX-loaded IONPs.
References
- 1. researchgate.net [researchgate.net]
- 2. Bare Iron Oxide Nanoparticles as Drug Delivery Carrier for the Short Cationic Peptide Lasioglossin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iron Oxide Nanoparticles: Diagnostic, Therapeutic and Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnetic resonance imaging contrast of iron oxide nanoparticles developed for hyperthermia is dominated by iron content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Green Synthesis of Magnetic Nanoparticles of Iron Oxide Using Aqueous Extracts of Lemon Peel Waste and Its Application in Anti-Corrosive Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unravelling the growth mechanism of the co-precipitation of iron oxide nanoparticles with the aid of synchrotron X-Ray diffraction in solution - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, characterization, and applications of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Magnetic Characterization of Iron Oxide Nanoparticles for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Iron Oxide Nanoparticles for Bio-Medical and Neuromorphic Computing Applications | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 14. Effect of coating thickness of iron oxide nanoparticles on their relaxivity in the MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Ferrous Gluconate in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous gluconate, an iron (II) salt of gluconic acid, is emerging as a versatile component in the fabrication of tissue engineering scaffolds. Its biocompatibility, ability to crosslink various biopolymers, and the biological significance of iron ions make it a valuable tool for developing scaffolds that promote tissue regeneration. These application notes provide a comprehensive overview of the role of ferrous gluconate in tissue engineering, detailing its effects on scaffold properties and cellular behavior. The accompanying protocols offer standardized methods for the fabrication and analysis of ferrous gluconate-containing scaffolds.
Role of Ferrous Gluconate in Scaffold Fabrication and Properties
Ferrous gluconate primarily serves as a crosslinking agent for various natural polymers used in tissue engineering, including alginate, collagen, and gelatin. The ferrous ions (Fe²⁺) form ionic bonds with the polymer chains, leading to the formation of a hydrogel network. This crosslinking process significantly influences the mechanical and biological properties of the scaffolds.
Mechanical Properties
The incorporation of ferrous gluconate as a crosslinker generally enhances the mechanical integrity of hydrogel scaffolds. The density of crosslinks, which can be controlled by the concentration of ferrous gluconate, directly correlates with the stiffness and compressive strength of the scaffold.
Data Presentation: Mechanical Properties of Ferrous Gluconate-Crosslinked Scaffolds
While specific quantitative data for ferrous gluconate as a crosslinker is limited in publicly available literature, the following table summarizes the expected trends and includes illustrative data from studies using iron ions (Fe²⁺/Fe³⁺) as crosslinking agents for common biopolymers.
| Scaffold Material | Ferrous Gluconate Concentration | Compressive Modulus (kPa) | Tensile Strength (MPa) | Key Observations |
| Sodium Alginate | 0.1 M (ferrous ions) | ~3.5 times higher than Ca²⁺ crosslinked | Not typically reported for hydrogels | Trivalent cations (like Fe³⁺, which Fe²⁺ can oxidize to) generally result in stronger hydrogels than divalent cations.[1][2] |
| Type II Collagen | Ferrous/Ferric Ions | Significantly enhanced | Not specified | Crosslinking with iron ions enhances mechanical strength and resistance to degradation.[3] |
| Gelatin | Not Specified | Increases with crosslinker concentration | Increases with crosslinker concentration | The addition of crosslinkers generally increases the Young's modulus and maximum stress of gelatin hydrogels.[4][5][6] |
Note: The data presented are illustrative and may vary depending on the specific experimental conditions, such as polymer concentration, crosslinking time, and measurement technique. Further empirical studies are needed to establish a precise dose-response curve for ferrous gluconate.
Biological Properties
Beyond its structural role, ferrous gluconate imparts several beneficial biological properties to tissue engineering scaffolds:
-
Biocompatibility: Ferrous gluconate is generally considered biocompatible, and the released iron ions can be utilized by cells.[7]
-
Antibacterial Activity: Iron-containing hydrogels have demonstrated antibacterial properties, which can be advantageous in wound healing applications to prevent infection.[7]
-
Controlled Release: The hydrogel matrix can serve as a reservoir for the sustained release of ferrous ions and other encapsulated therapeutic agents.
Influence of Ferrous Gluconate on Cellular Behavior
The presence of ferrous gluconate in tissue engineering scaffolds can modulate various cellular processes crucial for tissue regeneration, including proliferation, differentiation, and angiogenesis.
Cell Viability and Proliferation
Ferrous gluconate-crosslinked scaffolds generally exhibit good cytocompatibility, supporting cell attachment and proliferation. However, high concentrations of iron can be cytotoxic. Therefore, optimizing the concentration of ferrous gluconate is critical.
Data Presentation: Cellular Response to Ferrous Gluconate in Scaffolds
| Cell Type | Scaffold Material | Ferrous Gluconate Concentration | Proliferation Assay | Key Findings |
| Human Skin Fibroblasts (HSF) | Sodium Alginate | Not specified | Not specified | The hydrogel displayed no toxic risk to HSF cells.[7] |
| Mesenchymal Stem Cells (MSCs) | General | 0-50 µmol/L (iron) | ECM Mineralization | Iron dose-dependently attenuated extracellular matrix mineralization.[8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Collagen | Not specified (VEGF immobilized) | Cell Proliferation | Immobilized VEGF on collagen scaffolds promoted EC penetration and proliferation.[9] |
Note: Quantitative data on the dose-dependent effect of ferrous gluconate on cell proliferation within scaffolds is an area requiring further investigation.
Osteogenic and Chondrogenic Differentiation
Iron is an essential cofactor for enzymes involved in collagen synthesis, a key process in both bone and cartilage formation. The controlled release of ferrous ions from scaffolds can influence the differentiation of mesenchymal stem cells (MSCs) into osteoblasts or chondrocytes.
-
Osteogenesis: While iron is necessary for osteoblast function, iron overload has been shown to inhibit osteogenic differentiation by downregulating key transcription factors like Runx2.[8][10] Therefore, the concentration of ferrous gluconate must be carefully optimized to support, rather than hinder, bone formation.
-
Chondrogenesis: Ferrous/ferric ion-crosslinked collagen hydrogels have been shown to promote chondrogenic differentiation.[3] The expression of key chondrogenic markers such as SOX9 and Collagen Type II (COL2A1) can be upregulated in the presence of iron-releasing scaffolds.
Angiogenesis
Angiogenesis, the formation of new blood vessels, is critical for the survival and integration of engineered tissues. Iron plays a role in angiogenesis through its involvement in the hypoxia-inducible factor-1α (HIF-1α) pathway, which upregulates the expression of vascular endothelial growth factor (VEGF). The sustained release of ferrous ions can potentially stimulate angiogenesis within the scaffold.
Signaling Pathways
The following diagrams illustrate the potential signaling pathways influenced by ferrous gluconate in tissue engineering scaffolds.
Diagram 1: Ferrous Gluconate in Osteogenic and Chondrogenic Differentiation
Caption: Ferrous gluconate's influence on MSC differentiation pathways.
Diagram 2: Ferrous Gluconate in Angiogenesis
Caption: Role of ferrous gluconate in promoting angiogenesis via HIF-1α.
Experimental Protocols
The following protocols provide a framework for the fabrication and analysis of ferrous gluconate-crosslinked scaffolds.
Protocol for Fabrication of Ferrous Gluconate-Crosslinked Sodium Alginate Hydrogel Beads
Materials:
-
Sodium alginate powder
-
Ferrous gluconate
-
Calcium chloride (CaCl₂)
-
Deionized water
-
24-well plate
Equipment:
-
Magnetic stirrer
-
Syringe with a 22-gauge needle
-
Spatula
-
Weighing balance
Procedure:
-
Prepare Sodium Alginate Solution: Dissolve sodium alginate powder in deionized water to achieve a final concentration of 2% (w/v). Stir the solution on a magnetic stirrer until the powder is completely dissolved.
-
Prepare Crosslinking Solution: Prepare a 0.1 M ferrous gluconate and 0.1 M calcium chloride solution in deionized water.
-
Fabricate Hydrogel Beads:
-
Draw the 2% sodium alginate solution into a syringe fitted with a 22-gauge needle.
-
Extrude the alginate solution dropwise into the crosslinking solution from a height of approximately 10 cm.
-
Allow the beads to crosslink for 30 minutes at room temperature.
-
-
Wash the Beads: Gently remove the crosslinking solution and wash the hydrogel beads three times with deionized water to remove any unreacted ions.
-
Sterilization: Sterilize the hydrogel beads using a suitable method, such as UV irradiation or by preparing the solutions under aseptic conditions.
Diagram 3: Workflow for Ferrous Gluconate-Alginate Hydrogel Fabrication
References
- 1. scienceopen.com [scienceopen.com]
- 2. Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Material properties in unconfined compression of gelatin hydrogel for skin tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. Ferrous gluconate-loaded sodium alginate hydrogel facilitates ferroptosis in Streptococcus hemolyticus and cures Streptococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 10. scielo.br [scielo.br]
Application Notes and Protocols for the Electrochemical Synthesis of Ferrous Gluconate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical synthesis of ferrous gluconate, its applications in treating iron-deficiency anemia, and detailed experimental protocols for its synthesis and analysis.
I. Applications of Ferrous Gluconate
Ferrous gluconate is a widely used iron supplement for the prevention and treatment of iron-deficiency anemia.[1] Its applications stem from its high bioavailability and good tolerability compared to other iron salts.[1][2]
1. Treatment of Iron-Deficiency Anemia:
Iron is an essential mineral for the production of hemoglobin, the protein in red blood cells that transports oxygen throughout the body.[1][3][4] Iron deficiency can lead to anemia, characterized by fatigue, weakness, and shortness of breath.[1] Ferrous gluconate replenishes the body's iron stores, allowing for the synthesis of hemoglobin and the alleviation of anemic symptoms.[1][5] The ferrous (Fe²⁺) form of iron in ferrous gluconate is more readily absorbed by the body than the ferric (Fe³⁺) form.[1][5]
2. Iron Supplementation in High-Risk Populations:
Certain populations are at a higher risk of iron deficiency and may benefit from ferrous gluconate supplementation. These include:
-
Pregnant women: To support increased blood volume and fetal development.[1]
-
Individuals with chronic blood loss: Such as those with gastrointestinal bleeding.[1]
-
Individuals with dietary deficiencies: Including vegetarians and vegans.
-
Patients with chronic diseases: Certain conditions like chronic kidney disease can impair iron absorption.
3. Nutritional Fortification:
Ferrous gluconate is used to fortify foods and beverages to increase their iron content and help prevent iron deficiency on a broader scale.[2]
II. Electrochemical Synthesis of Ferrous Gluconate
The electrochemical method provides a clean and efficient route for the synthesis of ferrous gluconate. The overall process involves the electrochemical oxidation of glucose to gluconic acid at the anode and the subsequent reaction of gluconic acid with ferrous ions, which can be introduced as ferrous sulfate (B86663) in the catholyte of a divided electrochemical cell.[6]
Reaction Principle:
-
Anode Reaction (Oxidation): Glucose is oxidized to gluconic acid. C₆H₁₂O₆ + H₂O → C₆H₁₂O₇ + 2H⁺ + 2e⁻
-
Cathode Reaction (Reduction): Protons are reduced to hydrogen gas. 2H⁺ + 2e⁻ → H₂
-
Overall Reaction in Solution: The newly formed gluconic acid reacts with ferrous ions. 2C₆H₁₂O₇ + FeSO₄ → Fe(C₆H₁₁O₇)₂ + H₂SO₄
Quantitative Data for Electrochemical Synthesis
The following table summarizes the key parameters for the electrochemical synthesis of ferrous gluconate, compiled from various sources. It is important to note that optimal conditions may require further empirical determination.
| Parameter | Value/Range | Source(s) |
| Cell Type | Divided Electrolytic Cell | [6] |
| Anode Material | Graphite (B72142), Platinum, Gold | Inferred |
| Cathode Material | Stainless Steel, Iron | Inferred |
| Membrane | Cation or Anion Exchange Membrane | Inferred |
| Anolyte Composition | Aqueous solution of Glucose | [6] |
| Catholyte Composition | Aqueous solution of Ferrous Sulfate | [6] |
| Voltage | 2 - 3 V | [6] |
| Current Density | Optimization Required | N/A |
| Temperature | Ambient or slightly elevated | Inferred |
| Reaction Time | Optimization Required | [6] |
| pH | Weakly acidic (around 4.0-5.0) | Inferred |
| Theoretical Yield | High | [6] |
| Purity of Final Product | >98% achievable with optimization | [6] |
III. Experimental Protocols
Electrochemical Synthesis of Ferrous Gluconate
This protocol describes a general procedure for the electrochemical synthesis of ferrous gluconate in a laboratory setting using a divided electrochemical cell.
Materials:
-
D-Glucose
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (for pH adjustment)
-
Deionized water
-
Divided electrochemical cell with an ion-exchange membrane
-
Anode (e.g., graphite plate)
-
Cathode (e.g., stainless steel plate)
-
DC power supply
-
Magnetic stirrer and stir bar
-
pH meter
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of Anolyte: Prepare an aqueous solution of D-glucose (e.g., 10-20% w/v).
-
Preparation of Catholyte: Prepare a saturated aqueous solution of ferrous sulfate. Add a few drops of sulfuric acid to maintain a weakly acidic pH and prevent the oxidation of ferrous ions.
-
Assembly of the Electrolytic Cell:
-
Assemble the divided cell, ensuring the ion-exchange membrane separates the anodic and cathodic compartments.
-
Place the anode in the anodic compartment and the cathode in the cathodic compartment.
-
Fill the anodic compartment with the glucose solution and the cathodic compartment with the ferrous sulfate solution.
-
-
Electrolysis:
-
Connect the electrodes to the DC power supply (anode to the positive terminal, cathode to the negative terminal).
-
Apply a constant voltage in the range of 2-3 V.[6]
-
Gently stir the anolyte and catholyte throughout the electrolysis.
-
Monitor the reaction progress. The reaction time will need to be optimized based on the specific setup and desired conversion.
-
-
Product Isolation and Purification:
-
After electrolysis, combine the anolyte and catholyte.
-
Concentrate the solution by gentle heating under reduced pressure to induce crystallization.
-
Cool the concentrated solution to allow for the crystallization of ferrous gluconate.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water and then with ethanol.
-
Dry the crystals in a vacuum oven at a low temperature.
-
Characterization and Quality Control of Ferrous Gluconate
The following are standard methods for the analysis and quality control of the synthesized ferrous gluconate.
a) Assay for Ferrous Gluconate Content:
This titration method determines the percentage of ferrous gluconate in the sample.
Procedure:
-
Accurately weigh about 1.5 g of the dried ferrous gluconate sample.
-
Dissolve it in a mixture of 75 mL of water and 15 mL of dilute sulfuric acid in a 300-mL Erlenmeyer flask.
-
Add 250 mg of zinc dust, close the flask with a stopper, and let it stand at room temperature for 20 minutes.
-
Filter the solution through a Gooch crucible.
-
Wash the crucible and its contents with 10 mL of dilute sulfuric acid, followed by 10 mL of water.
-
Add orthophenanthroline indicator to the filtrate and immediately titrate with 0.1 N ceric sulfate.[7]
b) Limit of Ferric Iron:
This method determines the amount of ferric iron impurity.
Procedure:
-
Accurately weigh about 5 g of the sample and dissolve it in a mixture of 100 mL of water and 10 mL of hydrochloric acid in a glass-stoppered flask.
-
Add 3 g of potassium iodide, shake well, and let it stand in the dark for 5 minutes.
-
Titrate the liberated iodine with 0.1 N sodium thiosulfate, using starch solution as an indicator towards the end of the titration.[7]
c) High-Performance Liquid Chromatography (HPLC) for Purity Analysis:
HPLC can be used to assess the purity of the synthesized ferrous gluconate and to detect any unreacted glucose or other organic impurities.[8][9]
-
Column: A suitable C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is often used.[8]
-
Detector: UV detector set at an appropriate wavelength (e.g., 205 nm).[8]
IV. Visualizations
Experimental Workflow
Caption: Workflow for the electrochemical synthesis and analysis of ferrous gluconate.
Iron Absorption and Transport Pathway
Caption: Pathway of iron absorption and transport from oral ferrous gluconate.
References
- 1. What is Ferrous Gluconate used for? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Ferrous Gluconate | C12H22FeO14 | CID 23616740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iron Supplementation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ferrous Gluconate? [synapse.patsnap.com]
- 6. ruipugroup.com [ruipugroup.com]
- 7. fao.org [fao.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Ferrous Gluconate as a Reducing Agent in Chemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ferrous gluconate, an iron (II) salt of gluconic acid, is widely recognized as an iron supplement. However, its utility extends into the realm of chemical synthesis, where it serves as a mild and effective reducing agent. The ferrous ion (Fe²⁺) is the active component, readily donating an electron to become the more stable ferric ion (Fe³⁺). This property makes ferrous gluconate a valuable tool in various reductive chemical processes, particularly in applications where green chemistry principles are a priority.
This document provides detailed application notes and protocols for the use of ferrous gluconate as a reducing agent in two key areas: environmental remediation through reductive dechlorination and as an ecological alternative in textile dyeing.
Environmental Remediation: In Situ Chemical Reduction (ISCR) of Halogenated Hydrocarbons
Ferrous gluconate is a key component in some formulations for the in situ chemical reduction (ISCR) of chlorinated organic contaminants in groundwater, such as chlorinated ethenes and ethanes. The ferrous iron (Fe²⁺) in ferrous gluconate acts as an electron donor, leading to the abiotic degradation of these pollutants.
Signaling Pathway and Logical Relationship
The process involves the donation of an electron from the ferrous iron to the chlorinated hydrocarbon, leading to its dechlorination. This can be part of a broader enhanced reductive dechlorination (ERD) process where a carbon source is also added to stimulate microbial activity, creating an overall reducing environment.
Caption: Logical workflow of in situ chemical reduction using ferrous gluconate.
Experimental Protocol: Bench-Scale Reductive Dechlorination Study
This protocol outlines a laboratory-scale experiment to evaluate the effectiveness of ferrous gluconate for the reductive dechlorination of tetrachloroethene (PCE) in a groundwater sample.
Materials:
-
Ferrous gluconate solution (e.g., Chemical Reducing Solution - CRS™, typically 8-15% ferrous gluconate in water)
-
Groundwater sample contaminated with tetrachloroethene (PCE)
-
Anaerobic vials (e.g., 60 mL sterile vials)
-
Nitrogen gas source
-
Gas chromatograph (GC) with an appropriate detector (e.g., ECD or FID) for chloroethene analysis
-
Syringes and needles for sampling
-
pH meter
-
Spectrophotometer and reagents for iron analysis (e.g., 1,10-phenanthroline (B135089) method)
Procedure:
-
Preparation of Test Vials:
-
In an anaerobic glove box or under a stream of nitrogen, dispense 47 mL of the chloroethene-contaminated groundwater into each anaerobic vial.
-
Prepare a control group with no ferrous gluconate addition.
-
For the treatment group, add a calculated volume of the ferrous gluconate solution to achieve the desired final concentration of ferrous iron (e.g., 28 mg/L).
-
Seal the vials with crimp caps.
-
-
Incubation:
-
Incubate the vials in the dark at a temperature representative of the groundwater environment (e.g., 15-20 °C).
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., day 0, 7, 14, 28, 49, 84), sacrifice a set of vials from both the control and treatment groups for analysis.
-
Analyze the headspace or aqueous phase for concentrations of PCE, trichloroethene (TCE), cis-dichloroethene (cis-DCE), vinyl chloride (VC), ethene, and ethane (B1197151) using gas chromatography.
-
Measure the pH of the solution.
-
Determine the concentrations of total iron, soluble iron, and ferrous iron using the 1,10-phenanthroline method.[1]
-
Data Presentation
Table 1: Reductive Dechlorination of Tetrachloroethene with Ferrous Iron Supplementation
| Time (days) | PCE (mg/L) | TCE (mg/L) | cis-DCE (mg/L) | VC (mg/L) | Ethene/Ethane (mg/L) |
| Without Ferrous Iron | |||||
| 0 | 1.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 49 | >0.5 | >0.5 | >0.5 | >0.5 | <0.1 |
| 84 | <0.1 | <0.1 | <0.1 | <0.1 | >0.9 |
| With 28 mg/L Ferrous Iron | |||||
| 0 | 1.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 49 | <0.1 | <0.1 | <0.1 | <0.1 | >0.9 |
| 84 | <0.1 | <0.1 | <0.1 | <0.1 | >0.9 |
Data adapted from a study on ferrous iron supplementation, which demonstrated a significant enhancement in the rate of dechlorination.[1]
Textile Industry: Environmentally Friendly Indigo (B80030) Dyeing
In the textile industry, the reduction of indigo dye to its soluble leuco form is a crucial step for dyeing fabrics like denim. Traditionally, this is achieved using sodium dithionite, a reducing agent with significant environmental drawbacks. Ferrous gluconate has emerged as a promising, ecologically friendly alternative.[2][3][4]
Experimental Workflow
The process involves the reduction of indigo in an alkaline solution using ferrous gluconate, followed by the dyeing of the fabric and subsequent oxidation to fix the color.
Caption: Workflow for indigo dyeing using ferrous gluconate as a reducing agent.
Experimental Protocol: Laboratory-Scale Indigo Dyeing
This protocol describes a laboratory procedure for dyeing a cotton fabric sample with indigo using ferrous gluconate as the reducing agent.
Materials:
-
Indigo dye powder
-
Ferrous gluconate
-
Sodium hydroxide (B78521) (NaOH) or another suitable alkali
-
Cotton fabric sample (pre-washed)
-
Beakers or dyeing vessel
-
Heating and stirring apparatus
-
pH meter
-
Redox potential meter (optional)
-
Spectrophotometer or colorimeter for color strength analysis
Procedure:
-
Dye Bath Preparation:
-
Prepare an alkaline solution in the dyeing vessel by dissolving a specific amount of sodium hydroxide in deionized water to achieve the desired pH (e.g., pH 11-12).
-
Add the indigo dye powder to the alkaline solution and stir until dispersed.
-
-
Indigo Reduction:
-
Add the ferrous gluconate to the dye bath. The concentration of ferrous gluconate should be optimized based on the indigo concentration.
-
Heat the dye bath to the desired reduction temperature (e.g., 50-70 °C) while stirring continuously.
-
Monitor the reduction process by observing the color change of the dye bath from blue to a yellowish-green leuco-indigo solution. The redox potential can also be monitored, with a target of around -700 to -900 mV.
-
-
Dyeing:
-
Immerse the pre-wetted cotton fabric sample into the leuco-indigo dye bath.
-
Keep the fabric submerged and gently agitate for a specific duration (e.g., 5-15 minutes).
-
-
Oxidation and Finishing:
-
Remove the fabric from the dye bath and expose it to the air. The color will change from yellowish-green back to blue as the leuco-indigo is oxidized.
-
Allow the fabric to fully oxidize for a few minutes.
-
Rinse the dyed fabric thoroughly with water to remove any unfixed dye.
-
Allow the fabric to dry.
-
-
Analysis:
-
Measure the color strength (K/S values) of the dyed fabric using a spectrophotometer or colorimeter to evaluate the dyeing efficiency.
-
Data Presentation
Table 2: Optimization of Indigo Dyeing with Ferrous Gluconate
| Parameter | Investigated Range | Optimal Condition (Example) | Effect on Dyeing Quality |
| Alkalinity (pH) | 10 - 13 | 11.5 | Affects the solubility of leuco-indigo and the rate of reduction. |
| Reduction Temperature (°C) | 40 - 80 | 60 | Influences the rate of the reduction reaction; higher temperatures can increase the rate. |
| Ferrous Gluconate Conc. (g/L) | 5 - 20 | 15 | A sufficient concentration is required for complete reduction of the indigo dye. |
This table is a representation of the parameters that would be optimized in a full factorial experiment to achieve the best dyeing results. The optimal conditions are illustrative and would need to be determined experimentally.[2][3][4]
Conclusion
Ferrous gluconate presents itself as a versatile and environmentally conscious reducing agent for specific applications in chemical synthesis. Its use in environmental remediation offers a method for the in situ degradation of persistent organic pollutants. In the textile industry, it provides a greener alternative to traditional reducing agents for indigo dyeing, reducing the environmental impact of the process. The protocols provided herein serve as a foundation for researchers and scientists to explore and optimize the use of ferrous gluconate in their specific applications. Further research may uncover additional synthetic pathways where this mild reducing agent can be effectively employed.
References
- 1. Effects of ferrous iron supplementation on reductive dechlorination of tetrachloroethene and on methanogenic microbial community - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An environmentally friendly indigo dyeing process using iron (II) gluconate as a reducing agent | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. AN ENVIRONMENTALLY FRIENDLY INDIGO DYEING PROCESS USING IRON (II) GLUCONATE AS A REDUCING AGENT: Original scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]
Application Notes and Protocols for the Synthesis of Magnetic Nanoparticles Using Ferrous Gluconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnetic nanoparticles (MNPs) have emerged as a versatile platform in biomedical research, particularly in the fields of targeted drug delivery, hyperthermia cancer therapy, and as contrast agents in magnetic resonance imaging (MRI). The synthesis of these nanoparticles with controlled size, morphology, and magnetic properties is crucial for their successful application. Ferrous gluconate, an iron(II) salt of gluconic acid, presents an attractive precursor for the synthesis of iron oxide nanoparticles due to its biocompatibility and water solubility. This document provides detailed application notes and experimental protocols for the synthesis of magnetic nanoparticles using ferrous gluconate, focusing on thermal decomposition and co-precipitation methods.
Synthesis Methods
Two primary methods for the synthesis of magnetic nanoparticles from ferrous gluconate are detailed below: thermal decomposition and a modified co-precipitation technique.
Thermal Decomposition of Ferrous Gluconate
Thermal decomposition of ferrous gluconate dihydrate is a straightforward method to produce crystalline iron oxide nanoparticles. The process involves the controlled heating of the precursor in a specific atmosphere to induce its decomposition into iron oxide. The final phase of the iron oxide (e.g., magnetite - Fe₃O₄, or maghemite - γ-Fe₂O₃) is highly dependent on the decomposition temperature and the composition of the surrounding atmosphere.[1]
Experimental Protocol: Thermal Decomposition
Materials:
-
This compound (Fe[C₆H₁₁(O₇)]₂·2H₂O)
-
High-temperature tube furnace
-
Ceramic boat
-
Controlled atmosphere setup (e.g., with nitrogen and air/water vapor flow)
Procedure:
-
Place a known quantity of this compound powder into a ceramic boat.
-
Position the ceramic boat in the center of the tube furnace.
-
Purge the furnace tube with an inert gas (e.g., nitrogen) to remove oxygen.
-
Heat the furnace to the desired decomposition temperature. The dehydration of this compound is complete around 230°C. The oxidative decomposition of the complex occurs at temperatures between 280°C and 460°C.[1] To obtain the magnetic γ-Fe₂O₃ phase, a dynamic air atmosphere containing water vapor is recommended.[1]
-
Maintain the temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition.
-
Cool the furnace to room temperature under an inert atmosphere to prevent oxidation.
-
The resulting powder consists of iron oxide nanoparticles.
Workflow for Thermal Decomposition of Ferrous Gluconate
Co-precipitation using Ferrous Gluconate
The co-precipitation method is a widely used, simple, and scalable technique for synthesizing iron oxide nanoparticles.[2][3] While traditionally employing a mixture of ferrous and ferric salts (typically chlorides or sulfates) in a 1:2 molar ratio, ferrous gluconate can be used as the ferrous iron source. To achieve the necessary Fe²⁺/Fe³⁺ ratio for magnetite (Fe₃O₄) formation, an oxidizing agent or a separate ferric salt can be introduced. An alternative approach involves the partial oxidation of the ferrous gluconate in solution before precipitation.
Experimental Protocol: Modified Co-precipitation
Materials:
-
This compound (Fe[C₆H₁₁(O₇)]₂·2H₂O)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH) solution (25% v/v)
-
Deionized water
-
Nitrogen gas
-
Magnetic stirrer with heating plate
-
Permanent magnet
Procedure:
-
Prepare a 1 M aqueous solution of ferrous gluconate and a 2 M aqueous solution of ferric chloride.
-
In a three-necked flask, mix the ferrous gluconate and ferric chloride solutions to achieve a Fe²⁺:Fe³⁺ molar ratio of 1:2.
-
Heat the mixture to 80°C with vigorous stirring under a nitrogen atmosphere to prevent oxidation.
-
Rapidly add the ammonium hydroxide or sodium hydroxide solution dropwise until the pH of the solution reaches 10-11. A black precipitate of magnetite (Fe₃O₄) will form immediately.[4]
-
Continue stirring for 1-2 hours while maintaining the temperature and nitrogen atmosphere.
-
Remove the heat source and allow the solution to cool to room temperature.
-
Separate the black precipitate from the supernatant using a permanent magnet and decant the liquid.
-
Wash the nanoparticles several times with deionized water until the pH of the supernatant is neutral.
-
Finally, wash the nanoparticles with ethanol (B145695) or acetone (B3395972) and dry them in a vacuum oven at 60°C.
Workflow for Co-precipitation Synthesis
Characterization of Magnetic Nanoparticles
A thorough characterization of the synthesized nanoparticles is essential to ensure their suitability for specific applications. Key parameters include particle size, size distribution, crystal structure, magnetic properties, and surface charge.
Experimental Protocols: Characterization
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
-
X-ray Diffraction (XRD): To identify the crystalline phase of the iron oxide (e.g., magnetite, maghemite) and to estimate the crystallite size using the Scherrer equation.
-
Vibrating Sample Magnetometer (VSM) or Superconducting Quantum Interference Device (SQUID): To measure the magnetic properties, including saturation magnetization (Ms), coercivity (Hc), and remanence (Mr), by generating a magnetic hysteresis loop.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which is a crucial indicator of their stability in suspension. Nanoparticles with zeta potentials more positive than +30 mV or more negative than -30 mV are generally considered stable.[5]
Data Presentation
The following tables summarize typical quantitative data for magnetic nanoparticles synthesized from iron precursors. It is important to note that the specific values can vary depending on the precise synthesis conditions.
Table 1: Physicochemical Properties of Magnetic Nanoparticles
| Property | Thermal Decomposition (γ-Fe₂O₃) | Co-precipitation (Fe₃O₄) |
| Particle Size (TEM) | 10 - 50 nm | 5 - 20 nm |
| Crystallite Size (XRD) | 9 - 30 nm[5] | 8 - 15 nm |
| Zeta Potential | -20 to +20 mV (uncoated) | -30 to +30 mV (uncoated)[5] |
| Polydispersity Index (PDI) | < 0.3 | < 0.2 |
Table 2: Magnetic Properties of Nanoparticles
| Magnetic Property | Thermal Decomposition (γ-Fe₂O₃) | Co-precipitation (Fe₃O₄) |
| Saturation Magnetization (Ms) | 30 - 70 emu/g | 40 - 80 emu/g[6] |
| Coercivity (Hc) | < 100 Oe | < 50 Oe |
| Remanence (Mr) | Low | Low |
| Magnetic Behavior | Superparamagnetic/Ferrimagnetic | Superparamagnetic |
Applications in Drug Development
Magnetic nanoparticles synthesized from ferrous gluconate are promising candidates for various applications in drug development due to their biocompatibility.
Targeted Drug Delivery: The superparamagnetic nature of these nanoparticles allows for their guidance to a specific target site in the body using an external magnetic field.[7] This enhances the local concentration of the drug, thereby increasing its efficacy and reducing systemic side effects. The surface of the nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to further improve specificity.
Drug Loading and Release: Drugs can be loaded onto the magnetic nanoparticles through various mechanisms, including adsorption, covalent bonding, or encapsulation within a polymer coating. The drug release can be triggered by changes in the physiological environment (e.g., pH) or by an external stimulus like an alternating magnetic field, which can induce localized heating (hyperthermia). The drug loading capacity and release kinetics are critical parameters that need to be optimized for therapeutic efficacy.
Signaling Pathway for Magnetically Targeted Drug Delivery
Conclusion
The use of ferrous gluconate as a precursor offers a biocompatible and straightforward approach to synthesizing magnetic iron oxide nanoparticles. The thermal decomposition and co-precipitation methods described in these notes provide robust protocols for producing nanoparticles with tunable properties suitable for applications in drug delivery and other biomedical fields. Careful control over synthesis parameters and thorough characterization are paramount to achieving the desired nanoparticle characteristics for successful therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis and Characterization of Magnetic Iron Oxide Nanoparticles by Co-Precipitation Method at Different Conditions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Ferrous Gluconate in Specialized Growth Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ferrous gluconate as an iron source for nutrient fortification in specialized growth media for mammalian, microbial, and other cell types. Iron is a critical micronutrient for cellular respiration, proliferation, and metabolism.[1] Ferrous gluconate, an organic iron salt, offers a bioavailable source of ferrous iron (Fe²⁺), the form readily taken up by cells.[2]
Introduction to Ferrous Gluconate in Cell Culture
Iron is an essential trace element in cell culture media, vital for processes such as DNA synthesis and cellular respiration. In biopharmaceutical production, particularly with Chinese Hamster Ovary (CHO) and hybridoma cells, optimizing iron supplementation is crucial for achieving high cell densities and recombinant protein yields. While traditionally supplied as ferric citrate (B86180) or ferrous sulfate (B86663), these forms can have issues with solubility and can contribute to oxidative stress. Ferrous gluconate presents a stable and bioavailable alternative.
Key Advantages of Ferrous Gluconate:
-
High Bioavailability: As a ferrous (Fe²⁺) salt, the iron in ferrous gluconate is in the more readily absorbable form for many cell types, not requiring reduction from the ferric (Fe³⁺) state.[2]
-
Good Solubility: Ferrous gluconate is soluble in water, especially with slight heating, which facilitates its incorporation into liquid media formulations.[3]
-
Reduced Oxidative Stress: While all free iron can contribute to oxidative stress via Fenton reactions, the chelated nature of gluconate may help to mitigate this compared to inorganic iron salts.[1]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data related to iron supplementation in cell culture. Due to the limited availability of public data specifically for ferrous gluconate in specialized growth media, data from studies using other iron sources like ferric citrate and ferrous sulfate are included for comparative purposes.
Table 1: Recommended Iron Concentration Ranges for Mammalian Cell Culture
| Iron Source | Typical Concentration Range (µM) | Optimal Concentration Range for CHO Cells (mM) | Reference |
| Ferric Citrate | 100 - 500 | 0.1 - 0.5 | [4] |
| Ferrous Sulfate | 10 - 200 | Not Specified | |
| Ferrous Gluconate (projected) | 50 - 400 | 0.1 - 0.5 |
Note: The projected range for ferrous gluconate is based on its bioavailability and the optimal ranges identified for other iron sources in CHO cell culture.
Table 2: Impact of Iron Source on CHO Cell Performance (Comparative Data)
| Parameter | Ferric Ammonium Citrate (100 mg/L Fe) | Ferric Citrate (50 mg/L Fe) | Notes | Reference |
| Peak Viable Cell Density (% of max) | ~100% | ~80% | Impurities in iron sources, such as manganese, were found to significantly impact cell growth. | [5] |
| Terminal Galactosylation (%) | 25.6% | 8.0% | The iron source can influence the glycosylation pattern of recombinant proteins. | [5] |
| Monoclonal Antibody Titer | Not Specified | Enhanced by 30-40% with citrate | The presence of a chelator like citrate can significantly boost productivity. | [4] |
Experimental Protocols
Protocol for Preparation of Ferrous Gluconate Stock Solution
Materials:
-
Ferrous gluconate dihydrate (C₁₂H₂₂FeO₁₄·2H₂O, FW: 482.17 g/mol )[3]
-
High-purity, cell culture grade water
-
Sterile filtration unit (0.22 µm filter)
-
Sterile storage bottles (amber or light-blocking)
Procedure:
-
Weighing: Accurately weigh the desired amount of ferrous gluconate powder in a sterile weighing boat. For a 100 mM stock solution, weigh 4.82 g of this compound.
-
Dissolving: In a sterile beaker, add the ferrous gluconate powder to 80 mL of high-purity water. The powder is soluble in water with slight heating.[3] To avoid oxidation, it is recommended to use deaerated water and to carry out the process under a nitrogen blanket if possible.[6]
-
pH Adjustment (Optional but Recommended): The stability of ferrous gluconate solutions is improved by buffering to a pH of 3.5 to 4.5 with a citrate buffer.[7]
-
Volume Adjustment: Once fully dissolved, bring the final volume to 100 mL with high-purity water.
-
Sterilization: Sterile filter the solution using a 0.22 µm filter into a sterile, light-protecting container.
-
Storage: Store the stock solution at 2-8°C, protected from light.[8] Due to the potential for oxidation, it is recommended to prepare fresh stock solutions regularly. The solid powder form is more stable for long-term storage.[8]
Protocol for Supplementing Cell Culture Medium
Materials:
-
Basal cell culture medium (e.g., CHO-SFM, DMEM/F-12)
-
Prepared sterile ferrous gluconate stock solution
-
Sterile pipettes and tubes
Procedure:
-
Thaw and Equilibrate: Thaw the basal medium and the ferrous gluconate stock solution (if frozen) and bring them to the appropriate working temperature (typically 37°C for mammalian cells).
-
Calculate Volume: Determine the volume of the ferrous gluconate stock solution needed to achieve the desired final concentration in the medium. For example, to supplement 1 L of medium to a final concentration of 200 µM using a 100 mM stock solution, you would add 2 mL of the stock solution.
-
Aseptic Addition: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of the ferrous gluconate stock solution to the basal medium.
-
Mix Thoroughly: Gently swirl the medium to ensure homogenous distribution of the supplement.
-
Use Immediately: It is recommended to use the supplemented medium immediately to minimize the risk of iron oxidation and precipitation.
Protocol for Assessing the Cytotoxicity of Ferrous Gluconate
Materials:
-
Cell line of interest (e.g., CHO, Hybridoma)
-
96-well clear-bottom, black-walled plates for fluorescence assays
-
Complete growth medium
-
Ferrous gluconate stock solution
-
Cytotoxicity assay kit (e.g., based on LDH release or a fluorescent viability dye)
-
Plate reader with appropriate filters
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density to achieve 70-80% confluency on the day of the assay.
-
Treatment: Prepare serial dilutions of ferrous gluconate in the complete growth medium. Remove the existing medium from the cells and add the medium containing different concentrations of ferrous gluconate. Include a vehicle control (medium without ferrous gluconate) and a positive control for cytotoxicity (e.g., a known cytotoxic agent or a lysis buffer provided with the assay kit).
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay: Perform the cytotoxicity assay according to the manufacturer's instructions. This may involve adding a reagent that measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells or a dye that selectively enters non-viable cells.
-
Data Analysis: Measure the signal (e.g., fluorescence or absorbance) using a plate reader. Calculate the percentage of cytotoxicity for each concentration of ferrous gluconate relative to the positive control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified pathway of ferrous and ferric iron uptake by a cell.
Caption: Experimental workflow for optimizing ferrous gluconate in cell culture.
References
- 1. 细胞培养中的三价铁和亚铁 [sigmaaldrich.com]
- 2. The effect of iron absorption in ferrous gluconate form from enriched rice flour using an in vitro digestion model and a Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ruipugroup.com [ruipugroup.com]
- 7. ruipugroup.com [ruipugroup.com]
- 8. ruipugroup.com [ruipugroup.com]
Application Note: Investigating the Antioxidant Properties of Ferrous Gluconate Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction Ferrous gluconate (C₁₂H₂₂FeO₁₄) is an organic iron salt widely used as a nutritional supplement to treat iron-deficiency anemia.[1][2][3][4] Beyond its primary role in hemoglobin synthesis, the ferrous ion (Fe²⁺) in ferrous gluconate possesses redox activity, allowing it to participate in reactions that can mitigate oxidative stress.[1][5] This application note provides a detailed overview of the mechanisms behind the antioxidant properties of ferrous gluconate and presents protocols for its evaluation using common in vitro assays.
The antioxidant activity of ferrous gluconate is centered on the ability of the Fe²⁺ ion to donate an electron, thereby neutralizing reactive oxygen species (ROS).[1][5] However, it is crucial to note that free ferrous ions can also participate in the Fenton reaction, which generates highly reactive hydroxyl radicals. Therefore, the formulation and local biological environment are critical in determining whether it acts as an antioxidant or pro-oxidant. The gluconate ligand provides a spatial barrier, reducing the direct contact between Fe²⁺ and oxidizing agents, which slows the oxidation rate compared to inorganic iron salts like ferrous sulfate (B86663).[5]
Mechanisms of Antioxidant Action
Ferrous gluconate can exert antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: The Fe²⁺ ion can directly donate an electron to neutralize free radicals. For instance, it can reduce superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂), converting them into less reactive species.[1] This process involves the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron.[5]
-
Synergistic Effects with Other Antioxidants: Ferrous gluconate is often formulated with antioxidants like ascorbic acid (Vitamin C).[5][6] Vitamin C can regenerate Fe²⁺ from Fe³⁺, enhancing the radical scavenging capacity of the formulation while also being protected from degradation by the iron complex.[6]
-
Activation of Endogenous Antioxidant Pathways: Studies suggest that appropriate levels of Fe²⁺ may activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway.[7] This signaling cascade upregulates the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), providing a secondary, indirect antioxidant effect.[7]
Visualizing the Mechanisms
Caption: Direct antioxidant action of Ferrous Gluconate via electron donation.
Caption: Potential Nrf2-ARE signaling pathway activation by Ferrous Gluconate.
Experimental Protocols for Antioxidant Capacity Assessment
Evaluating the antioxidant properties of ferrous gluconate formulations requires a multi-assay approach to understand their different mechanisms of action. Below are standardized protocols for common chemical assays.
General Experimental Workflow
Caption: General workflow for evaluating the antioxidant capacity of formulations.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8][9] This is a direct measure of the formulation's reducing power.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) for standard curve
-
Microplate reader and 96-well plates
Protocol:
-
Prepare FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[10] Warm this reagent to 37°C before use.[10] The reagent should be prepared fresh.[10]
-
Sample Preparation: Prepare a stock solution of the ferrous gluconate formulation in deionized water. Create a series of dilutions from this stock.
-
Standard Curve: Prepare a ferrous sulfate standard curve (e.g., 0 to 1000 µM).
-
Reaction: Add 20 µL of the sample, standard, or blank (water) to the wells of a 96-well plate.[10] Add 180-200 µL of the FRAP reagent to each well and mix thoroughly.[10][11]
-
Incubation: Incubate the plate at 37°C for 4 to 40 minutes.[10][11] Reaction time should be consistent across all samples.
-
Calculation: Subtract the blank reading from all sample and standard readings. Plot the standard curve and determine the FRAP value of the samples in Fe²⁺ equivalents.
Note: Samples already containing iron will interfere with this assay. A background control for the sample without the FRAP reagent is essential.[11]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of the formulation to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[13][14]
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)
-
Methanol or Ethanol (B145695)
-
Ascorbic acid or Trolox for standard/positive control
-
Microplate reader and 96-well plates
Protocol:
-
Prepare DPPH Working Solution: Prepare a fresh solution of DPPH in methanol/ethanol to an absorbance of ~1.0 at 517 nm.[15] Store in the dark.
-
Sample Preparation: Prepare a stock solution of the ferrous gluconate formulation and create serial dilutions.
-
Reaction: Add 100 µL of the sample or standard to the wells of a 96-well plate. Add 100 µL of the DPPH working solution to each well and mix.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15][16]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (concentration required to inhibit 50% of the DPPH radical) can be determined by plotting inhibition percentage against sample concentration.
Note: Ferrous ions (Fe²⁺) can directly interfere with the DPPH radical.[14] It is important to run a control of the ferrous gluconate sample with the solvent (without DPPH) to account for any background absorbance.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).[17]
Materials:
-
ABTS solution (7 mM in water)
-
Potassium persulfate (2.45 mM in water)
-
Ethanol or Phosphate Buffered Saline (PBS) for dilution
-
Trolox for standard curve
-
Microplate reader and 96-well plates
Protocol:
-
Prepare ABTS•⁺ Stock Solution: Mix equal volumes of the 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[17]
-
Prepare ABTS•⁺ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm.
-
Sample Preparation: Prepare a stock solution of the ferrous gluconate formulation and create serial dilutions.
-
Reaction: Add 20 µL of the sample or Trolox standard to the wells of a 96-well plate. Add 180-200 µL of the ABTS•⁺ working solution and mix.
-
Incubation: Incubate at room temperature for 6-15 minutes.
-
Measurement: Read the absorbance at 734 nm.[17]
-
Calculation: Calculate the percentage inhibition similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Data Presentation
Quantitative data should be summarized to allow for clear comparison between different formulations or against standard antioxidants.
Table 1: Illustrative Data Presentation for Antioxidant Capacity of Iron Formulations
| Formulation ID | Assay | Key Metric | Result | Standard Control (Trolox) |
| Ferrous Gluconate (FG) | FRAP | FRAP Value (µM Fe²⁺ Eq/mg) | Hypothetical: 850 | N/A |
| FG + Vitamin C (10:1) | FRAP | FRAP Value (µM Fe²⁺ Eq/mg) | Hypothetical: 1250 | N/A |
| Ferrous Gluconate (FG) | DPPH | IC₅₀ (µg/mL) | Hypothetical: 150 | 8.5 µg/mL |
| FG + Vitamin C (10:1) | DPPH | IC₅₀ (µg/mL) | Hypothetical: 75 | 8.5 µg/mL |
| Ferrous Gluconate (FG) | ABTS | TEAC (mM Trolox Eq/mg) | Hypothetical: 1.2 | 1.0 |
| FG + Vitamin C (10:1) | ABTS | TEAC (mM Trolox Eq/mg) | Hypothetical: 2.1 | 1.0 |
| Sodium Ferric Gluconate | DPPH | IC₅₀ (mg/mL) | 53.62[18] | 0.004 mg/mL (Vitamin C) |
| Sodium Ferric Gluconate | Hydroxyl Radical Scavenging | IC₅₀ (mg/mL) | 3.65[18] | N/A |
Note: Values for "Ferrous Gluconate (FG)" and "FG + Vitamin C" are illustrative examples for data presentation purposes. Actual results must be determined experimentally. Data for Sodium Ferric Gluconate is sourced from published literature.[18]
Cellular Antioxidant Assays
While chemical assays are useful for screening, cell-based assays provide more biologically relevant data. Assays like the Cellular Antioxidant Activity (CAA) assay can measure the ability of a compound to prevent intracellular ROS formation in cell cultures (e.g., HepG2 cells).[19] These assays confirm that the antioxidant activity is maintained after the compound crosses the cell membrane.[20]
Conclusion
Ferrous gluconate formulations possess antioxidant properties primarily due to the redox activity of the Fe²⁺ ion. A combination of assays is recommended for a comprehensive evaluation. The FRAP assay is suitable for measuring the direct reducing power, while DPPH and ABTS assays assess radical scavenging capabilities. The potential for interference from the iron ion itself must be carefully controlled in experimental design. For advanced drug development, transitioning from chemical assays to cell-based models is a critical step to validate the biological efficacy of the formulation's antioxidant potential.
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. What is Ferrous Gluconate used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ruipugroup.com [ruipugroup.com]
- 6. ruipugroup.com [ruipugroup.com]
- 7. ruipugroup.com [ruipugroup.com]
- 8. Antioxidant Capacity Assays | Cell Biolabs [cellbiolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. content.abcam.com [content.abcam.com]
- 13. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. iomcworld.com [iomcworld.com]
- 17. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physicochemical Properties, Characterization, and Antioxidant Activity of Sodium Ferric Gluconate Complex [jstage.jst.go.jp]
- 19. Comparison of food antioxidants and iron chelators in two cellular free radical assays: strong protection by luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
Application of Ferrous Gluconate in Environmental Remediation Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous gluconate, an iron(II) salt of gluconic acid, is a versatile compound with emerging applications in environmental remediation. Its utility stems from its role as a source of ferrous ions (Fe²⁺), which can participate in various chemical and biological processes to degrade or immobilize environmental contaminants. This document provides detailed application notes and protocols for the use of ferrous gluconate in two primary areas of environmental remediation research: In-Situ Chemical Oxidation (ISCO) for the degradation of organic pollutants and the immobilization of heavy metals in soil.
I. In-Situ Chemical Oxidation (ISCO) using Ferrous Gluconate-Activated Persulfate
Application Note
In-Situ Chemical Oxidation (ISCO) is a remediation technology that involves injecting chemical oxidants into the subsurface to destroy contaminants. Ferrous gluconate can be used as an activator for persulfate (S₂O₈²⁻), a strong oxidant. The ferrous ions from ferrous gluconate catalyze the decomposition of persulfate to generate highly reactive sulfate (B86663) radicals (SO₄⁻•), which can effectively degrade a wide range of recalcitrant organic pollutants, such as chlorinated solvents like trichloroethylene (B50587) (TCE). The gluconate anion can also act as a chelating agent, keeping the iron soluble and active over a wider pH range compared to other iron salts.[1][2][3]
Key Signaling Pathway: Ferrous-Activated Persulfate Oxidation
The primary mechanism involves the generation of sulfate radicals through the reaction of ferrous ions with persulfate.
References
- 1. researchgate.net [researchgate.net]
- 2. Persulfate oxidation for in situ remediation of TCE. I. Activated by ferrous ion with and without a persulfate-thiosulfate redox couple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persulfate oxidation for in situ remediation of TCE. II. Activated by chelated ferrous ion - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ferrous Gluconate Dihydrate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This document provides a comprehensive, step-by-step guide for the proper disposal of ferrous gluconate dihydrate, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Logistical Information
Before handling this compound for disposal, it is crucial to observe the following safety and logistical precautions. Adherence to these guidelines minimizes risks and ensures a safe handling process from collection to final disposal.
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1][2]
-
Protective Clothing: Wear a lab coat and suitable protective clothing to prevent skin contact.[1]
-
Eye Protection: Use safety glasses or goggles to protect against dust particles.[3]
-
Gloves: Wear chemical-impermeable gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1][3]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, respiratory protection may be required.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[2][3] Avoid eating, drinking, or smoking in areas where the chemical is handled.[2]
Waste Storage and Logistics:
-
Containers: Use original, suitable, and tightly closed containers for waste storage to await disposal.[1][3] Ensure containers are clearly labeled.
-
Segregation: Do not mix this compound waste with other waste materials.
-
Storage Location: Store waste containers in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][4] Also, keep it away from heat and sources of ignition.[1][2]
Summary of Safety and Disposal Parameters
The following table summarizes the critical parameters for the safe handling and disposal of this compound.
| Parameter | Specification | Citations |
| Personal Protective Equipment | Safety glasses, lab coat, chemical-impermeable gloves. | [1][2][3] |
| Handling Precautions | Use in a well-ventilated area; avoid dust formation and inhalation; avoid contact with skin and eyes. | [1][2][3] |
| Waste Container | Original or suitable, tightly closed, and clearly labeled containers. | [1][3] |
| Incompatible Materials | Strong oxidizing agents. | [2][4] |
| Prohibited Disposal Routes | Do not discharge into sewer systems, drains, or waterways. | [1][5] |
| Primary Disposal Method | Contact a licensed professional waste disposal service. | [3] |
| Alternative Disposal | Controlled incineration with flue gas scrubbing or dissolving in a combustible solvent for incineration in a chemical scrubber. | [1][3] |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the disposal of this compound from the laboratory.
Objective: To safely collect, package, and arrange for the compliant disposal of this compound waste.
Materials:
-
Personal Protective Equipment (as specified above)
-
Appropriate, sealable waste containers
-
Waste labels
-
Tools for collection (e.g., scoop, shovel, brush)
-
Spill control materials
Procedure:
-
Preparation and Precaution:
-
Ensure all necessary PPE is worn correctly.
-
Confirm the designated waste accumulation area is clean and accessible.
-
Review the Safety Data Sheet (SDS) for any specific institutional guidelines.
-
-
Waste Collection (Solid):
-
For surplus or expired solid this compound, carefully transfer the material into a designated waste container.
-
Avoid creating dust during the transfer.[3] If there is a risk of dust, perform the task in a fume hood.
-
For cleaning up spills, use dry clean-up procedures. Sweep or shovel the material and place it into the waste container.[3]
-
-
Waste Collection (Solutions):
-
If dealing with solutions of this compound, do not dispose of them down the drain.[1]
-
Collect the solution in a sealable, compatible liquid waste container.
-
-
Container Sealing and Labeling:
-
Temporary Storage:
-
Move the sealed and labeled container to your laboratory's designated hazardous waste accumulation area.
-
Ensure the storage area is cool, dry, well-ventilated, and away from incompatible materials.[2]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup and disposal.[3]
-
Provide them with accurate information about the waste material. The primary recommended method is to offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
An alternative, to be carried out by the licensed facility, involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with a scrubber.[1][3]
-
-
Disposal of Contaminated Packaging:
-
Contaminated packaging should be treated as unused product and disposed of accordingly.[3]
-
Alternatively, containers can be triple-rinsed (with the rinsate collected as hazardous waste) and then offered for recycling.[1] They can also be punctured to prevent reuse and disposed of in a sanitary landfill if local regulations permit.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points in the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Ferrous Gluconate Dihydrate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, procedural guidance for the safe use of Ferrous Gluconate Dihydrate in a laboratory setting, covering personal protective equipment (PPE), operational plans for handling and storage, and appropriate disposal methods.
Personal Protective Equipment (PPE)
When handling this compound, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses or goggles approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] | To prevent eye contact with dust particles. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber).[2] Gloves must be inspected prior to use and disposed of after contamination.[1] | To avoid direct skin contact. |
| Laboratory coat or other suitable protective clothing.[2] | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | Not typically required under normal use with adequate ventilation.[1] If dust formation is significant or exposure limits are exceeded, a full-face respirator or a dust mask with a P2 filter may be necessary.[2][3] | To prevent inhalation of dust particles. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area.[2] The use of a fume hood or local exhaust ventilation is recommended where dust may be generated.[1][4]
-
Avoid Dust Formation: Take care to avoid the formation and dispersal of dust.[1][2] Use non-sparking tools and ground all equipment when handling large quantities to prevent electrostatic discharge.[2][4]
-
Personal Hygiene: Wash hands thoroughly after handling and before breaks or at the end of the workday.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[3]
-
Spill Management: In case of a spill, prevent further leakage if it is safe to do so.[2] Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] Do not let the chemical enter drains.[1][2]
Storage Protocol:
-
Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[2][4][5]
-
Conditions to Avoid: Protect from light and moisture.[5][6][7] Store away from incompatible materials such as strong oxidizing agents.[3][4] Recommended storage temperature is between 15°C and 30°C.[5][7]
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.
-
Chemical Disposal: Unused or waste material should be disposed of as chemical waste. This may involve sending it to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems or the environment.[2]
-
Container Disposal: Contaminated packaging should be treated as unused product.[1] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. redox-tech.com [redox-tech.com]
- 4. media.laballey.com [media.laballey.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Ferrous Gluconate | C12H22FeO14 | CID 23616740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ruipugroup.com [ruipugroup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
